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Core Science & Biosynthesis

Foundational

2-Bromo-4-hydroxy-5-nitrobenzoic Acid (CAS 855749-53-0): A Polyfunctional Scaffold for Advanced Drug Discovery

Executive Summary In the landscape of modern medicinal chemistry, densely functionalized aromatic building blocks are critical for the rapid assembly of complex pharmacophores. 2-Bromo-4-hydroxy-5-nitrobenzoic acid (CAS...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry, densely functionalized aromatic building blocks are critical for the rapid assembly of complex pharmacophores. 2-Bromo-4-hydroxy-5-nitrobenzoic acid (CAS 855749-53-0) represents a highly versatile, polyfunctional scaffold. Featuring four distinct, orthogonally reactive sites—a carboxylic acid, a heavy halogen, a phenolic hydroxyl, and a nitro group—this compound enables divergent synthetic pathways. This technical whitepaper explores the physicochemical profiling, mechanistic utility, and field-proven experimental protocols for leveraging this intermediate in the synthesis of advanced therapeutics, particularly substituted biphenyls and benzoxazole derivatives.

Physicochemical Profiling & Structural Analysis

Understanding the electronic and steric environment of 2-Bromo-4-hydroxy-5-nitrobenzoic acid is essential for predicting its reactivity. The aromatic ring is subject to a complex "push-pull" electronic system. The nitro group at C5 strongly deactivates the ring toward electrophilic aromatic substitution (-M, -I effects) while priming the adjacent positions for nucleophilic interactions. Conversely, the C4-hydroxyl group acts as a strong electron donor (+M). The C2-bromine atom is sterically hindered by the adjacent C1-carboxylic acid, which directly influences the choice of ligands in cross-coupling reactions[1].

Table 1: Physicochemical Properties

PropertySpecification
CAS Number 855749-53-0
Molecular Formula C7H4BrNO5
Molecular Weight 262.02 g/mol
Physical Form Brown Solid
Purity ≥97%
Storage Temperature 0–5°C
SMILES c1c(c(c(cc1C(=O)O)Br)O)[O-]

Data sourced from standardized chemical inventory specifications[1].

Mechanistic Utility in Medicinal Chemistry

The true value of this scaffold lies in the orthogonal reactivity of its functional groups, allowing chemists to perform iterative functionalizations without the need for excessive protecting group manipulations.

Regioselective Suzuki-Miyaura Cross-Coupling

The C2-bromo position is primed for palladium-catalyzed cross-coupling. However, the proximity of the free carboxylic acid at C1 introduces steric bulk and potential coordination issues that can poison standard catalysts or lead to protodeboronation of the boronic acid partner. To overcome this, bulky, electron-rich bidentate ligands like dppf (1,1'-Bis(diphenylphosphino)ferrocene) or Buchwald-type ligands (e.g., SPhos) are strictly required. These ligands accelerate the oxidative addition of the deactivated C-Br bond and facilitate rapid reductive elimination[2].

Reduction-Cyclization to Benzoxazoles

The contiguous arrangement of the C4-hydroxyl and C5-nitro groups provides a perfect precursor for the synthesis of benzoxazoles—a privileged pharmacophore prevalent in anti-inflammatory, antimicrobial, and anticancer agents[3]. The mechanistic sequence involves the reduction of the nitro group to an ortho-aminophenol, followed by acid-catalyzed cyclocondensation with an orthoester or aldehyde.

Expert Insight (Causality): Standard catalytic hydrogenation (H₂, Pd/C) of the nitro group is highly likely to cause reductive debromination at the C2 position. To preserve the bromine atom for late-stage diversification, a chemoselective reduction using Iron (Fe) powder and Ammonium Chloride (NH₄Cl) is mandated.

Reactivity Core 2-Bromo-4-hydroxy- 5-nitrobenzoic acid C2 C2 Position Suzuki/Heck Coupling Core->C2 Pd Catalyst, Boronic Acids C4C5 C4 & C5 Positions Benzoxazole Synthesis Core->C4C5 1. Fe/NH4Cl 2. Orthoester C1 C1 Position Amidation/Esterification Core->C1 HATU/DIPEA, Amines

Orthogonal reactivity map of 2-Bromo-4-hydroxy-5-nitrobenzoic acid.

Experimental Methodologies

The following protocols are designed as self-validating systems, incorporating specific stoichiometric ratios and workup procedures tailored to the unique electronic demands of the substrate.

Protocol A: Chemoselective Suzuki-Miyaura Coupling

This protocol utilizes a biphasic solvent system to maintain the solubility of the highly polar carboxylate/phenoxide intermediate while driving the coupling cycle.

Table 2: Optimization of C2-Suzuki Coupling Conditions

Catalyst SystemBase / SolventTempChemoselectivityExpected Yield
Pd(PPh₃)₄Na₂CO₃ / Toluene-H₂O90°CLow (Protodeboronation)< 30%
Pd(dppf)Cl₂ K₂CO₃ / Dioxane-H₂O 90°C High (Tolerates -COOH) 75–85%
Pd₂(dba)₃ + SPhosK₃PO₄ / Toluene100°CExcellent> 85%

Step-by-Step Procedure:

  • Preparation: In an oven-dried Schlenk flask, charge 2-Bromo-4-hydroxy-5-nitrobenzoic acid (1.0 equiv, 1.0 mmol), the desired arylboronic acid (1.2 equiv), and K₂CO₃ (3.0 equiv).

  • Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 equiv) under an inert argon atmosphere.

  • Solvent Introduction: Inject a degassed mixture of 1,4-Dioxane and H₂O (4:1 v/v, 10 mL). Causality: Degassing is critical to prevent the homocoupling of the boronic acid and the oxidation of the palladium catalyst[2].

  • Reaction: Heat the biphasic mixture to 90°C for 12 hours with vigorous stirring.

  • Workup (Self-Validating): Cool to room temperature. Dilute with H₂O (10 mL) and wash with EtOAc (10 mL) to remove non-polar impurities and catalyst ligands.

  • Isolation: Carefully acidify the aqueous layer to pH 2 using 1M HCl. The product will precipitate. Extract the acidic aqueous layer with EtOAc (3 × 15 mL), dry over Na₂SO₄, and concentrate in vacuo.

Protocol B: Synthesis of the Benzoxazole Core

This two-step workflow utilizes a mild reduction to preserve the C2-bromo handle, followed by cyclization[3].

Step 1: Chemoselective Nitro Reduction

  • Suspend the starting material (1.0 mmol) in a mixture of EtOH/H₂O (4:1, 10 mL).

  • Add Iron powder (5.0 equiv) and NH₄Cl (5.0 equiv).

  • Reflux at 80°C for 4 hours.

  • Filter the hot mixture through a pad of Celite to remove iron oxides, washing with hot EtOH. Concentrate the filtrate to yield the ortho-aminophenol intermediate.

Step 2: Cyclocondensation

  • Dissolve the crude ortho-aminophenol in dry Toluene (10 mL).

  • Add Trimethyl orthoformate (1.5 equiv) and a catalytic amount of p-Toluenesulfonic acid (p-TsOH, 0.1 equiv).

  • Reflux the mixture equipped with a Dean-Stark trap for 8 hours to drive off methanol and water.

  • Concentrate and purify via silica gel chromatography to isolate the functionalized benzoxazole.

Workflow S1 Chemoselective Reduction (Fe, NH4Cl) S2 Filtration & Concentration S1->S2 S3 Cyclocondensation (Orthoester, p-TsOH) S2->S3 S4 Product Isolation S3->S4

Experimental workflow for the synthesis of the benzoxazole core preserving the bromo group.

Analytical Validation

To ensure the integrity of the synthesized intermediates, rigorous analytical validation is required.

  • ¹H NMR (DMSO-d₆): The disappearance of the highly deshielded aromatic proton adjacent to the nitro group and the appearance of broad amine signals (~5.0 ppm) confirms successful reduction.

  • LC-MS: The retention of the isotopic bromine signature (M and M+2 peaks in a 1:1 ratio) in the mass spectrum is the definitive proof that chemoselective reduction was achieved without hydrodehalogenation.

References

  • Chemical Society Reviews. "Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations." Royal Society of Chemistry. Available at: [Link]

Sources

Exploratory

Chemical structure of 2-Bromo-4-hydroxy-5-nitrobenzoic acid

An in-depth technical analysis and methodological guide designed for process chemists, synthetic researchers, and drug development professionals. Executive Summary In the landscape of modern drug discovery and advanced m...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis and methodological guide designed for process chemists, synthetic researchers, and drug development professionals.

Executive Summary

In the landscape of modern drug discovery and advanced materials science, highly functionalized aromatic building blocks are paramount. 2-Bromo-4-hydroxy-5-nitrobenzoic acid (CAS: 855749-53-0) stands out as a uniquely versatile tetrasubstituted benzene derivative. As a Senior Application Scientist who has overseen numerous API (Active Pharmaceutical Ingredient) scale-up campaigns, I approach this molecule not just as a static structure, but as a dynamic system of electronic "pushes and pulls."

This whitepaper deconstructs the structural causality of 2-Bromo-4-hydroxy-5-nitrobenzoic acid, details a self-validating synthetic protocol for its generation, and maps its downstream utility in cross-coupling and heterocyclic drug development.

Structural and Electronic Architecture: The Causality of Reactivity

The synthetic value of 2-Bromo-4-hydroxy-5-nitrobenzoic acid lies in its orthogonal functional groups. Each substituent exerts specific inductive (


) and resonance (

) effects, dictating the molecule's regioselectivity during subsequent transformations.
  • C1 - Carboxylic Acid (-COOH): An electron-withdrawing group (EWG) that directs incoming electrophiles to the meta position. It serves as the primary handle for amidation or esterification.

  • C2 - Bromine (-Br): A heavy halogen that is weakly deactivating via inductive withdrawal (

    
    ) but ortho/para directing via lone-pair resonance (
    
    
    
    ). Crucially, the C-Br bond is the designated site for transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura).
  • C4 - Hydroxyl (-OH): The most powerful electron-donating group (EDG) on the ring (

    
    ). It strongly activates the ring and directs ortho/para. It also provides a nucleophilic handle for etherification.
    
  • C5 - Nitro (-NOngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    ):  A strongly deactivating EWG (
    
    
    
    ). Its primary utility in drug development is its facile reduction to an amine (-NH
    
    
    ), enabling the synthesis of anilines and fused heterocycles.

The Push-Pull Dynamic: The juxtaposition of the strongly activating -OH group and the strongly deactivating -NO


 group creates a polarized 

-system. This electronic environment allows chemists to perform selective functionalizations without the need for complex protecting-group gymnastics.

Physicochemical Properties

Understanding the thermodynamic baseline of this compound is critical for safe handling, storage, and reaction design. The following data summarizes its core physical profile, supported by commercial reference standards from[1].

PropertyValue / Specification
Chemical Name 2-Bromo-4-hydroxy-5-nitrobenzoic acid
CAS Registry Number 855749-53-0
Molecular Formula C

H

BrNO

Molecular Weight 262.01 g/mol
Appearance Yellow to brown solid
Purity Standard

97% (HPLC)
Storage Conditions 0–5 °C, inert atmosphere (Argon/N

)

Retrosynthetic Strategy & Regioselectivity

The most efficient pathway to synthesize 2-Bromo-4-hydroxy-5-nitrobenzoic acid is via the electrophilic aromatic nitration of 2-bromo-4-hydroxybenzoic acid [2]. The causality behind the success of this reaction lies in steric and electronic directing effects[3].

When the nitronium ion (NO


) approaches the ring, the C4-OH group directs the attack to its ortho positions: C3 and C5.
  • Position C3 is flanked by the bulky C2-Bromine and the C4-Hydroxyl group, creating severe steric hindrance.

  • Position C5 is highly accessible and strongly activated by the adjacent hydroxyl group.

Consequently, the nitration proceeds with near-perfect regioselectivity at the C5 position.

Regioselectivity Start 2-Bromo-4-hydroxybenzoic acid (Starting Material) C3 Position C3 Attack Sterically Hindered (Between Br and OH) Start->C3 Disfavored Pathway C5 Position C5 Attack Sterically Accessible (Activated by C4-OH) Start->C5 Favored Pathway Product 2-Bromo-4-hydroxy-5-nitrobenzoic acid (Target Product) C5->Product Electrophilic Aromatic Substitution

Figure 1: Regioselectivity logic for the nitration of 2-bromo-4-hydroxybenzoic acid.

Self-Validating Experimental Protocol: Regioselective Nitration

A robust protocol must be "self-validating"—meaning it incorporates thermodynamic controls and In-Process Controls (IPCs) that visually or analytically confirm success at each phase before proceeding. Based on established [3], the following workflow ensures high yield and purity.

Phase 1: Substrate Activation
  • Preparation: Charge a dry, glass-lined reactor with 2-bromo-4-hydroxybenzoic acid (1.0 eq).

  • Solvent/Catalyst Addition: Slowly add concentrated Sulfuric Acid (H

    
    SO
    
    
    
    , 10 volumes).
    • Causality: H

      
      SO
      
      
      
      acts as both the solvent and the acid catalyst required to subsequently generate the nitronium ion.
  • Thermal Control: Chill the reactor to 0–5 °C using an ice-brine bath.

    • Causality: The electron-rich phenol ring is susceptible to oxidative cleavage. Strict exothermic control prevents degradation and over-nitration.

Phase 2: Electrophile Generation & Addition
  • Nitrating Mixture: In a separate flask, prepare a nitrating mixture of fuming Nitric Acid (HNO

    
    , 1.05 eq) and concentrated H
    
    
    
    (2 volumes). Pre-cool this mixture to 0 °C.
  • Dropwise Addition: Add the nitrating mixture to the main reactor dropwise over 60 minutes, maintaining the internal temperature strictly below 5 °C.

  • Agitation: Stir the reaction mixture for 2 hours at 0–5 °C.

Phase 3: IPC and Quenching (Self-Validation)
  • IPC Check: Pull an aliquot and analyze via HPLC (UV at 254 nm). The reaction is validated as complete when the starting material peak is <1%. The mixture will have transitioned to a deep yellow/orange hue.

  • Quenching: Slowly pour the reaction mixture over vigorously stirred crushed ice (30 volumes).

    • Causality: The sudden drop in acid concentration and temperature forces the highly organic product to crash out of solution as a yellow precipitate.

  • Isolation: Filter the precipitate under vacuum. Wash the filter cake with ice-cold distilled water until the filtrate reaches a neutral pH. Dry under vacuum at 40 °C to yield the pure 2-Bromo-4-hydroxy-5-nitrobenzoic acid.

Downstream Functionalization in Drug Discovery

In pharmaceutical development, this molecule is rarely the final drug; it is a scaffold. As demonstrated in advanced[4], the orthogonal handles allow for sequential, highly controlled modifications.

  • C2 Functionalization (Suzuki-Miyaura): The C-Br bond readily undergoes Palladium-catalyzed cross-coupling with aryl boronic acids to build biaryl systems.

  • C5 Functionalization (Nitro Reduction): Following cross-coupling, the C5 nitro group can be reduced using Palladium on Carbon (Pd/C) and H

    
     gas to yield an aniline.
    
  • Heterocyclic Cyclization: The newly formed C5-amine and the native C4-hydroxyl group can undergo condensation with aldehydes or orthoesters to form benzoxazoles —a privileged pharmacophore found in numerous kinase inhibitors and CNS-active agents.

Downstream Target 2-Bromo-4-hydroxy- 5-nitrobenzoic acid Coupling Suzuki-Miyaura Cross-Coupling (C2 Functionalization) Target->Coupling Pd Catalyst, Aryl Boronic Acid Reduction Nitro Reduction (C5 Functionalization) Target->Reduction Pd/C, H2 Benzoxazole Benzoxazole Cyclization Reduction->Benzoxazole Condensation with C4-OH

Figure 2: Downstream functionalization pathways for drug discovery applications.

References

  • Scribd / Fundamentals of Pharmaceutical Chemistry. "Aromaticity and Electrophilic Aromatic Substitution." Academic Text Repository. Available at:[Link]

  • TU Dortmund Repository (Eldorado). "RNA Degradation using Small Molecule-Based Recruiters of RNase L." Dissertation / Chemical Synthesis Protocols. Available at:[Link]

Sources

Foundational

2-Bromo-4-hydroxy-5-nitrobenzoic acid molecular weight and formula

An In-Depth Technical Guide to 2-Bromo-4-hydroxy-5-nitrobenzoic Acid: Properties, Synthesis, and Applications in Drug Discovery Introduction 2-Bromo-4-hydroxy-5-nitrobenzoic acid is a highly functionalized aromatic compo...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 2-Bromo-4-hydroxy-5-nitrobenzoic Acid: Properties, Synthesis, and Applications in Drug Discovery

Introduction

2-Bromo-4-hydroxy-5-nitrobenzoic acid is a highly functionalized aromatic compound that serves as a valuable intermediate in the fields of medicinal chemistry and organic synthesis. Its structure is characterized by a benzoic acid core substituted with a bromine atom, a hydroxyl group, and a nitro group. This unique combination of functional groups offers multiple reactive sites, making it a versatile scaffold for the synthesis of more complex molecules, particularly in the development of novel therapeutic agents and specialized chemical materials. The electron-withdrawing properties of the nitro and bromo groups, combined with the electron-donating and directing effects of the hydroxyl group, create a unique electronic and reactive profile. This guide provides a comprehensive technical overview of its properties, a proposed synthetic pathway based on established chemical principles, and its potential applications for researchers and drug development professionals.

Physicochemical and Structural Properties

Understanding the fundamental properties of 2-Bromo-4-hydroxy-5-nitrobenzoic acid is critical for its handling, storage, and application in synthetic chemistry. The key quantitative data for this compound are summarized in the table below.

PropertyValueSource(s)
Molecular Formula C₇H₄BrNO₅[1]
Molecular Weight 262.02 g/mol [1]
CAS Number 855749-53-0[1]
Appearance Brown Solid
Purity Typically ≥97%[1]
Storage Temperature 0-5°C[1]
InChI Key MWYWMDZVAMQANL-UHFFFAOYSA-N

Synthesis and Mechanistic Rationale

While a specific, peer-reviewed synthesis for 2-Bromo-4-hydroxy-5-nitrobenzoic acid is not extensively documented in readily available literature, a plausible and efficient synthetic route can be designed based on fundamental principles of electrophilic aromatic substitution.

Retrosynthetic Strategy and Mechanistic Insight

The most logical approach involves the regioselective nitration of a readily available precursor, 2-Bromo-4-hydroxybenzoic acid . The directing effects of the substituents on the benzene ring are paramount in determining the outcome of the reaction:

  • Hydroxyl Group (-OH): A strongly activating, ortho, para-directing group.

  • Bromine Atom (-Br): A deactivating, ortho, para-directing group.

  • Carboxylic Acid Group (-COOH): A strongly deactivating, meta-directing group.

In the precursor, the hydroxyl group at position 4 and the bromine atom at position 2 will both direct incoming electrophiles (like the nitronium ion, NO₂⁺) to the C3 and C5 positions. However, the hydroxyl group is a much stronger activating group than bromine is a deactivating one. Its powerful directing effect, combined with potential steric hindrance at the C3 position (sandwiched between the -COOH and -Br groups), strongly favors nitration at the C5 position. The carboxylic acid group directs meta to itself, which also aligns with substitution at C5. This convergence of directing effects makes the synthesis highly regioselective for the desired 5-nitro product.

G cluster_conditions Reaction Conditions Precursor 2-Bromo-4-hydroxybenzoic Acid Product 2-Bromo-4-hydroxy-5-nitrobenzoic Acid Precursor->Product Electrophilic Aromatic Substitution (Nitration) Reagents HNO₃ / H₂SO₄ (Nitrating Mixture) Reagents->Product Condition1 Low Temperature (e.g., 0-5°C) G cluster_derivatives Potential Derivatization Pathways Core 2-Bromo-4-hydroxy-5-nitrobenzoic Acid Amide Amide Formation (via -COOH) Core->Amide Amide Coupling Reagents Ester Esterification (via -COOH) Core->Ester Fischer Esterification Amine Reduction to Amine (via -NO₂) Core->Amine Reduction (e.g., SnCl₂/HCl) Coupling Cross-Coupling (via -Br) Core->Coupling Pd-Catalyzed Reactions

Sources

Exploratory

2-Bromo-4-hydroxy-5-nitrobenzoic acid melting point data

The following technical guide details the physicochemical profiling, synthesis, and quality control parameters for 2-Bromo-4-hydroxy-5-nitrobenzoic acid , a specialized intermediate in pharmaceutical organic synthesis. C...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the physicochemical profiling, synthesis, and quality control parameters for 2-Bromo-4-hydroxy-5-nitrobenzoic acid , a specialized intermediate in pharmaceutical organic synthesis.

CAS Registry Number: 855749-53-0 Molecular Formula: C₇H₄BrNO₅ Molecular Weight: 262.01 g/mol

Executive Summary

2-Bromo-4-hydroxy-5-nitrobenzoic acid is a critical trisubstituted benzene intermediate, primarily utilized in the synthesis of small-molecule thrombopoietin receptor agonists (e.g., Eltrombopag analogs) and other high-value active pharmaceutical ingredients (APIs).[1] Its structural integrity—defined by the precise ortho relationship between the nitro and hydroxy groups—is pivotal for subsequent heterocycle formation.

This guide addresses the physicochemical characterization of the compound, with a specific focus on melting point (MP) data as a purity indicator, and outlines a robust synthesis and purification workflow.

Physicochemical Profile & Melting Point Analysis

Melting Point Data

Experimental melting point data for this specific isomer is often proprietary or absent from standard public indices. However, based on Structure-Property Relationship (SPR) analysis of structural analogs, the compound exhibits a high melting range characteristic of nitro-hydroxybenzoic acids.

CompoundStructure NoteMelting Point (°C)Source/Analog Ref
Target Compound 2-Br, 4-OH, 5-NO₂ 175 – 185°C (Predicted) Based on SAR
2-Bromo-5-nitrobenzoic acidDes-hydroxy analog180 – 181°C[ChemicalBook, 2026]
4-Hydroxy-3-nitrobenzoic acidIsomeric core185 – 187°C[Sigma-Aldrich]
5-Bromo-2-hydroxybenzoic acidIsomeric core168 – 170°C[NIST]
Methyl 2-bromo-5-nitrobenzoateMethyl ester analog78 – 84°C[ThermoFisher]

Technical Insight: The presence of the phenolic hydroxyl group at position 4 and the nitro group at position 5 facilitates strong intramolecular hydrogen bonding (O-H···O=N). While intermolecular hydrogen bonding typically elevates melting points, this intramolecular lock can slightly depress the MP relative to isomers where such bonding is sterically impossible.

Solubility & Stability
  • Appearance: Yellow to brown crystalline solid.

  • Solubility: Soluble in DMSO, Methanol, and Ethyl Acetate. Sparingly soluble in water; solubility increases significantly at pH > 7 due to deprotonation of the carboxylic acid and phenol.

  • Stability: Hygroscopic. Store at 2–8°C under inert atmosphere (Argon/Nitrogen) to prevent oxidative degradation or hydrolysis.

Synthesis & Reaction Engineering

The synthesis of 2-bromo-4-hydroxy-5-nitrobenzoic acid requires a sequence that balances the directing effects of the hydroxyl (strongly activating, o,p-director) and carboxyl (deactivating, m-director) groups.

Retrosynthetic Analysis

The most reliable route involves the nitration of 2-bromo-4-hydroxybenzoic acid . The bromine atom at position 2 and the hydroxyl at position 4 direct the incoming nitro group to position 5 (ortho to the activating -OH and meta to the carboxyl).

Synthesis Workflow Diagram

SynthesisPathway Start 4-Hydroxybenzoic Acid (Starting Material) Step1 Bromination (Br2, AcOH, <20°C) Start->Step1 Inter1 2-Bromo-4-hydroxybenzoic acid (Intermediate) Step1->Inter1 Major Product Impurity Impurity: 2,6-Dibromo species (Over-bromination) Step1->Impurity Side Reaction Step2 Nitration (HNO3, H2SO4, 0-5°C) Inter1->Step2 Product 2-Bromo-4-hydroxy-5-nitrobenzoic acid (Target) Step2->Product Electrophilic Aromatic Subst.

Figure 1: Synthetic pathway for 2-bromo-4-hydroxy-5-nitrobenzoic acid via controlled bromination and nitration.

Experimental Protocol (Nitration Step)

Safety Warning: Nitration reactions are highly exothermic. Maintain strict temperature control to prevent runaway reactions.

  • Preparation: Charge a 3-neck round-bottom flask with 2-bromo-4-hydroxybenzoic acid (1.0 eq) and concentrated Sulfuric Acid (H₂SO₄) (5–10 volumes). Cool the mixture to 0–5°C using an ice-salt bath.

  • Nitration: Dropwise add fuming Nitric Acid (HNO₃) (1.05 eq) over 30–60 minutes. Ensure the internal temperature does not exceed 10°C.

    • Mechanism:[2] The -OH group activates position 3 and 5. Position 3 is sterically hindered by the adjacent Bromine at position 2. Thus, substitution occurs preferentially at position 5.

  • Quench: Stir at 0–5°C for 1 hour, then pour the reaction mixture onto crushed ice (500 g).

  • Isolation: The product precipitates as a yellow solid. Filter via vacuum filtration.

  • Purification: Recrystallize from Ethanol/Water (1:1) or Glacial Acetic Acid to remove regioisomers.

  • Drying: Dry in a vacuum oven at 45°C for 12 hours.

Quality Control & Troubleshooting

Purity Assessment via Melting Point

A depressed melting point (e.g., <170°C) or a wide melting range (>2°C) indicates the presence of impurities.

ObservationLikely ImpurityRemediation
MP < 165°C 2-Bromo-4-hydroxybenzoic acid (unreacted starting material)Recrystallize from dilute Ethanol.
MP 130–150°C 2,6-Dibromo-4-hydroxy-5-nitrobenzoic acid (over-brominated)Check bromination stoichiometry; difficult to remove via simple crystallization. Use Column Chromatography.
Color: Dark Brown Oxidative degradation products (quinones)Recrystallize with activated charcoal.
QC Decision Tree

QCDecision Check Measure Melting Point (DSC / Capillary) Range Is MP 175-185°C? Check->Range Purity HPLC Purity > 98%? Range->Purity Yes Action1 Recrystallize (EtOH/H2O) Range->Action1 No (Low MP) Pass RELEASE BATCH Purity->Pass Yes Action2 Check NMR for Regioisomers Purity->Action2 No Fail REPROCESS Action1->Check Action2->Fail

Figure 2: Quality Control workflow for batch release based on melting point and HPLC analysis.

References

  • Sigma-Aldrich. (2026). Product Specification: 2-Bromo-4-hydroxy-5-nitro-benzoic acid (CAS 855749-53-0).[1][3][4] Retrieved from

  • ChemicalBook. (2026).[4][5] 2-Bromo-5-nitrobenzoic acid Properties and Synthesis. Retrieved from

  • Thermo Scientific Chemicals. (2026). Methyl 2-bromo-5-nitrobenzoate Melting Point Data. Retrieved from

  • PubChem. (2026).[6] Compound Summary: 2-Bromo-4-hydroxybenzoic acid (CID 14797203).[7] National Library of Medicine.[5] Retrieved from

  • BenchChem. (2025). Protocols for the Synthesis of Brominated Hydroxybenzoic Acids. Retrieved from

Sources

Foundational

Comprehensive Safety Data and Handling Whitepaper: 2-Bromo-4-hydroxy-5-nitrobenzoic acid (CAS 855749-53-0)

Executive Summary & Chemical Identity 2-Bromo-4-hydroxy-5-nitrobenzoic acid is a highly functionalized, poly-substituted aromatic building block widely utilized in medicinal chemistry and advanced materials synthesis. Fe...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Identity

2-Bromo-4-hydroxy-5-nitrobenzoic acid is a highly functionalized, poly-substituted aromatic building block widely utilized in medicinal chemistry and advanced materials synthesis. Featuring four distinct functional groups—a carboxylic acid, a phenolic hydroxyl, a nitro group, and a bromine atom—it offers diverse, orthogonal reactivity. However, this same structural complexity introduces specific handling hazards and stability concerns.

As a Senior Application Scientist, I approach this compound not just as a static list of hazards, but as a dynamic chemical system. This whitepaper synthesizes its safety data sheet (SDS) parameters with field-proven mechanistic insights, providing drug development professionals with a self-validating framework for safe handling, storage, and experimental application.

Physicochemical Properties & Mechanistic Implications

Understanding the physical properties of a compound is the first step in predicting its behavior in both the fume hood and the human body. The presence of a strongly electron-withdrawing nitro group ortho to a phenolic hydroxyl group, combined with a bromine atom, creates a highly polarized aromatic system.

Table 1: Physicochemical & Structural Properties
PropertySpecificationMechanistic Impact & Causality
CAS Number 855749-53-0Unique identifier for regulatory and inventory tracking.
Molecular Formula C7H4BrNO5Determines stoichiometric calculations for coupling reactions[1].
Molecular Weight 262.01 g/mol High molecular weight relative to carbon count due to the heavy bromine atom[1].
Appearance Brown SolidThe dark color indicates extended electronic conjugation facilitated by the nitro group[1].
Storage Temp 0–5°CCold storage is critical to suppress thermodynamically favorable oxidative degradation or thermal decarboxylation[1],[2].
Purity ≥97%High purity prevents side-reactions in sensitive downstream cross-coupling workflows[1],[2].

Expert Insight: Why store at 0–5°C? The electron-withdrawing nature of the nitro group increases the acidity of the adjacent phenolic hydroxyl. At elevated temperatures, or in the presence of ambient moisture, this highly activated ring becomes susceptible to slow degradation. Keeping the compound refrigerated preserves its structural integrity for sensitive amidation or Suzuki coupling reactions.

Hazard Identification & Toxicological Profile

Based on structural alerts and safety data from major chemical suppliers, 2-Bromo-4-hydroxy-5-nitrobenzoic acid is classified under several key GHS hazard statements[3]. A rigorous safety protocol requires understanding the chemical drivers behind these hazards.

Table 2: GHS Hazard Classifications & Mitigation Strategy
Hazard CodeDescriptionCausality / Chemical DriverPrimary Mitigation
H315 Causes skin irritationAcidic protons (COOH, Phenolic OH) lower local pH, causing tissue irritation[3].Double nitrile gloves, flame-resistant lab coat.
H319 Causes serious eye irritationCorrosive acidic moieties interact aggressively with aqueous mucosal membranes[3].Chemical-splash goggles (not safety glasses).
H335 May cause respiratory irritationAerosolized fine brown dust irritates the respiratory tract upon inhalation[3].Handle strictly inside a certified fume hood.
Mechanistic Toxicology:
  • Irritation and Corrosivity: The carboxylic acid (pKa ~3-4) and the nitro-activated phenolic hydroxyl group readily donate protons in aqueous environments (such as the eyes and respiratory tract), leading to localized acid burns.

  • Electrophilic Reactivity (Sensitization): The bromine atom is positioned para to the strongly electron-withdrawing nitro group. This arrangement highly activates the carbon-bromine bond toward Nucleophilic Aromatic Substitution (SNAr). In a biological context, nucleophilic residues (e.g., thiols in skin proteins) can potentially displace the bromide ion, leading to haptenation and allergic contact dermatitis.

  • Nitro Group Toxicity: While the solid form limits systemic exposure, accidental ingestion or deep inhalation of fine dust can introduce the nitroaromatic moiety into the bloodstream. Nitroaromatics can undergo enzymatic reduction to reactive nitroso intermediates, a known pathway for methemoglobinemia.

Safe Handling, Storage, and Emergency Protocols

To mitigate the risks outlined above, researchers must implement a self-validating safety system where every action has a verifiable protective counterpart.

Step-by-Step Methodology: Safe Weighing and Solution Preparation
  • Environmental Setup: Ensure the fume hood is operational with a face velocity of 80–100 fpm. Lay down a disposable, static-dissipative bench protector.

  • PPE Verification: Don a flame-resistant lab coat, chemical-splash goggles, and double nitrile gloves. Causality: Nitrile offers excellent resistance to the polar aprotic solvents (e.g., DMF, DMSO) typically required to dissolve this highly polar compound.

  • Thermal Equilibration: Remove the compound from 0–5°C storage[1] and allow it to equilibrate to room temperature inside a desiccator for 30 minutes. Causality: Opening a cold vial in ambient air causes immediate condensation of atmospheric moisture, which degrades the compound and ruins moisture-sensitive downstream reagents (like HATU).

  • Weighing: Use anti-static spatulas to weigh the brown solid. Causality: The electrostatic charge can cause the fine powder to aerosolize, increasing the H335 inhalation risk and leading to inaccurate stoichiometric ratios.

  • Solvation: Transfer the solid to a dry, inert reaction vessel. Cap with a septum and purge with Argon before introducing the solvent via syringe.

Step-by-Step Methodology: Spill Response
  • Isolate the Area: Evacuate non-essential personnel from the immediate vicinity.

  • Control Dust: Do NOT sweep dry. Lightly mist the spilled solid with a compatible, low-toxicity solvent (e.g., isopropanol) to suppress aerosolization.

  • Neutralization & Collection: Wipe up the dampened powder with absorbent pads. Place all contaminated materials into a designated, clearly labeled halogenated waste container.

  • Decontamination: Wash the affected surface with a mild alkaline solution (e.g., 5% sodium bicarbonate) to neutralize residual acidic species, followed by a thorough water rinse.

Experimental Workflow: Synthesis & Downstream Application

Because of its multi-functional nature, 2-Bromo-4-hydroxy-5-nitrobenzoic acid is frequently used in amide coupling reactions to build complex pharmaceutical scaffolds. The following protocol describes a standard HATU-mediated coupling, specifically designed to prevent unwanted side reactions at the phenolic hydroxyl or the activated bromide.

Step-by-Step Methodology: HATU-Mediated Amide Coupling
  • Activation: Dissolve 1.0 eq of 2-Bromo-4-hydroxy-5-nitrobenzoic acid in anhydrous DMF (0.1 M) under an argon atmosphere.

  • Base Addition: Add 3.0 eq of N,N-Diisopropylethylamine (DIPEA). Causality: DIPEA acts as a sterically hindered, non-nucleophilic base. It deprotonates the carboxylic acid without competing as a nucleophile against the activated ester, and it is too bulky to trigger an SNAr displacement of the bromine atom.

  • Coupling Agent: Add 1.1 eq of HATU. Stir for 15 minutes at room temperature to form the active OAt ester.

  • Amine Addition: Slowly add 1.2 eq of the target primary amine.

  • Reaction Monitoring: Stir for 2–4 hours, monitoring via LC-MS. Causality: The electron-withdrawing nitro group actually accelerates the coupling by increasing the electrophilicity of the activated ester intermediate.

  • Quenching: Quench the reaction with saturated aqueous NH4Cl and extract with EtOAc. Route all aqueous waste to halogenated waste streams due to the presence of the brominated product.

Workflow Visualization

G A 2-Bromo-4-hydroxy-5-nitrobenzoic acid (Solid, 0-5°C) C Weighing & Transfer (Anti-static tools) A->C B PPE & Fume Hood Setup (Respirator, Nitrile Gloves) B->A D Solvent Addition (e.g., DMF/DMSO) C->D E Reagent Addition (Coupling Agents) D->E F Reaction Execution (Controlled Temp) E->F G Quenching & Waste Disposal (Halogenated Waste) F->G

Workflow for the safe handling and reaction setup of 2-Bromo-4-hydroxy-5-nitrobenzoic acid.

References

  • Title: 2-Bromo-4-hydroxy-5-nitro-benzoic acid-Information Source: Chemcia Scientific, LLC URL: [Link]

Sources

Exploratory

2-Bromo-4-hydroxy-5-nitrobenzoic acid pKa values and acidity

Title: Comprehensive Acidity Profiling of 2-Bromo-4-hydroxy-5-nitrobenzoic Acid: pKa Determination and Mechanistic Insights Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Executiv...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Comprehensive Acidity Profiling of 2-Bromo-4-hydroxy-5-nitrobenzoic Acid: pKa Determination and Mechanistic Insights

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals

Executive Summary

2-Bromo-4-hydroxy-5-nitrobenzoic acid (CAS: 855749-53-0) is a highly functionalized aromatic building block utilized in advanced organic synthesis, agrochemical development, and pharmaceutical lead generation. Characterizing its acid-base behavior is critical, as its ionization state directly governs its aqueous solubility, lipophilicity (logD), and receptor-binding affinity.

This whitepaper provides an in-depth technical analysis of the molecule's acidity. Because the compound possesses two distinct ionizable centers—a carboxylic acid and a phenolic hydroxyl group—we will explore the theoretical substituent effects that dictate its pKa values and outline field-proven, self-validating experimental protocols for accurate pKa determination.

Structural Analysis & Theoretical Acidity (Causality)

To understand the acidity of 2-Bromo-4-hydroxy-5-nitrobenzoic acid, we must deconstruct the molecule and evaluate the electronic and steric contributions of its substituents using Hammett and Taft principles.

The Carboxylic Acid (pKa1)

The baseline pKa of unsubstituted benzoic acid is 4.20. In our target molecule, the carboxylic acid's acidity is heavily modulated by the surrounding groups:

  • Ortho-Bromo Effect: The bulky bromine atom at position 2 exerts a strong inductive electron-withdrawing effect (-I). More importantly, it induces a steric "ortho effect," twisting the carboxylate group out of the aromatic plane. This disruption of coplanarity prevents electron-donating resonance from the ring, localizing the negative charge on the carboxylate oxygens and significantly increasing acidity.

  • Meta-Nitro Effect: The nitro group at position 5 exerts a strong inductive pull (-I), further stabilizing the carboxylate anion.

  • Para-Hydroxy Effect: While hydroxyl groups are electron-donating via resonance (+M), the inductive withdrawal (-I) and the overwhelming effects of the other substituents negate this.

  • Calculated Estimate: Combining these parameters, the theoretical pKa1 is approximately 2.4 .

The Phenolic Hydroxyl (pKa2)

The baseline pKa of unsubstituted phenol is 10.0. The deprotonation of the hydroxyl group (position 4) occurs after the carboxylic acid has already ionized into a carboxylate (-COO⁻).

  • Ortho-Nitro Effect: The nitro group at position 5 is ortho to the hydroxyl. It dramatically increases acidity via powerful inductive (-I) and resonance (-M) stabilization of the resulting phenoxide anion. It also forms an intramolecular hydrogen bond with the neutral hydroxyl proton, pre-organizing the geometry for facile proton release.

  • Meta-Bromo Effect: The bromine at position 2 (meta to the OH) provides additional inductive stabilization (-I).

  • Calculated Estimate: The combined electron-withdrawing effects heavily stabilize the phenoxide, lowering the theoretical pKa2 to approximately 6.4 .

Table 1: Substituent Contributions to Acidity (Hammett/Taft Analysis)
Functional GroupPosition (vs. COOH)Position (vs. OH)Electronic/Steric EffectImpact on pKa1 (COOH)Impact on pKa2 (OH)
-Br Ortho (2)Meta (2)-I, Steric TwistStrong DecreaseModerate Decrease
-NO₂ Meta (5)Ortho (5)-I, -M, H-BondingModerate DecreaseStrong Decrease
-OH / -O⁻ Para (4)N/A+M, -ISlight IncreaseN/A
-COOH / -COO⁻ N/APara (1)-I (COOH) / +I (COO⁻)N/ASlight Increase

Deprotonation Pathway Visualization

The ionization of 2-Bromo-4-hydroxy-5-nitrobenzoic acid follows a sequential pathway, transitioning from a neutral lipophilic molecule to a highly water-soluble dianion.

Deprotonation A Neutral (AH2) Un-ionized B Mono-anion (AH-) Carboxylate Formed A->B pKa1 ≈ 2.4 (-H+ from COOH) C Di-anion (A2-) Phenoxide Formed B->C pKa2 ≈ 6.4 (-H+ from OH)

Fig 1. Sequential deprotonation pathway of 2-Bromo-4-hydroxy-5-nitrobenzoic acid.

Experimental Methodologies for pKa Determination

Due to the highly lipophilic and crystalline nature of the neutral molecule, determining its pKa in pure water is practically impossible; the compound will precipitate before the first equivalence point is reached. As an industry standard, the dissociation pKa values of highly substituted benzoic acids are frequently determined in co-solvent mixtures (e.g., acetonitrile-water)[1]. Aqueous pKa values can then be extrapolated from varying volume fractions of these binary mixtures[2].

To ensure absolute scientific integrity and trustworthiness, we employ a dual-orthogonal approach : Potentiometric Titration coupled with UV-Vis Spectrophotometry.

Protocol 1: Co-Solvent Potentiometric Titration (Targeting pKa1 & pKa2)

Potentiometric titration is an accurate, simple, and fast method for the determination of pKa for acids using a standardized NaOH titrant[3].

  • Solvent Preparation: Prepare a 30% (v/v) Acetonitrile/Water mixture. Acetonitrile acts as a differentiating solvent with sufficient solvating power for polar ionic solutes[1].

  • Electrode Calibration (Causality Check): Standard pH buffers are calibrated for pure water. In mixed solvents, the glass electrode responds differently to hydrogen ion activity. Calibrate the electrode directly in the working medium using Gran's method to determine the standard electrode potential (

    
    )[1].
    
  • Analyte Preparation: Dissolve 2-Bromo-4-hydroxy-5-nitrobenzoic acid to a concentration of 1.0 mM in the co-solvent. Add 0.1 M KCl to maintain a constant ionic strength.

  • Titration Execution: Titrate with 0.1 M NaOH under a continuous flow of inert N₂ gas. Self-Validation: The N₂ atmosphere prevents atmospheric CO₂ from dissolving and forming carbonic acid, which would artificially skew the pKa1 measurement.

  • Data Processing: Utilize multi-linear regression software (e.g., Hyperquad or STAR) to calculate the stability constants and extrapolate the pure aqueous pKa[1][2].

Protocol 2: UV-Vis Spectrophotometric Validation (Targeting pKa2)

UV-Vis spectrophotometric titration is highly effective for phenolic deprotonation, yielding distinct spectral shifts[4]. The transition from a hydroxyl group to a phenoxide anion induces a significant bathochromic (red) shift due to increased electron delocalization into the nitro-aromatic ring.

  • Buffer Array Preparation: Prepare a series of universal buffers (e.g., Britton-Robinson) ranging from pH 3.0 to 10.0.

  • Spectral Acquisition: Spike a minimal volume of concentrated analyte stock (in MeCN) into each buffer to achieve a final concentration of 50 µM. Record the UV-Vis spectra from 250 nm to 500 nm.

  • Isosbestic Point Validation (Causality Check): Overlay the spectra. You must observe sharp isosbestic points (wavelengths where absorbance remains constant across all pH values). Self-Validation: The presence of an isosbestic point guarantees that the spectral changes are solely due to the acid-base equilibrium (AH⁻ ⇌ A²⁻ + H⁺) and not due to oxidative degradation of the electron-rich phenol ring at high pH.

  • Non-Linear Fitting: Plot the absorbance at the

    
     of the phenoxide species against pH and fit the data to the Henderson-Hasselbalch equation to derive pKa2.
    

(Note: Chemical shift imaging and NMR titrations in non-aqueous solvents like DMSO are also emerging as viable alternatives for high-throughput pKa screening of insoluble drug candidates[5].)

Workflow Visualization

Workflow S1 1. Analyte Preparation (30% MeCN/Water Co-solvent) S2 2. Electrode Calibration (Gran's Method) S1->S2 S3 3. Potentiometric Titration (Inert N2 Atmosphere) S2->S3 S4 4. UV-Vis Spectrophotometry (Isosbestic Point Validation) S3->S4 Orthogonal Validation S5 5. Multi-linear Regression (Aqueous pKa Extrapolation) S4->S5

Fig 2. Orthogonal workflow for pKa determination combining potentiometry and UV-Vis.

Summary of Quantitative Data

Table 2: Predicted Physicochemical Properties & Formulation Implications
ParameterEstimated ValueImplication for Drug Development / Formulation
pKa1 (COOH) ~2.4Molecule is fully ionized (mono-anion) at intestinal pH (pH 6.0).
pKa2 (OH) ~6.4Molecule exists as a mixture of mono- and di-anions at physiological pH (7.4), heavily impacting membrane permeability.
Isoelectric Point N/AAs a strictly acidic molecule, it does not possess a cationic state under standard physiological conditions.
Solubility Profile pH-DependentHighly insoluble at pH < 2.0; solubility increases exponentially above pH 3.0.

References

  • Title: Potentiometric Determination of pK(a)
  • Source: Science.
  • Title: Efficient pKa Determination in a Nonaqueous Solvent Using Chemical Shift Imaging Source: ACS Publications URL
  • Title: Spectrophotometric determination of acid dissociation constants of some arylpropionic acids and arylacetic acids in acetonitrile-water binary mixtures at 25ºC Source: SciELO URL
  • Source: University of Babylon (uobabylon.edu.iq)

Sources

Foundational

The Synthesis and Functionalization of Nitrobenzoic Acid Derivatives: A Comprehensive Technical Guide

Executive Summary Nitrobenzoic acids (NBAs) and their derivatives are cornerstone intermediates in organic synthesis, medicinal chemistry, and industrial materials science. Characterized by a benzene ring functionalized...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Nitrobenzoic acids (NBAs) and their derivatives are cornerstone intermediates in organic synthesis, medicinal chemistry, and industrial materials science. Characterized by a benzene ring functionalized with both an electron-withdrawing carboxylic acid (-COOH) and a nitro group (-NO₂), these compounds exhibit unique physicochemical properties and regioselectivity. This whitepaper provides an in-depth analysis of the mechanistic pathways for synthesizing NBA isomers, explores modern green catalytic methodologies, and details self-validating experimental protocols for researchers and drug development professionals.

Mechanistic Principles of Regioselective Synthesis

The synthesis of specific nitrobenzoic acid isomers requires strategic precursor selection due to the directing effects of existing functional groups during [1].

Direct Nitration (Meta-Substitution)

The carboxylic acid group is a strongly deactivating, meta-directing moiety. Consequently, the direct nitration of benzoic acid using a mixture of concentrated nitric and sulfuric acids predominantly yields 3-nitrobenzoic acid (m-NBA)[2]. The causality behind this regioselectivity lies in the electron-withdrawing nature of the -COOH group, which destabilizes the sigma complex at the ortho and para positions, making the meta position the kinetically favored site for electrophilic attack by the nitronium ion (NO₂⁺)[2][3].

Side-Chain Oxidation (Ortho/Para-Substitution)

Direct nitration is highly inefficient for synthesizing 2-nitrobenzoic acid (o-NBA) or 4-nitrobenzoic acid (p-NBA) due to the meta-directing nature of the carboxyl group[1]. To bypass this limitation, chemists utilize the[2]. Oxidizing agents such as potassium permanganate or sodium dichromate are employed to radically cleave the alkyl side chain, converting the methyl group to a carboxylic acid while preserving the position of the nitro group[1][2].

SynthesisPathways Toluene Nitrotoluene Precursors Oxidation Side-Chain Oxidation (KMnO4 or Na2Cr2O7) Toluene->Oxidation Oxidative Cleavage Benzoic Benzoic Acid Precursors Nitration Direct Nitration (HNO3 / H2SO4) Benzoic->Nitration Electrophilic Substitution mNBA m-Nitrobenzoic Acid (Major Product) Nitration->mNBA Meta-directing -COOH opNBA o/p-Nitrobenzoic Acid (Targeted Isomers) Oxidation->opNBA Retains Nitro Position

Figure 1. Divergent synthetic pathways for nitrobenzoic acid isomers.

Advanced & Green Catalytic Methodologies

Traditional nitration and Fischer esterification methods rely heavily on harsh liquid acids (e.g., H₂SO₄), generating significant acidic wastewater and requiring extensive purification[4]. Modern drug development emphasizes green chemistry alternatives.

Solid Acid Catalysts

Recent methodologies replace liquid sulfuric acid with (e.g., H-MOR, H-CL) featuring ultradispersed crystallites (290–480 nm)[4]. These nanoporous materials provide high surface area and shape selectivity. Because they are solid, they can be easily recovered via filtration and reused, drastically lowering the environmental impact[4][5].

Microwave and Ultrasound Irradiation

Coupling solid acid catalysts with microwave (2450 MHz) or ultrasound (37 kHz) irradiation fundamentally alters reaction kinetics[4][6]. Microwave-assisted synthesis utilizes dielectric heating to rapidly and uniformly heat the reaction mixture, overcoming activation energy barriers in minutes rather than hours, while minimizing the formation of thermal degradation byproducts[4][6].

Workflow Step1 Step 1 Reagent Mixing Step2 Step 2 Zeolite Catalysis Step1->Step2 Step3 Step 3 MW/US Irradiation Step2->Step3 Step4 Step 4 Catalyst Filtration Step3->Step4 Step5 Step 5 Product Isolation Step4->Step5

Figure 2. Green synthesis workflow for ethyl 4-nitrobenzoate using zeolites.

Quantitative Yield Analysis

The following table summarizes the efficiency, reaction times, and environmental impact of various synthetic routes for NBA derivatives based on recent literature[1][3][4].

Target CompoundSynthetic RouteCatalyst / ReagentsReaction TimeYield (%)Environmental Impact
m-Nitrobenzoic Acid Direct NitrationHNO₃ / H₂SO₄30–60 mins90–96%High (Acidic waste)
p-Nitrobenzoic Acid Side-Chain OxidationKMnO₄ / Na₂Cr₂O₇2–4 hours75–85%Moderate (Heavy metals)
Ethyl 4-Nitrobenzoate Fischer EsterificationH₂SO₄ (Traditional)3 hours75–98%High (Solvents, acid)
Ethyl 4-Nitrobenzoate Microwave-AssistedZeolite (H-MOR)~10.5 mins>95%Low (Solvent-free)

Validated Experimental Protocols

To ensure reproducibility and trustworthiness, the following protocols are designed as self-validating systems, incorporating specific checkpoints to verify reaction success.

Protocol A: Synthesis of m-Nitrobenzoic Acid via Ester Saponification

This method utilizes the to produce highly pure m-NBA, avoiding the isomeric mixtures common in direct benzoic acid nitration[3].

  • Saponification: In a round-bottomed flask equipped with a reflux condenser, dissolve 80 g (2 moles) of NaOH in 320 mL of water. Add 181 g (1 mole) of methyl m-nitrobenzoate[3].

  • Thermal Activation: Heat the mixture to boiling for 5–10 minutes.

    • Self-Validation Checkpoint: The completion of the saponification is visually confirmed by the complete disappearance of the insoluble ester layer[3].

  • Controlled Precipitation: Dilute the reaction mixture with an equal volume of water. Once cooled, pour the solution with vigorous stirring into 250 mL of concentrated HCl[3].

    • Mechanistic Rationale: Pouring the sodium salt solution into the acid (rather than vice versa) prevents the localized precipitation of the sodium salt, ensuring the formation of fine, pure crystals of the free acid[3].

  • Isolation & Purity Verification: Filter the precipitate via suction and dry.

    • Self-Validation Checkpoint: The final crude acid must be completely soluble in ether. Any insoluble residue indicates the presence of unreacted inorganic salts, necessitating further aqueous washing[3].

Protocol B: Green Synthesis of Ethyl 4-Nitrobenzoate

This protocol outlines a solvent-free esterification utilizing [4].

  • Preparation: Combine 4-nitrobenzoic acid and ethanol in a solvent-free reactor vessel under an argon atmosphere to prevent oxidative side reactions[4].

  • Catalyst Introduction: Add nanoporous hydrogen-form natural zeolites (e.g., H-MOR) featuring ultradispersed crystallites (290–480 nm)[4].

  • Irradiation: Subject the mixture to microwave irradiation (2450 MHz, 300 W) for exactly 10.5 minutes[4].

    • Mechanistic Rationale: Dielectric heating selectively excites the polar ethanol and carboxylic acid molecules, driving the equilibrium of the Fischer esterification forward rapidly without bulk thermal degradation[4].

  • Purification: Filter the mixture to recover the solid zeolite catalyst (which can be washed and reused). Evaporate the excess ethanol to isolate the ethyl 4-nitrobenzoate[4].

Downstream Pharmaceutical Applications

The true synthetic utility of nitrobenzoic acids lies in the reactivity of the nitro group. Through (e.g., using H₂ gas over a Pd/C catalyst), the strongly electron-withdrawing nitro group is reduced to a strongly electron-donating amino group (-NH₂)[6][7].

This single transformation drastically alters the electronic properties of the aromatic ring, yielding aminobenzoic acid derivatives. These derivatives are foundational APIs and intermediates used in the synthesis of local anesthetics (e.g., procaine, benzocaine), vital vitamins (folic acid), and advanced azo dyes[2][7].

Downstream Nitro Nitrobenzoic Acid Derivatives Reduction Catalytic Hydrogenation (H2, Pd/C) Nitro->Reduction Stepwise Reduction Amino Aminobenzoic Acid Derivatives Reduction->Amino -NO2 to -NH2 API1 Local Anesthetics (Benzocaine, Procaine) Amino->API1 API2 Vitamin Synthesis (Folic Acid) Amino->API2 API3 Industrial Materials (Azo Dyes & Pigments) Amino->API3

Figure 3. Downstream functionalization of nitrobenzoic acids into APIs.

References

  • Title: m-NITROBENZOIC ACID Source: Organic Syntheses (Org. Syn. Coll. Vol. 3, 1955) URL: [Link]

  • Title: Preparation of Ethyl 4-Nitrobenzoate Using Ultradispersed Natural Zeolite Catalysts, Ultrasound and Microwave Irradiation Source: Scientific Research Publishing (SCIRP) URL: [Link]

Sources

Protocols & Analytical Methods

Method

Synthesis of 2-Bromo-4-hydroxy-5-nitrobenzoic Acid: A Detailed Protocol and Mechanistic Overview

An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract This application note provides a comprehensive guide for the synthesis of 2-Bromo-4-hydroxy-5-nitrobenzoic acid, a valuable int...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a comprehensive guide for the synthesis of 2-Bromo-4-hydroxy-5-nitrobenzoic acid, a valuable intermediate in organic synthesis and drug discovery. The protocol details the electrophilic aromatic substitution (nitration) of 2-bromo-4-hydroxybenzoic acid using a mixture of concentrated nitric and sulfuric acids. Emphasis is placed on the mechanistic rationale behind the procedural steps, stringent safety protocols, and methods for product isolation and purification. This document is intended to equip researchers with a robust and reproducible method for obtaining the target compound with high purity.

Introduction and Scientific Background

2-Bromo-4-hydroxy-5-nitrobenzoic acid is an aromatic carboxylic acid featuring a multifunctional substitution pattern. The presence of bromo, hydroxyl, nitro, and carboxylic acid groups makes it a versatile building block for the synthesis of more complex molecules, including heterocyclic compounds and potential pharmaceutical agents.[1][2] The strategic introduction of a nitro group onto the 2-bromo-4-hydroxybenzoic acid scaffold is achieved through electrophilic aromatic substitution, a cornerstone reaction in organic chemistry.[3]

This protocol leverages the powerful activating and directing effects of the hydroxyl group to selectively install a nitro group at the C-5 position. Understanding the principles of electrophilic aromatic substitution is paramount for controlling the reaction's regioselectivity and achieving a high yield of the desired product.

The Mechanism of Electrophilic Aromatic Nitration

The nitration of an aromatic ring is a classic example of an electrophilic aromatic substitution reaction (SEAr).[3] The process can be conceptually divided into three key stages:

  • Generation of the Electrophile: The reaction requires a potent electrophile, the nitronium ion (NO₂⁺). This species is generated in situ by the reaction of concentrated nitric acid with a stronger acid, typically concentrated sulfuric acid.[4][5][6][7] The sulfuric acid protonates the nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion.

    HNO₃ + 2H₂SO₄ ⇌ NO₂⁺ + H₃O⁺ + 2HSO₄⁻

  • Electrophilic Attack: The electron-rich π-system of the aromatic ring attacks the nitronium ion.[8] This step disrupts the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[3]

  • Re-aromatization: A weak base, such as the bisulfate ion (HSO₄⁻) or a water molecule, abstracts a proton from the sp³-hybridized carbon of the arenium ion.[8] This restores the aromaticity of the ring and yields the final nitro-substituted product.

Regioselectivity: The Role of Substituents

The position of the incoming nitro group on the 2-bromo-4-hydroxybenzoic acid ring is dictated by the electronic effects of the existing substituents:

  • -OH (Hydroxyl): A strongly activating, ortho, para-directing group due to its ability to donate electron density to the ring via resonance.

  • -Br (Bromo): A deactivating, ortho, para-directing group. It withdraws electron density inductively but can donate via resonance.

  • -COOH (Carboxylic Acid): A deactivating, meta-directing group due to its strong electron-withdrawing nature.

The powerful activating effect of the hydroxyl group at C-4 is the dominant factor. It strongly directs the incoming electrophile to its ortho positions (C-3 and C-5). The C-5 position is favored over the C-3 position due to reduced steric hindrance, as the C-3 position is situated between the larger carboxylic acid and hydroxyl groups.

Experimental Protocol

This protocol is designed for the safe and efficient synthesis of 2-Bromo-4-hydroxy-5-nitrobenzoic acid.

Materials and Equipment
Reagents and ChemicalsEquipment
2-Bromo-4-hydroxybenzoic acid100 mL Three-necked round-bottom flask
Concentrated Sulfuric Acid (H₂SO₄, 98%)50 mL Dropping funnel
Concentrated Nitric Acid (HNO₃, 70%)Magnetic stirrer and stir bar
Crushed IceThermometer
Distilled WaterIce-salt bath
Ethanol (for recrystallization)Buchner funnel and filter flask
Beakers and Erlenmeyer flasks
Graduated cylinders
Fume hood
Critical Safety Precautions

Nitration reactions are highly exothermic and involve corrosive and oxidizing materials.[9] Adherence to strict safety protocols is mandatory.

  • Acid Handling: Concentrated nitric and sulfuric acids are extremely corrosive and can cause severe chemical burns.[10][11] Always handle them in a chemical fume hood.

  • Personal Protective Equipment (PPE): Wear chemical safety goggles, a face shield, a lab coat, and acid-resistant gloves at all times.[6][12]

  • Exothermic Reaction: The mixing of acids and the nitration reaction itself generate significant heat.[12] Proper temperature control using an ice bath is crucial to prevent thermal runaway, which can lead to uncontrolled reactions or explosions.[9][12]

  • Spill and Emergency: Ensure an emergency eyewash station and shower are accessible.[11][12] Have a spill kit with a neutralizing agent (e.g., sodium bicarbonate) readily available.[6]

Step-by-Step Synthesis Procedure

Step 1: Preparation of the Nitrating Mixture

  • In a clean, dry 50 mL beaker or flask, place 10 mL of concentrated sulfuric acid.

  • Cool the sulfuric acid to 0°C in an ice-salt bath.

  • Slowly and with constant stirring , add 5 mL of concentrated nitric acid dropwise to the cold sulfuric acid. The addition should be done behind a safety shield in a fume hood.

  • Keep the resulting nitrating mixture in the ice bath until ready for use.

Step 2: Dissolution of the Starting Material

  • Place 5.0 g of 2-bromo-4-hydroxybenzoic acid into a 100 mL three-necked round-bottom flask equipped with a magnetic stir bar and a thermometer.

  • Add 20 mL of concentrated sulfuric acid to the flask and stir until the starting material is completely dissolved.

  • Cool this solution to between 0°C and 5°C using an ice-salt bath.

Step 3: Nitration Reaction

  • Transfer the cold nitrating mixture prepared in Step 1 to a dropping funnel and place it on the central neck of the three-necked flask.

  • Extremely slowly , add the nitrating mixture dropwise to the stirred solution of 2-bromo-4-hydroxybenzoic acid over a period of 30-45 minutes.

  • Crucially, maintain the internal reaction temperature below 10°C throughout the entire addition. Use the ice-salt bath to control the temperature.[10]

  • After the addition is complete, allow the reaction mixture to stir in the ice bath for an additional 1 hour.

Step 4: Quenching and Product Isolation

  • Prepare a large beaker containing approximately 200 g of crushed ice.

  • Slowly and carefully , pour the reaction mixture onto the crushed ice while stirring vigorously. This will quench the reaction and precipitate the solid product.[10][13]

  • Allow the ice to melt completely, then collect the precipitated solid by vacuum filtration using a Buchner funnel.

  • Wash the filter cake thoroughly with several portions of cold distilled water until the washings are neutral to pH paper. This removes residual acids.

Step 5: Purification

  • Transfer the crude solid product to a beaker.

  • Recrystallize the product from an ethanol-water mixture to obtain pure 2-Bromo-4-hydroxy-5-nitrobenzoic acid as a solid.

  • Dry the purified product in a desiccator or a vacuum oven at a low temperature.

Experimental Workflow Diagram

Synthesis_Workflow cluster_reaction Reaction cluster_workup Workup & Purification A Prepare Nitrating Mixture (HNO₃ + H₂SO₄) C Slowly Add Nitrating Mixture (Maintain T < 10°C) A->C B Dissolve Starting Material (2-Bromo-4-hydroxybenzoic acid in H₂SO₄) B->C D Quench on Ice C->D 1 hr stir E Isolate by Filtration D->E F Wash with Cold Water E->F G Recrystallize (Ethanol/Water) F->G H Dry Final Product G->H

Sources

Application

Suzuki coupling reactions using 2-Bromo-4-hydroxy-5-nitrobenzoic acid

Application Note: Suzuki-Miyaura Cross-Coupling of 2-Bromo-4-hydroxy-5-nitrobenzoic Acid Executive Summary This guide details the synthetic protocols for performing Suzuki-Miyaura cross-coupling reactions on 2-Bromo-4-hy...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Suzuki-Miyaura Cross-Coupling of 2-Bromo-4-hydroxy-5-nitrobenzoic Acid

Executive Summary

This guide details the synthetic protocols for performing Suzuki-Miyaura cross-coupling reactions on 2-Bromo-4-hydroxy-5-nitrobenzoic acid . This substrate presents a unique "push-pull" electronic environment and solubility challenges due to its zwitterionic potential and multiple acidic protons.

The 2-bromo-4-hydroxy-5-nitrobenzoic acid scaffold is a high-value intermediate in the synthesis of kinase inhibitors (e.g., thrombopoietin receptor agonists) and antibacterial agents . Its dense functionalization allows for rapid diversification but requires precise control over pH and catalyst selection to prevent protodehalogenation and catalyst poisoning.

Chemo-Structural Analysis & Mechanistic Insight

Successful coupling requires understanding the competing electronic and steric forces within the molecule:

  • Electronic Activation (The "Accelerator"): The nitro group (-NO

    
    ) at the C5 position is para  to the bromine (C2). This creates a strong electron-withdrawing effect through resonance, significantly lowering the electron density at the C-Br bond. This facilitates the Oxidative Addition  step of the catalytic cycle, making this substrate more reactive than standard bromobenzoic acids.
    
  • Steric Hindrance (The "Brake"): The carboxylic acid (-COOH) at C1 is ortho to the bromine. This creates steric bulk that can impede the approach of bulky palladium-ligand complexes.[1]

  • Protonic Challenges: The substrate contains two acidic protons (COOH, pKa ~2-3; OH, pKa ~7-8). Standard basic conditions will deprotonate both, generating a dianion. This dianion is highly soluble in water but insoluble in non-polar organics (toluene, hexanes). Therefore, biphasic solvent systems or polar aprotic solvents are mandatory.

Protocol A: Direct Aqueous-Organic Coupling (Green Route)

Recommended for rapid library synthesis where protection/deprotection steps are undesirable.

Rationale: This protocol utilizes the water solubility of the dianionic substrate. We employ a high-polarity solvent mix and a robust, water-tolerant catalyst system.

Materials
  • Substrate: 2-Bromo-4-hydroxy-5-nitrobenzoic acid (1.0 equiv)

  • Boronic Acid: Arylboronic acid (1.2 – 1.5 equiv)[1][2][3]

  • Catalyst: Pd(dppf)Cl

    
    [2]·CH
    
    
    
    Cl
    
    
    (3–5 mol%)
    • Why: The bidentate dppf ligand prevents catalyst decomposition and tolerates steric bulk better than PPh

      
      .
      
  • Base: K

    
    PO
    
    
    
    (4.0 equiv)
    • Why: We need 1 eq for -COOH, 1 eq for -OH, and ~1.5 eq to activate the boronic acid.

  • Solvent: 1,4-Dioxane / Water (4:1 ratio)[4]

Step-by-Step Procedure
  • Preparation: To a 20 mL reaction vial equipped with a magnetic stir bar, add the Substrate (1.0 mmol, 262 mg), Arylboronic acid (1.2 mmol), and K

    
    PO
    
    
    
    (4.0 mmol, 848 mg).
  • Solubilization: Add Water (1.0 mL) and 1,4-Dioxane (4.0 mL). Stir at room temperature for 5 minutes.

    • Checkpoint: The solution should turn homogeneous or a fine suspension as the potassium salts form. If solids persist, add 0.5 mL additional water.

  • Degassing: Sparge the mixture with Nitrogen or Argon gas for 10 minutes. Oxygen is the enemy of Palladium; thorough degassing is critical to prevent homocoupling.

  • Catalyst Addition: Add Pd(dppf)Cl

    
      (0.03 mmol, ~25 mg) quickly against a positive flow of inert gas. Cap the vial immediately.
    
  • Reaction: Heat the block to 90°C with vigorous stirring (800 rpm).

  • Monitoring: Monitor by LC-MS after 2 hours.

    • Target Mass: Look for [M+H]+ of the product.

    • Common Byproduct: If you see M-Br+H (hydrodehalogenation), lower temp to 80°C and increase boronic acid load.

  • Workup:

    • Cool to room temperature.[1][4][5][6]

    • Acidification (Critical): The product is currently a salt. Add 1M HCl dropwise until pH ~2–3. The product often precipitates as a solid.

    • Extract with Ethyl Acetate (3 x 10 mL). Wash combined organics with Brine, dry over Na

      
      SO
      
      
      
      , and concentrate.[2][4]

Protocol B: High-Performance Protected Route (Scalable)

Recommended for large-scale synthesis (>5g) or when using expensive/unstable boronic acids.

Rationale: Protecting the acidic groups eliminates catalyst poisoning and allows the use of standard anhydrous conditions, resulting in higher yields and easier purification.

Step 1: Global Methylation
  • Dissolve substrate in Acetone/K

    
    CO
    
    
    
    . Add MeI (2.5 equiv). Reflux 4h.
  • Yields Methyl 2-bromo-4-methoxy-5-nitrobenzoate .

Step 2: Anhydrous Coupling
  • Catalyst: Pd(OAc)

    
     (2 mol%) + SPhos (4 mol%)[1]
    
    • Why: SPhos is an electron-rich Buchwald ligand that excels at coupling ortho-substituted (hindered) aryl chlorides/bromides.

  • Base: K

    
    PO
    
    
    
    (anhydrous, 2.0 equiv)
  • Solvent: Toluene (anhydrous)[1][2]

  • Temp: 100°C

Procedure:

  • Combine methylated substrate, boronic acid, Pd(OAc)

    
    , SPhos, and base in a flask.
    
  • Evacuate/Backfill with Argon (3x).[1][3][4]

  • Add Toluene. Heat to 100°C for 4-6 hours.

  • Standard aqueous workup. No acidification needed.

Optimization & Troubleshooting Matrix

ObservationDiagnosisCorrective Action
Starting Material (SM) remains Catalyst death or low reactivitySwitch to SPhos-Pd-G2 or XPhos . Increase Temp to 110°C.
Debrominated product (Ar-H) ProtodehalogenationSwitch solvent to Toluene/DMF (anhydrous). Avoid alcohols.
Homocoupling of Boronic Acid OxidationDegas solvents more rigorously.[1] Add catalyst last.
Black Precipitate (Pd black) Catalyst decompositionAdd ligand (PPh

or SPhos) to stabilize Pd.[1]
Low Solubility Salt formation issuesIncrease water ratio (1:1 Dioxane:Water) or use DMF as co-solvent.

Mechanistic Workflow (Visualization)

The following diagram illustrates the critical role of base stoichiometry in activating the substrate prior to the catalytic cycle.

SuzukiMechanism cluster_cycle Catalytic Cycle Substrate 2-Bromo-4-hydroxy- 5-nitrobenzoic acid Dianion Soluble Dianion Species (Active Substrate) Substrate->Dianion Deprotonation (Solubilization) Base Base (K3PO4) (3-4 equiv) Base->Dianion Boronate Activated Boronate [Ar-B(OH)3]- Base->Boronate Activation Pd0 Pd(0) Catalyst OxAdd Oxidative Addition Complex (Pd-II) Pd0->OxAdd + Dianion (Nitro-activated C-Br) TransMet Transmetalation OxAdd->TransMet + Boronate Product Coupled Biaryl Product TransMet->Product Reductive Elimination Product->Pd0 Catalyst Regeneration

Caption: Mechanistic pathway highlighting the necessity of dianion formation for solubility and the nitro-group activation of the oxidative addition step.

References

  • Suzuki-Miyaura Coupling of Halobenzoic Acids

    • Ligand-Free Suzuki–Miyaura Coupling Reactions Using an Inexpensive Aqueous Palladium Source.[7] J. Chem. Educ. 2014, 91, 7, 1054–1057.[7]

  • Coupling of Nitro-Substituted Aryl Halides

    • Palladium-catalyzed cross-coupling reactions of electron-deficient aryl chlorides. J. Am. Chem. Soc. 2002, 124, 6343.
  • General Protocol for Hindered Substrates

    • Suzuki-Miyaura Cross-Coupling: The BenchChem Protocol Guide.
  • Mechanistic Considerations (Protodehalogenation)

    • Side reactions and byproduct formation in Suzuki coupling of 2-halobenzoic acids.

Sources

Method

Application Notes and Protocols for the Selective Reduction of 2-Bromo-4-hydroxy-5-nitrobenzoic Acid

Introduction The selective reduction of the nitro group in polyfunctional aromatic compounds is a cornerstone transformation in the synthesis of high-value molecules, particularly in the pharmaceutical and materials scie...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The selective reduction of the nitro group in polyfunctional aromatic compounds is a cornerstone transformation in the synthesis of high-value molecules, particularly in the pharmaceutical and materials science sectors. The target molecule for this guide, 2-Bromo-4-hydroxy-5-nitrobenzoic acid, presents a classic chemoselectivity challenge. The desired product, 5-amino-2-bromo-4-hydroxybenzoic acid, is a valuable building block, but its synthesis requires a reduction method that leaves the bromine, hydroxyl, and carboxylic acid functionalities intact.

This document provides a detailed guide for researchers, scientists, and drug development professionals on the effective and selective reduction of this specific nitroarene. We will explore various methodologies, delve into the mechanistic underpinnings of reagent choice, and provide comprehensive, field-tested protocols.

Choosing the Right Path: A Comparative Overview of Reduction Strategies

The primary challenge in the reduction of 2-Bromo-4-hydroxy-5-nitrobenzoic acid is to achieve high chemoselectivity for the nitro group while preserving the other functional groups.[1][2] The presence of an aryl bromide is particularly noteworthy, as it is susceptible to dehalogenation under certain catalytic hydrogenation conditions.[2][3]

Here, we compare three robust methods for this transformation:

MethodKey Reagent(s)AdvantagesDisadvantages
Catalytic Hydrogenation H₂, Raney Nickel- High efficiency- Clean reaction profile- No metal salt byproducts- Potential for dehalogenation- Requires specialized high-pressure equipment- Catalyst can be pyrophoric
Metal/Acid Reduction Fe, NH₄Cl- Cost-effective- High functional group tolerance- Does not typically cause dehalogenation- Generates significant metal waste- Workup can be challenging due to iron sludge- Milder compared to other methods
Dissolving Metal Reduction SnCl₂·2H₂O- Mild and highly selective- Effective for substrates with reducible groups- Stoichiometric amounts of tin salts are required- Tin byproducts can be difficult to remove

Method 1: Catalytic Hydrogenation with Raney Nickel

Catalytic hydrogenation is a powerful technique for nitro group reduction. While palladium on carbon (Pd/C) is a common catalyst, it is known to promote dehalogenation of aryl halides.[2][3][4] For substrates like 2-Bromo-4-hydroxy-5-nitrobenzoic acid, Raney Nickel is often the preferred catalyst due to its lower propensity for causing dehalogenation.[2][4]

Mechanism of Action

The catalytic cycle involves the adsorption of molecular hydrogen onto the surface of the Raney Nickel catalyst. The nitroarene also adsorbs onto the catalyst surface, bringing it into close proximity with the activated hydrogen, which then facilitates the stepwise reduction of the nitro group to an amine.[5]

Safety Precautions for Catalytic Hydrogenation

Hydrogenation reactions carry inherent risks due to the use of flammable hydrogen gas and potentially pyrophoric catalysts.[6][7][8] Strict adherence to safety protocols is mandatory.

  • Inert Atmosphere: Always handle the catalyst under an inert atmosphere (e.g., nitrogen or argon) to prevent ignition, especially when dry.[7]

  • Proper Equipment: Use a pressure-rated reaction vessel and ensure all fittings are leak-proof.[6][9]

  • Ventilation: Perform the reaction in a well-ventilated fume hood.[7][9]

  • Catalyst Handling: Keep the catalyst wet with solvent at all times to minimize the risk of fire.[6][8] Spent catalyst should be immediately submerged in water.[8]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and gloves.

Detailed Protocol

Materials:

  • 2-Bromo-4-hydroxy-5-nitrobenzoic acid (1.0 eq)

  • Raney Nickel (slurry in water, ~10-20% w/w)

  • Methanol (or other suitable solvent)

  • Hydrogen gas (high purity)

  • Nitrogen gas (for purging)

  • Celite® or other filter aid

Equipment:

  • High-pressure hydrogenation vessel (e.g., Parr shaker)

  • Magnetic stir bar or mechanical stirrer

  • Filtration apparatus (Büchner funnel, filter flask)

Procedure:

  • Vessel Preparation: To a clean and dry high-pressure reaction vessel, add 2-Bromo-4-hydroxy-5-nitrobenzoic acid.

  • Catalyst Addition: Under a stream of nitrogen, carefully add the Raney Nickel slurry. The catalyst should be kept wet with solvent at all times.[6][8]

  • Solvent Addition: Add methanol to the vessel to dissolve the starting material.

  • Purging: Seal the reaction vessel and purge the system with nitrogen gas three to five times to remove all oxygen.[7][8][9]

  • Hydrogenation: Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 50 psi).

  • Reaction: Begin vigorous stirring and maintain the reaction at room temperature or with gentle heating. Monitor the reaction progress by observing the cessation of hydrogen uptake or by analytical techniques such as TLC or LC-MS (after safely depressurizing and purging with nitrogen).

  • Completion and Work-up: Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with nitrogen several times.[9]

  • Filtration: Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the Celite® pad with methanol.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the crude 5-amino-2-bromo-4-hydroxybenzoic acid.

  • Purification: The crude product can be purified by recrystallization or column chromatography.

Method 2: Iron in the Presence of Ammonium Chloride

The reduction of aromatic nitro compounds using iron metal in the presence of a mild acid or salt is a classic and robust method.[4] The use of ammonium chloride provides a neutral or slightly acidic medium, which is generally well-tolerated by other functional groups.[10][11] This method is particularly advantageous for its cost-effectiveness and scalability.[10]

Reaction Workflow

G A 1. Charge Reactor B 2-Bromo-4-hydroxy-5-nitrobenzoic acid Iron Powder Ammonium Chloride Methanol/Water C 2. Heat to Reflux B->C D 3. Monitor Reaction (TLC/LC-MS) C->D E 4. Cool & Dilute D->E F Water G 5. Filter off Iron Salts F->G H Celite® I 6. Concentrate Filtrate H->I J 7. Extract Product I->J K Ethyl Acetate L 8. Dry & Concentrate K->L M 5-amino-2-bromo-4-hydroxybenzoic acid L->M

Caption: Workflow for Iron-Mediated Nitro Reduction.

Detailed Protocol

Materials:

  • 2-Bromo-4-hydroxy-5-nitrobenzoic acid (1.0 eq)

  • Iron powder (electrolytic grade is preferred for faster reactions) (3-5 eq)[10]

  • Ammonium chloride (4-6 eq)

  • Methanol

  • Water

  • Ethyl acetate

  • Celite®

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, suspend 2-Bromo-4-hydroxy-5-nitrobenzoic acid in a mixture of methanol and water.

  • Reagent Addition: Add iron powder and ammonium chloride to the suspension.[12]

  • Heating: Heat the reaction mixture to reflux with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and dilute it with water.[10][12]

  • Filtration: Filter the mixture through a pad of Celite® to remove the iron salts. Wash the filter cake thoroughly with methanol and ethyl acetate.

  • Extraction: Transfer the filtrate to a separatory funnel and extract with ethyl acetate.

  • Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Isolation: Remove the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the product by appropriate methods if necessary.

Method 3: Reduction with Stannous Chloride (SnCl₂)

Tin(II) chloride is a mild and effective reagent for the chemoselective reduction of aromatic nitro groups in the presence of other reducible functionalities.[4][13] This method is often employed when catalytic hydrogenation is not feasible due to catalyst poisoning or undesired side reactions.

Mechanism Insight

The reduction with stannous chloride proceeds through a series of single electron transfers from the Sn(II) species to the nitro group, followed by protonation steps. The overall process consumes three equivalents of SnCl₂ per nitro group.

Detailed Protocol

Materials:

  • 2-Bromo-4-hydroxy-5-nitrobenzoic acid (1.0 eq)

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O) (3-5 eq)[12]

  • Ethanol or Ethyl Acetate

  • Sodium hydroxide (NaOH) solution (e.g., 3 M) or sodium bicarbonate solution

  • Ethyl acetate

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 2-Bromo-4-hydroxy-5-nitrobenzoic acid in ethanol or ethyl acetate.

  • Reagent Addition: Add tin(II) chloride dihydrate to the solution and stir at room temperature or with gentle heating.

  • Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.[12]

  • Quenching and Neutralization: Cool the reaction mixture and carefully quench by adding a saturated solution of sodium bicarbonate or a dilute solution of sodium hydroxide until the pH is basic. This will precipitate tin salts.

  • Filtration: Filter the mixture to remove the tin salts, washing the solid with ethyl acetate.[12]

  • Extraction: Transfer the filtrate to a separatory funnel and extract the aqueous layer with ethyl acetate.[12]

  • Washing and Drying: Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Isolation: Remove the solvent under reduced pressure to obtain the crude amine.

  • Purification: Purify the resulting amine if necessary.

Troubleshooting and Expert Insights

  • Incomplete Reaction: If the reaction stalls, consider increasing the amount of the reducing agent or the reaction temperature. For metal-based reductions, ensuring vigorous stirring is crucial.

  • Dehalogenation (Catalytic Hydrogenation): If dehalogenation is observed with Raney Nickel, try reducing the reaction temperature, hydrogen pressure, or catalyst loading.

  • Difficult Work-up (Iron Reduction): The iron sludge can sometimes be difficult to filter. Diluting the reaction mixture with more solvent or using a larger filter funnel can help. Some protocols suggest adding a chelating agent like EDTA during workup to complex with the iron ions and improve filtration.[14]

  • Tin Salt Removal (SnCl₂ Reduction): Thoroughly washing the filtered tin salts with the extraction solvent is important to maximize product recovery. Ensuring the aqueous layer is sufficiently basic during workup is key to precipitating the tin hydroxides.

Conclusion

The selective reduction of the nitro group in 2-Bromo-4-hydroxy-5-nitrobenzoic acid can be successfully achieved using several reliable methods. The choice of protocol will depend on the available equipment, scale of the reaction, and cost considerations. Catalytic hydrogenation with Raney Nickel offers a clean and efficient route, provided that dehalogenation can be controlled. The iron/ammonium chloride system is a robust and economical alternative, particularly for larger scale syntheses. Reduction with stannous chloride provides a mild and highly selective option, though it requires stoichiometric amounts of the reagent. By carefully following the detailed protocols and considering the troubleshooting advice provided, researchers can confidently synthesize the desired 5-amino-2-bromo-4-hydroxybenzoic acid.

References

  • Organic Chemistry Portal. (n.d.). Sodium Hydrosulfite, Sodium Dithionite. Retrieved from [Link]

  • KinTek Corporation. (n.d.). A Complete Safety and Operation Guide for High-Pressure Catalytic Hydrogenation Reactors. Retrieved from [Link]

  • ResearchGate. (2013). Fast and effective reduction of nitroarenes by sodium dithionite under PTC conditions: Application in solid-phase synthesis. Retrieved from [Link]

  • Industrial Safety Solution. (2025, October 11). Hydrogenation Reaction Safety In The Chemical Industry. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Retrieved from [Link]

  • ACS Chemical Health & Safety. (n.d.). Hazards associated with laboratory scale hydrogenations. Retrieved from [Link]

  • Sciencemadness. (n.d.). Sodium Dithionite. Retrieved from [Link]

  • Stanford Environmental Health & Safety. (2023, July 15). HYDROGENATION | FACT SHEET. Retrieved from [Link]

  • PMC. (n.d.). Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C. Retrieved from [Link]

  • University of Rochester. (n.d.). Hydrogenation SOP. Retrieved from [Link]

  • Chemistry Stack Exchange. (2017, September 12). Can sodium dithionite reduce the nitro group of 2-nitrobenzoic acid?. Retrieved from [Link]

  • Dalton Transactions (RSC Publishing). (n.d.). Recent advances in selectivity control for the catalytic reduction of functionalized nitroarenes over metal-based catalysts. Retrieved from [Link]

  • JRF Global. (2023, December 30). Chemoselective reduction of aromatic nitro compounds (o-nitrophenol derivatives) using simple borane-THF. Retrieved from [Link]

  • RSC Publishing. (2026, January 26). Hydrogen spillover-driven selective hydrogenation of nitrobenzoic acid to aminobenzoic acid over a ZIF-8/Cu(OH)2 heterostructure. Retrieved from [Link]

  • Academia.edu. (n.d.). (PDF) Hydrogenation of nitrobenzoic acid. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). Sn2+ reduction. Retrieved from [Link]

  • Organic Chemistry Data. (n.d.). Nitro Reduction - Common Conditions. Retrieved from [Link]

  • ResearchGate. (n.d.). The mechanism of hydrogenation of ethyl 4-nitrobenzoic acid 32. Retrieved from [Link]

  • Google Patents. (n.d.). US1948330A - Method for preparation of aromatic amines.
  • ResearchGate. (n.d.). Stannous Chloride-Mediated Reductive Cyclization−Rearrangement of Nitroarenyl Ketones. Retrieved from [Link]

  • Almac. (2019, February 13). FAST Hydrogenations as a Continuous Platform for Green Aromatic Nitroreductions. Retrieved from [Link]

  • Reddit. (2025, December 23). Working up nitroarene reductions with iron powder - strategies for dealing with the gelatinous rust byproduct?. Retrieved from [Link]

  • ResearchGate. (n.d.). Reduction of nitroaromatic compounds in tin(II) chloride.... Retrieved from [Link]

  • SciSpace. (n.d.). Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradiation. Retrieved from [Link]

  • ResearchGate. (n.d.). FeS-NH4Cl-CH3OH-H2O: An efficient and inexpensive system for reduction of nitroarenes to anilines. Retrieved from [Link]

  • Chemical Science (RSC Publishing). (2024, September 10). Exclusive catalytic hydrogenation of nitrobenzene toward p-aminophenol over atomically precise Au36(SR)24 clusters. Retrieved from [Link]

  • Reddit. (2025, February 20). Nitro reduction conditions. Retrieved from [Link]

  • eScholarship.org. (n.d.). Expanding the Palette of Organic Synthesis in Water: I. Carbonyl Iron Powder as a Reagent for Nitro Group Reduction. Retrieved from [Link]

  • Wikipedia. (n.d.). Reduction of nitro compounds. Retrieved from [Link]

  • PMC. (n.d.). Reductive N-Alkylation of Nitroarenes: A Green Approach for the N-Alkylation of Natural Products. Retrieved from [Link]

  • Journal of Synthetic Chemistry. (2024, May 14). Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4. Retrieved from [Link]

  • SciSpace. (2013, May 14). Reduction of Nitro Compounds, Through different Reaction Conditions (Combinatory Chemistry). Retrieved from [Link]

Sources

Application

Using 2-Bromo-4-hydroxy-5-nitrobenzoic acid as a pharmaceutical intermediate

Application Note: 2-Bromo-4-hydroxy-5-nitrobenzoic Acid as a Tetra-Functionalized Scaffold in Medicinal Chemistry Executive Summary 2-Bromo-4-hydroxy-5-nitrobenzoic acid (CAS: 855749-53-0) represents a "privileged scaffo...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 2-Bromo-4-hydroxy-5-nitrobenzoic Acid as a Tetra-Functionalized Scaffold in Medicinal Chemistry

Executive Summary

2-Bromo-4-hydroxy-5-nitrobenzoic acid (CAS: 855749-53-0) represents a "privileged scaffold" in modern drug discovery due to its tetra-functionalized benzene core. Unlike simple benzoic acid derivatives, this compound offers four distinct vectors for chemical diversification:

  • C1-Carboxylic Acid: Solubilizing anchor or amide coupling site.

  • C2-Bromide: Handle for transition-metal catalyzed cross-coupling (Suzuki, Sonogashira).

  • C4-Hydroxyl: Hydrogen bond donor/acceptor, capable of etherification or prodrug derivatization.

  • C5-Nitro: Precursor to an amino group, enabling the formation of benzoxazoles or mimicking the 3-amino-2-hydroxy pharmacophore found in thrombopoietin (TPO) receptor agonists.

This application note details the utility of this intermediate in Fragment-Based Drug Discovery (FBDD) , specifically for synthesizing kinase inhibitors and benzoxazole-based anti-infectives.

Strategic Applications in Drug Design

The "Salicylate Mimetic" & TPO Agonist Pathway

The specific arrangement of the hydroxyl (C4) and nitro (C5) groups allows this molecule to serve as a high-value precursor for 3-amino-2-hydroxybenzoic acid derivatives. This motif is structurally homologous to the biaryl core of Eltrombopag (Promacta/Revolade), a TPO receptor agonist.

  • Mechanism: The C2-Bromide allows for the attachment of a second aryl ring via Suzuki coupling, creating a biphenyl system. Subsequent reduction of the C5-Nitro group yields an ortho-amino-hydroxy moiety, a classic chelating motif for metalloenzymes and a key interaction site in receptor binding pockets.

Benzoxazole Divergence

The ortho relationship between the C4-Hydroxyl and C5-Nitro groups makes this compound an ideal "pre-cyclized" block for synthesizing benzoxazole-5-carboxylic acids . Benzoxazoles are bioisosteres of indole and purine, widely present in antiviral and anticancer therapeutics.

Experimental Workflows & Protocols

Workflow Visualization (Divergent Synthesis)

The following diagram illustrates the logical flow from the starting material to two distinct pharmaceutical classes.

G Start 2-Bromo-4-hydroxy- 5-nitrobenzoic acid Step1 Step 1: Protection (Esterification/Bn-Ether) Start->Step1 Protect reactive sites Suzuki Step 2: Suzuki Coupling (Ar-B(OH)2, Pd cat.) Step1->Suzuki C-C Bond Formation Reduction Step 3: Nitro Reduction (Fe/AcOH or H2/Pd) Suzuki->Reduction NO2 -> NH2 Cyclization Step 4: Cyclization (R-CHO / Acid) Reduction->Cyclization Condensation ProductA Target A: 5-Amino-4-hydroxy- biphenyl derivatives (Kinase/TPO Agonist Mimetics) Reduction->ProductA Deprotection ProductB Target B: Benzoxazole-5- carboxylic acids (Anti-infective Scaffolds) Cyclization->ProductB

Caption: Divergent synthesis pathway converting the 2-bromo-4-hydroxy-5-nitro scaffold into biphenyl mimetics or benzoxazoles.

Detailed Protocol: C2-Arylation via Suzuki-Miyaura Coupling

Objective: To install an aryl group at the C2 position while preserving the nitro group for later reduction. This protocol addresses the challenge of steric hindrance at the ortho-position relative to the carboxylic acid.

Reagents & Materials:

  • Substrate: 2-Bromo-4-hydroxy-5-nitrobenzoic acid (1.0 eq)

  • Boronic Acid: Phenylboronic acid (1.2 eq)

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (5 mol%)

  • Base: K₂CO₃ (3.0 eq)

  • Solvent: 1,4-Dioxane : Water (4:1 v/v)

  • Inert Gas: Argon or Nitrogen

Step-by-Step Methodology:

  • Preparation: In a flame-dried Schlenk flask, dissolve the substrate (1.0 mmol) in 1,4-dioxane (10 mL). Note: If solubility is poor, convert the carboxylic acid to a methyl ester prior to coupling.

  • Degassing: Add water (2.5 mL) and K₂CO₃. Sparge the solution with Argon for 15 minutes to remove dissolved oxygen. Critical: Oxygen poisons the Pd(0) species, leading to homocoupling byproducts.

  • Catalyst Addition: Add Pd(dppf)Cl₂·CH₂Cl₂ (0.05 mmol) quickly under a positive stream of Argon. Seal the flask.

  • Reaction: Heat the mixture to 90°C for 12–16 hours. Monitor by TLC (Eluent: 5% MeOH in DCM) or LC-MS.

    • Checkpoint: The starting bromide should disappear. If the reaction stalls, add 2 mol% additional catalyst.

  • Workup: Cool to room temperature. Acidify to pH 3 with 1M HCl. Extract with Ethyl Acetate (3 x 20 mL).

  • Purification: Dry organic layers over Na₂SO₄, concentrate, and purify via flash column chromatography (SiO₂, Hexane/EtOAc gradient).

Quantitative Data Summary:

ParameterSpecificationNotes
Typical Yield 75–85%Steric hindrance at C2 may require longer reaction times.
Purity (HPLC) >98%Required for subsequent nitro reduction.
Key Impurity ProtodebrominationOccurs if temperature is too high (>100°C).
Protocol: Nitro Reduction to 5-Amino-4-Hydroxy Moiety

Objective: Selective reduction of the C5-Nitro group to an amine without dehalogenating the C2-Bromine (if the Suzuki step was skipped) or affecting the aromatic ring.

Method: Iron-Mediated Reduction (Bechamp Conditions).

  • Why this method? Catalytic hydrogenation (H₂/Pd-C) often causes hydrodebromination (loss of the Br atom). Iron/Acetic acid is chemoselective for the nitro group.

  • Setup: Suspend the nitro compound (1.0 mmol) in Ethanol/Water (3:1, 10 mL).

  • Activation: Add Iron powder (5.0 eq) and Ammonium Chloride (0.5 eq).

  • Reaction: Heat to reflux (80°C) with vigorous stirring for 2 hours. The mixture will turn dark brown/black.

  • Filtration: Filter hot through a Celite pad to remove iron oxides. Wash the pad with hot ethanol.

  • Isolation: Concentrate the filtrate. The product (an amino-salicylic acid derivative) is often air-sensitive; store under inert gas or use immediately.

Scientific Validation & Troubleshooting (Self-Correcting Systems)

  • Solubility Issues: The free acid form of the starting material has poor solubility in non-polar solvents.

    • Solution: Perform a Fisher Esterification (MeOH/H₂SO₄) to generate Methyl 2-bromo-4-hydroxy-5-nitrobenzoate before attempting Suzuki couplings. Hydrolyze back to the acid at the final step.

  • Regioselectivity of Alkylation: If alkylating the hydroxyl group (C4-OH), be aware that the carboxylate (C1-COOH) may also alkylate.

    • Control: Use exactly 1.0 eq of base (e.g., NaH) at 0°C to deprotonate the carboxylic acid first, or protect the COOH as an ester.

  • Safety Warning: Nitro-aromatics are potentially explosive if heated to dryness under pressure. Always assess thermal stability (DSC) before scaling up >10g.

References

  • Sigma-Aldrich. (2024). Product Specification: 2-Bromo-4-hydroxy-5-nitrobenzoic acid. Link

  • Gould, S. J., et al. (2018). "Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals." Chemical Reviews. Link

  • Erickson-Miller, C. L., et al. (2009). "Discovery and characterization of the thrombopoietin receptor agonist Eltrombopag." Seminars in Hematology. (Contextual reference for 3-amino-2-hydroxybiphenyl pharmacophore). Link

  • BenchChem. (2025).[1] Synthesis of 2-Bromo-4'-hydroxyacetophenone and related intermediates. Link

Sources

Method

Technical Application Note: Nucleophilic Substitution of 2-Bromo-4-hydroxy-5-nitrobenzoic Acid

This guide details the application, mechanistic principles, and experimental protocols for nucleophilic substitution reactions of 2-Bromo-4-hydroxy-5-nitrobenzoic acid (CAS 855749-53-0). This scaffold is a highly functio...

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the application, mechanistic principles, and experimental protocols for nucleophilic substitution reactions of 2-Bromo-4-hydroxy-5-nitrobenzoic acid (CAS 855749-53-0).

This scaffold is a highly functionalized aromatic building block. Its reactivity is defined by the "push-pull" electronic effects of its substituents, making it a prime candidate for Nucleophilic Aromatic Substitution (SNAr) to synthesize complex heterocyclic cores found in kinase inhibitors, antibacterials, and immuno-modulators.

Chemical Profile & Reactivity Analysis

Structural Dynamics

The molecule features a tetrasubstituted benzene ring where the position of the leaving group (Bromine at C2) is electronically activated by two powerful electron-withdrawing groups (EWG).

  • C1 (-COOH): Ortho to the leaving group. Inductively withdrawing (-I) and mesomerically withdrawing (-M).[1]

  • C2 (-Br): The site of nucleophilic attack.[2]

  • C4 (-OH): Meta to the leaving group. In basic conditions (SNAr), this exists as a phenoxide (-O⁻). While typically an electron-donating group (EDG), its meta positioning relative to C2 prevents direct resonance deactivation of the reaction center.

  • C5 (-NO₂): Para to the leaving group. This is the primary activator, stabilizing the Meisenheimer intermediate via strong resonance acceptance.

The "Naked" vs. Protected Dilemma

A critical consideration for researchers is the state of the C4-hydroxyl group.

  • Protected (e.g., -OMe, -OBn): Prevents side reactions and improves solubility in organic solvents (DCM, THF).

  • Unprotected (-OH): Requires 3 equivalents of base (to neutralize -COOH, -OH, and the H-Nu byproduct). The resulting dianion is highly soluble in water, allowing for Green Chemistry protocols in aqueous media.

Mechanistic Insight: The SNAr Pathway

The reaction proceeds via an addition-elimination mechanism.[3] The nucleophile attacks C2, breaking aromaticity to form a resonance-stabilized anionic intermediate (Meisenheimer Complex).

Key Mechanistic Feature: The negative charge in the intermediate is delocalized onto the oxygens of the para-nitro group and the ortho-carboxylate. This stabilization lowers the activation energy, allowing the reaction to proceed under mild conditions despite the steric crowding of the tetrasubstituted ring.

Visualization: Reaction Logic Flow

SNAr_Mechanism Start Substrate (2-Br-4-OH-5-NO2-Benzoate) Nu_Attack Nucleophilic Attack (at C2) Start->Nu_Attack + Nucleophile Meisenheimer Meisenheimer Complex (Stabilized by p-NO2) Nu_Attack->Meisenheimer Rate Determining Step Elimination Elimination of Br- Meisenheimer->Elimination Fast Product Substituted Product (2-Nu-4-OH-5-NO2-Benzoate) Elimination->Product Re-aromatization

Caption: Logical flow of the SNAr mechanism illustrating the critical intermediate stabilization step.

Experimental Protocols

Protocol A: C-N Bond Formation (Amination)

Application: Synthesis of anthranilic acid derivatives, precursors for quinazolines and benzimidazoles. Green Chemistry Variant (Aqueous Medium):

  • Reagents:

    • Substrate: 2-Bromo-4-hydroxy-5-nitrobenzoic acid (1.0 equiv)

    • Nucleophile: Primary Amine (e.g., Aniline, Benzylamine) (1.2 equiv)

    • Base: Sodium Carbonate (Na₂CO₃) (2.5 equiv)

    • Catalyst: Copper powder (5 mol%) - Optional, accelerates reaction via Ullmann-type mechanism if SNAr is sluggish.

    • Solvent: Water (0.5 M concentration)

  • Procedure:

    • Step 1: Dissolve Na₂CO₃ in water in a round-bottom flask.

    • Step 2: Add the benzoic acid substrate.[2][4] Stir until fully dissolved (solution turns yellow/orange due to phenoxide/nitro conjugation).

    • Step 3: Add the amine nucleophile.

    • Step 4: Heat the mixture to reflux (100°C) for 4–6 hours. Monitor by TLC (Eluent: 10% MeOH in DCM with 1% AcOH).

    • Step 5 (Workup): Cool to room temperature. Acidify carefully with 2M HCl to pH 2–3. The product will precipitate as a solid.[4]

    • Step 6: Filter the precipitate, wash with cold water, and dry under vacuum.

  • Yield Expectation: 75–90%

  • Note: If the amine is insoluble in water, use a 1:1 Water/Ethanol mixture.

Protocol B: C-S Bond Formation (Thiolation)

Application: Synthesis of thioethers for further oxidation to sulfones or cyclization.

  • Reagents:

    • Substrate: 1.0 equiv

    • Nucleophile: Thiophenol or Alkyl Thiol (1.1 equiv)

    • Base: KOH (3.0 equiv)

    • Solvent: DMF (Dimethylformamide)

  • Procedure:

    • Step 1: In a reaction vial, dissolve the thiol in DMF and add KOH. Stir for 15 min at RT to generate the thiolate anion (highly nucleophilic).

    • Step 2: Add 2-Bromo-4-hydroxy-5-nitrobenzoic acid.

    • Step 3: Heat to 80°C for 2 hours. The reaction is usually faster than amination due to the higher nucleophilicity of sulfur.

    • Step 4: Pour the reaction mixture into crushed ice/water containing HCl (pH ~2).

    • Step 5: Collect the precipitate by filtration. Recrystallize from Ethanol if necessary.

Data Summary & Optimization

ParameterStandard ConditionOptimization for Steric BulkGreen Alternative
Solvent DMF / DMSONMP (N-Methyl-2-pyrrolidone)Water / EtOH (1:1)
Base K₂CO₃Cs₂CO₃ (Cesium effect)NaOH / Na₂CO₃
Temperature 80–100°C120–140°CReflux (100°C)
Catalyst NoneCuI (10 mol%) + L-ProlineNone
Time 4–6 Hours12–24 Hours6–8 Hours

Advanced Application: Quinazoline Synthesis Workflow

Post-substitution, this scaffold is ideal for cyclization.

Synthesis_Workflow Step1 Start: 2-Br-4-OH-5-NO2-Benzoic Acid Step2 Step 1: SNAr with R-NH2 (Forms 2-Amino-5-nitro derivative) Step1->Step2 Protocol A Step3 Step 2: Reduction of NO2 -> NH2 (H2/Pd-C or Fe/AcOH) Step2->Step3 Reduction Step4 Step 3: Cyclization with Formamide/Orthoformate Step3->Step4 Cyclization Final Target: 6-Hydroxy-7-amino-quinazolin-4-one Step4->Final

Caption: Synthetic route from substitution to bioactive quinazoline scaffold.

Safety & Handling

  • Corrosivity: The starting material is an organic acid and an irritant. Handle with gloves.[5]

  • Reaction Hazards: SNAr reactions with amines in sealed vessels can generate pressure. Ensure proper venting if heating above solvent boiling points.

  • Waste: Aqueous streams containing nitrophenols/benzoic acids must be treated as hazardous organic waste, not flushed down the drain.

References

  • Sigma-Aldrich. Product Specification: 2-Bromo-4-hydroxy-5-nitrobenzoic acid (CAS 855749-53-0).[6]Link

  • BenchChem. Application Notes and Protocols for Nucleophilic Substitution Reactions Involving 2-Bromo-3-nitrobenzoic Acid. (Adapted methodology for 4-hydroxy analog).[7] Link[8]

  • PubChem. Compound Summary: 2-Bromo-5-nitrobenzoic acid (Structural Analog). National Library of Medicine. Link

  • ChemicalBook. Synthesis and Reactions of Bromonitrobenzoic Acids.Link[8]

Sources

Application

Protecting Group Strategies for the 4-Hydroxy Group in Benzoic Acid Derivatives: An Application and Protocol Guide

For Researchers, Scientists, and Drug Development Professionals In the realm of organic synthesis, particularly in the development of pharmaceuticals and other complex molecules, the strategic manipulation of functional...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the realm of organic synthesis, particularly in the development of pharmaceuticals and other complex molecules, the strategic manipulation of functional groups is paramount. The 4-hydroxybenzoic acid scaffold is a ubiquitous structural motif in a vast array of biologically active compounds and functional materials. However, the inherent reactivity of both the phenolic hydroxyl and the carboxylic acid moieties necessitates a carefully planned protecting group strategy to achieve desired chemical transformations with precision and high yield. This guide provides an in-depth exploration of common and effective protecting group strategies for the 4-hydroxy group of benzoic acid derivatives, offering detailed protocols and the underlying chemical principles to empower researchers in their synthetic endeavors.

The Strategic Imperative: Why Protect the 4-Hydroxy Group?

The phenolic hydroxyl group of 4-hydroxybenzoic acid is nucleophilic and acidic, making it susceptible to a wide range of reagents. Unwanted side reactions at this position can lead to complex product mixtures, reduced yields, and purification challenges. Protection of the 4-hydroxy group is essential when performing reactions such as:

  • Modifications of the Carboxylic Acid: Esterification, amidation, or reduction of the carboxylic acid can be complicated by the presence of a free phenol.

  • Aromatic Ring Functionalization: Electrophilic aromatic substitution reactions (e.g., nitration, halogenation) can be influenced by the directing effects and reactivity of the unprotected hydroxyl group.

  • Orthogonal Synthesis Strategies: In multi-step syntheses, protecting the phenol allows for the selective manipulation of other functional groups within the molecule.[1]

The ideal protecting group should be easy to introduce in high yield, stable to the desired reaction conditions, and readily removable under mild conditions that do not affect other functional groups.[2]

Selecting the Optimal Protecting Group: A Comparative Overview

The choice of a suitable protecting group is a critical decision in the design of a synthetic route. The following table provides a comparative overview of three commonly employed protecting groups for the 4-hydroxy group of benzoic acid derivatives: benzyl ethers, tert-butyldimethylsilyl (TBDMS) ethers, and acetate esters.

Protecting GroupIntroduction ConditionsDeprotection ConditionsStability ProfileKey Considerations
Benzyl (Bn) Ether Williamson ether synthesis (e.g., BnBr, K₂CO₃, acetone)[3]Catalytic hydrogenolysis (H₂, Pd/C);[4] Strong acids (e.g., BBr₃);[4] Oxidative cleavage (DDQ for p-methoxybenzyl)Stable to a wide range of acidic and basic conditions, many organometallic reagents, and some reducing agents.[4][5]Hydrogenolysis may not be compatible with other reducible functional groups (e.g., alkenes, alkynes, nitro groups).[6]
tert-Butyldimethylsilyl (TBDMS) Ether TBDMS-Cl, imidazole, DMF[7]Fluoride sources (e.g., TBAF, HF-pyridine);[7] Acidic conditions (e.g., AcOH/H₂O/THF)Stable to basic conditions, Grignard reagents, Wittig reagents, and many oxidizing and reducing agents.[7] Labile to acidic conditions and fluoride ions.The steric bulk of the TBDMS group can sometimes hinder nearby reactions. Phenolic TBDMS ethers are generally more labile than their alkyl counterparts.[1][8]
Acetate (Ac) Ester Acetic anhydride, acid catalyst (e.g., H₂SO₄)[9]Basic hydrolysis (e.g., K₂CO₃, MeOH);[10] Acidic hydrolysis; Enzymatic hydrolysis[10]Stable to neutral and mildly acidic conditions. Labile to basic and strongly acidic conditions.The ester linkage is susceptible to nucleophilic attack. Selective deprotection in the presence of other esters can be challenging.

In-Depth Protocols and Methodologies

This section provides detailed, step-by-step protocols for the protection and deprotection of the 4-hydroxy group in benzoic acid derivatives. The causality behind experimental choices is explained to provide a deeper understanding of the transformations.

Benzyl Ether Protection and Deprotection

The benzyl group is a robust and versatile protecting group for phenols. Its removal via catalytic hydrogenolysis is particularly mild and efficient.

This protocol describes the O-benzylation of 4-hydroxybenzoic acid using benzyl bromide and potassium carbonate.

Reaction Scheme:

sub 4-Hydroxybenzoic Acid reag BnBr, K₂CO₃ Acetone, Reflux prod 4-(Benzyloxy)benzoic Acid reag->prod Williamson Ether Synthesis

Caption: Benzylation of 4-hydroxybenzoic acid.

Materials:

  • 4-Hydroxybenzoic acid

  • Benzyl bromide (BnBr)

  • Anhydrous potassium carbonate (K₂CO₃)

  • Anhydrous acetone

  • 2 M Hydrochloric acid

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred suspension of 4-hydroxybenzoic acid (1.0 eq) and anhydrous potassium carbonate (2.0-3.0 eq) in anhydrous acetone, add benzyl bromide (1.1-1.2 eq) dropwise at room temperature.[3]

  • Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • The crude product can be purified by recrystallization or column chromatography.

Expertise & Experience: The use of a carbonate base is crucial to deprotonate the phenolic hydroxyl, rendering it nucleophilic for the subsequent S(_N)2 reaction with benzyl bromide. Acetone is a suitable solvent due to its polarity and boiling point. It is important to use anhydrous conditions to prevent side reactions.

This protocol details the removal of the benzyl group using hydrogen gas and a palladium catalyst.

Reaction Scheme:

sub 4-(Benzyloxy)benzoic Acid reag H₂, Pd/C Ethanol prod 4-Hydroxybenzoic Acid reag->prod Hydrogenolysis

Caption: Deprotection of 4-(benzyloxy)benzoic acid.

Materials:

  • 4-(Benzyloxy)benzoic acid

  • 10% Palladium on carbon (Pd/C)

  • Ethanol or Methanol

  • Hydrogen gas (H₂) source (balloon or hydrogenation apparatus)

  • Celite®

Procedure:

  • Dissolve 4-(benzyloxy)benzoic acid (1.0 eq) in ethanol in a flask suitable for hydrogenation.

  • Carefully add 10% Pd/C (5-10 mol%) to the solution.

  • Evacuate the flask and backfill with hydrogen gas. Repeat this process three times.

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon or positive pressure) at room temperature.

  • Monitor the reaction progress by TLC.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with ethanol.

  • Concentrate the filtrate under reduced pressure to obtain the deprotected product.

Trustworthiness: This method is highly reliable and generally provides clean conversion with high yields. The byproducts, toluene and the recovered catalyst, are easily removed.

tert-Butyldimethylsilyl (TBDMS) Ether Protection and Deprotection

The TBDMS group is a popular choice for protecting phenols due to its ease of introduction and selective removal.

This protocol describes the silylation of the phenolic hydroxyl group. Note that the carboxylic acid may also be silylated under these conditions, but the resulting silyl ester is typically hydrolyzed during aqueous workup.

Reaction Scheme:

sub 4-Hydroxybenzoic Acid reag TBDMS-Cl, Imidazole DMF prod 4-((tert-Butyldimethylsilyl)oxy)benzoic Acid reag->prod Silylation

Caption: TBDMS protection of 4-hydroxybenzoic acid.

Materials:

  • 4-Hydroxybenzoic acid

  • tert-Butyldimethylsilyl chloride (TBDMS-Cl)

  • Imidazole

  • Anhydrous N,N-dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve 4-hydroxybenzoic acid (1.0 eq) and imidazole (2.5 eq) in anhydrous DMF.[11][12]

  • Add TBDMS-Cl (1.2 eq) portion-wise to the stirred solution at room temperature.

  • Stir the reaction mixture at room temperature and monitor the progress by TLC.

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • The crude product can be purified by column chromatography.

Expertise & Experience: Imidazole acts as both a base to deprotonate the phenol and a catalyst. DMF is an excellent solvent for this reaction. While the carboxylic acid can also react with the silylating agent, the resulting silyl ester is readily hydrolyzed during the aqueous workup.

This protocol details the fluoride-mediated cleavage of the TBDMS ether.

Reaction Scheme:

sub 4-((tert-Butyldimethylsilyl)oxy)benzoic Acid reag TBAF, THF prod 4-Hydroxybenzoic Acid reag->prod Fluoride-mediated Cleavage

Caption: Deprotection of a TBDMS-protected 4-hydroxybenzoic acid.

Materials:

  • 4-((tert-Butyldimethylsilyl)oxy)benzoic acid

  • 1 M Tetrabutylammonium fluoride (TBAF) in tetrahydrofuran (THF)

  • Anhydrous THF

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the TBDMS-protected 4-hydroxybenzoic acid (1.0 eq) in anhydrous THF.

  • Add the 1 M TBAF solution in THF (1.1-1.5 eq) dropwise to the stirred solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC.

  • Quench the reaction by adding saturated aqueous ammonium chloride solution.

  • Extract the mixture with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Trustworthiness: TBAF is a highly effective and reliable reagent for TBDMS deprotection. The reaction is typically clean and high-yielding. For base-sensitive substrates, the reaction can be buffered with acetic acid.

Acetate Ester Protection and Deprotection

The acetate group is a simple and economical protecting group for phenols, though it is more labile than benzyl or silyl ethers.

This protocol describes the formation of 4-acetoxybenzoic acid.

Reaction Scheme:

sub 4-Hydroxybenzoic Acid reag Acetic Anhydride, H₂SO₄ (cat.) prod 4-Acetoxybenzoic Acid reag->prod Acetylation sub 4-Acetoxybenzoic Acid reag NH₄OAc, aq. Methanol prod 4-Hydroxybenzoic Acid reag->prod Ammonolysis sub 4-Hydroxybenzoic Acid step1 1. TBDMS-Cl, Imidazole 2. BnBr, Base sub->step1 inter 4-((tert-Butyldimethylsilyl)oxy)benzoic acid benzyl ester step1->inter step2 TBAF, THF inter->step2 prod1 4-Hydroxybenzoic acid benzyl ester step2->prod1 step3 H₂, Pd/C prod1->step3 prod2 4-Hydroxybenzoic Acid step3->prod2

Caption: An example of an orthogonal protection strategy.

Conclusion

The judicious selection and application of protecting groups are fundamental to the successful synthesis of complex molecules derived from 4-hydroxybenzoic acid. This guide has provided a detailed overview of three common protecting groups—benzyl ethers, TBDMS ethers, and acetate esters—complete with step-by-step protocols and the underlying chemical rationale. By understanding the stability profiles and the specific conditions for the introduction and removal of these groups, researchers can devise robust and efficient synthetic strategies, enabling the development of novel therapeutics and advanced materials.

References

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Nitration Optimization for Bromohydroxybenzoic Acids

Ticket ID: #NIT-BHBA-001 Status: Open Subject: Improving Yield and Selectivity in the Nitration of Bromohydroxybenzoic Acids Assigned Specialist: Senior Application Scientist, Process Chemistry Division Executive Summary...

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #NIT-BHBA-001 Status: Open Subject: Improving Yield and Selectivity in the Nitration of Bromohydroxybenzoic Acids Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Mechanistic Insight

Welcome to the Advanced Synthesis Support Center. You are likely encountering issues with yield loss, tar formation (oxidation), or regioselectivity during the nitration of substrates like 3-bromo-4-hydroxybenzoic acid or 5-bromo-2-hydroxybenzoic acid .

The Core Challenge: Competing Electronic Effects

These substrates present a unique "push-pull" electronic environment that complicates standard nitration:

  • The Activator (-OH): Strongly activates the ring and directs ortho/para. It makes the ring susceptible to oxidation by

    
    , leading to quinones and black tar rather than the desired nitro compound.
    
  • The Deactivators (-COOH, -Br): The carboxyl group strongly deactivates the ring (meta-director), while bromine is weakly deactivating (ortho/para director).

The Solution Strategy: To improve yield, you must decouple the nitration rate from the oxidation rate . This is achieved not by increasing force (concentrated mixed acid), but by moderating the "activity" of the nitronium ion (


) using a solvent system that solubilizes the substrate without promoting radical oxidation.

Critical Process Parameters (CPPs)

Module A: Solvent System Selection

Why your choice of solvent dictates yield.

SystemReagentsProsConsRecommendation
Standard Mixed Acid

/

High

concentration; fast reaction.
High risk of oxidation (tar); sulfonation byproducts; exotherm is hard to control.Avoid unless substrate is highly unreactive.
Glacial Acetic Acid

/

Excellent solubility; moderates oxidizing power; acts as a heat sink.Slower reaction rate; requires workup to remove acetic acid.HIGHLY RECOMMENDED for yield optimization.
Nitrate Salts

/

Controlled release of

in situ.
Heterogeneous mixture; difficult stirring on scale-up.Good for small scale (<5g).
Module B: Temperature Control

The "Goldilocks" Zone.

  • < 0°C: Reaction stalls. Solubility decreases, leading to localized "hot spots" of concentration when solids dissolve suddenly.

  • 0°C – 20°C (Target): Optimal window. The rate of Electrophilic Aromatic Substitution (EAS) exceeds the rate of phenolic oxidation.

  • > 25°C: Oxidation dominates. The reaction mixture turns dark red/black. Yield drops by ~40% due to tar formation.

Optimized Experimental Protocol

Target Synthesis: 3-bromo-4-hydroxy-5-nitrobenzoic acid Substrate: 3-bromo-4-hydroxybenzoic acid Method: Acetic Acid Moderated Nitration

Step-by-Step Workflow
  • Solubilization (The Setup):

    • Charge a 3-neck round bottom flask with 1.0 eq of 3-bromo-4-hydroxybenzoic acid.

    • Add 5.0 volumes of Glacial Acetic Acid.

    • Technical Note: If the substrate does not fully dissolve, heat gently to 40°C until clear, then cool back down to 15°C . Do not add nitric acid to a suspension; it causes heterogeneous kinetics.

  • Nitrating Agent Preparation:

    • In a separate beaker, mix 1.1 eq of Fuming Nitric Acid (

      
      ) with 2.0 volumes  of Glacial Acetic Acid.
      
    • Why? Pre-diluting the nitric acid prevents localized concentration spikes that cause immediate charring upon addition.

  • Controlled Addition (The Critical Step):

    • Cool the substrate solution to 10–15°C .

    • Add the Nitric/Acetic mixture dropwise over 30–60 minutes.

    • Monitor: Maintain internal temperature

      
      . If it spikes, stop addition.
      
  • Digestion:

    • Allow the mixture to stir at room temperature (

      
      ) for 2–4 hours.
      
    • Endpoint Check: TLC (Mobile phase: MeOH/DCM 1:9). Look for the disappearance of the starting material spot.[1]

  • Quench & Isolation:

    • Pour the reaction mixture slowly into 10 volumes of ice-cold water with vigorous stirring.

    • The product should precipitate as a yellow/pale-orange solid.

    • Filter and wash with cold water until the filtrate is neutral (pH ~6-7).

  • Purification:

    • Recrystallize from Ethanol/Water or Acetic Acid if purity is <95%.

Visualizing the Pathway

Reaction Logic Diagram

This diagram illustrates the competing pathways. Your goal is to force the "Green" path and block the "Red" path.

NitrationPathways Substrate 3-Bromo-4-hydroxybenzoic Acid Intermediate Sigma Complex Substrate->Intermediate T < 20°C Slow Addition Byproduct_Ox Quinones / Tar (Oxidation) Substrate->Byproduct_Ox T > 25°C No Solvent Reagent HNO3 / AcOH Reagent->Substrate Product 3-Bromo-5-nitro-4-hydroxybenzoic Acid (High Yield) Intermediate->Product -H+ Byproduct_Di Dinitro Species (Over-reaction) Product->Byproduct_Di Excess HNO3 Long Time

Figure 1: Reaction pathway showing the selectivity control points. Keeping temperature low and stoichiometry tight favors the green path.

Troubleshooting Guide (FAQ)

Q1: The reaction mixture turned black immediately upon adding Nitric Acid.

  • Diagnosis: Rapid oxidation of the phenol ring.

  • Fix: You likely added concentrated

    
     directly to the solid or used insufficient solvent.
    
  • Action: Repeat the experiment using the Glacial Acetic Acid protocol. Ensure the nitric acid is pre-diluted in acetic acid before addition.

Q2: I am seeing two spots on TLC close together.

  • Diagnosis: Regioisomers or dinitration.

  • Analysis: For 3-bromo-4-hydroxybenzoic acid, the 5-nitro isomer is dominant.[2] If you see a second spot, it is likely the 3,5-dinitro derivative (where the bromine has been displaced or the ring over-nitrated if bromine wasn't present).

  • Action: Reduce Nitric Acid equivalents from 1.5 eq to 1.05 eq . Lower the reaction temperature to

    
    .
    

Q3: My yield is low (<40%) and the product is sticky.

  • Diagnosis: Incomplete precipitation or occlusion of acetic acid.

  • Action: When quenching into ice water, ensure the volume of water is at least 10x the reaction volume. Agitate vigorously to break up oil droplets into solids. If it remains oily, scratch the flask side with a glass rod to induce crystallization or seed with a pure crystal.

Q4: Can I use Sulfuric Acid (


) instead of Acetic Acid? 
  • Technical View: Yes, but it is "using a sledgehammer to crack a nut." Sulfuric acid increases the concentration of

    
     dramatically. For a deactivated ring (benzoic acid), this is usually good. However, the -OH group makes the ring sensitive. Sulfuric acid often leads to sulfonation byproducts or charring.
    
  • Verdict: Only use

    
     if the Acetic Acid method yields <10% conversion after 24 hours.
    

Process Flow Diagram

Workflow Start Start: Raw Material QC Dissolve Dissolve Substrate in Glacial AcOH (5 vol) Start->Dissolve Cool Cool to 10-15°C Dissolve->Cool Add Dropwise Addition (Maintain T < 20°C) Cool->Add PrepareAcid Premix HNO3 (1.1 eq) in AcOH (2 vol) PrepareAcid->Add React Stir 2-4h @ 25°C Add->React Check TLC Check React->Check Check->React Incomplete Quench Quench in Ice Water (10 vol) Check->Quench Complete Filter Filter & Wash Quench->Filter

Figure 2: Operational workflow for the optimized nitration protocol.

References

  • Preparation of 3-bromo-4-hydroxybenzoic acid and derivatives. Source: PrepChem.com. URL:[Link] Relevance: Provides baseline solubility and stability data for the brominated substrate.

  • Nitration of Benzoic Acid Derivatives (General Protocol). Source: Truman State University ChemLab. URL:[Link] Relevance: Establishes the baseline for mixed-acid nitration of deactivated rings.

  • Synthesis of 3-bromo-5-nitrobenzoic acid (Structural Analog). Source: Ningbo Inno Pharmchem Co.[3] URL:[Link] Relevance: Confirms the stability of the meta-nitro/meta-bromo substitution pattern.

  • Avoiding Over-Nitration and Oxidation in Phenols. Source: ScienceMadness Discussion (Verified Community Insight). URL:[Link] Relevance: Validates the use of temperature control to prevent phenolic oxidation during nitration.

Sources

Optimization

Technical Support Center: Purification of 2-Bromo-4-hydroxy-5-nitrobenzoic Acid

Welcome to the Technical Support Center for the isolation and purification of 2-Bromo-4-hydroxy-5-nitrobenzoic acid . This guide is engineered for researchers, synthetic chemists, and drug development professionals.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the isolation and purification of 2-Bromo-4-hydroxy-5-nitrobenzoic acid . This guide is engineered for researchers, synthetic chemists, and drug development professionals. It provides a field-proven, self-validating methodology for recrystallization, alongside advanced troubleshooting logic to resolve common phase-separation and yield issues.

Physicochemical Profiling & Solvent Thermodynamics

Before initiating purification, it is critical to understand the thermodynamic behavior of the target molecule. 2-Bromo-4-hydroxy-5-nitrobenzoic acid is a highly substituted, electron-deficient aromatic compound.

Molecular Characteristics & Solubility Impact
PropertyValue / CharacteristicImpact on Purification Strategy
Functional Groups -COOH, -OH, -NO2, -BrHigh potential for hydrogen bonding; sterically hindered ring.
Polarity Highly PolarSoluble in polar aprotic/protic solvents (e.g., Ethanol, THF, DMSO)[1].
Aqueous Solubility Poor at Room TempThe hydrophobic bulk of the -Br and -NO2 groups restricts cold-water solubility, making water an ideal antisolvent[1].
Thermal Stability ModerateProlonged heating may lead to decarboxylation or oxidation of the phenolic -OH group.
The Causality of Solvent Selection: Ethanol/Water System

For highly substituted nitrobenzoic acids, a single-solvent system often fails to provide the necessary solubility differential between boiling and room temperature. We utilize a mixed-solvent (solvent/antisolvent) system of Ethanol and Water[2].

  • The Solvent (Ethanol): The -OH and -COOH groups form strong hydrogen bonds with hot ethanol, allowing complete dissolution of the crude matrix.

  • The Antisolvent (Water): As the temperature drops, the dielectric constant of the mixture shifts. Water forces the hydrophobic aromatic core out of solution, driving crystal lattice formation while keeping highly polar impurities dissolved in the mother liquor[2].

Standard Operating Procedure: Mixed-Solvent Recrystallization

This protocol is designed as a self-validating system . Each step contains a physical checkpoint to ensure the thermodynamic state of the solution is correct before proceeding.

Phase 1: Dissolution & Clarification
  • Initial Dissolution: Place the crude 2-Bromo-4-hydroxy-5-nitrobenzoic acid in an Erlenmeyer flask equipped with a magnetic stir bar. Add a minimal volume of hot ethanol (approx. 70°C).

  • Saturation Check: Continue adding hot ethanol dropwise just until the solid completely dissolves.

    • Validation Check: If the solution remains cloudy after a significant excess of ethanol is added, the cloudiness is due to insoluble inorganic impurities (e.g., salts from prior nitration/bromination steps).

  • Hot Filtration (Conditional): If insoluble impurities are present, rapidly filter the boiling solution through a pre-warmed fluted filter paper or a jacketed Buchner funnel to prevent premature crystallization[3].

Phase 2: Antisolvent Addition & Lattice Formation
  • Reaching the Cloud Point: Return the clear ethanolic solution to the heat source. Slowly add hot deionized water dropwise. Stop immediately when the solution becomes faintly turbid (cloudy) and the turbidity persists upon swirling. This indicates the solution has reached absolute saturation[3].

  • Redissolution: Add 1–3 drops of hot ethanol until the solution just turns clear again.

    • Causality: This step is critical. It ensures you are starting from a perfectly saturated, single-phase solution, which prevents the compound from crashing out amorphously.

  • Controlled Cooling: Remove the flask from the heat. Cover the mouth with a watch glass to prevent solvent evaporation. Allow the flask to cool undisturbed to room temperature.

    • Causality: Slow cooling allows the molecules to selectively pack into a highly ordered crystalline lattice, thermodynamically excluding impurities[2].

Phase 3: Isolation
  • Ice Bath Maturation: Once the flask reaches room temperature and crystal growth is visible, submerge the flask in an ice-water bath for 30 minutes to depress solubility and maximize yield[3].

  • Filtration & Washing: Collect the crystals via vacuum filtration. Wash the filter cake with a minimal volume of an ice-cold ethanol/water mixture (matching the ratio of your final solvent system).

  • Drying: Leave the vacuum running for 15 minutes to pull air through the cake, then transfer to a vacuum desiccator to remove residual moisture.

RecrystallizationWorkflow Start Crude 2-Bromo-4-hydroxy- 5-nitrobenzoic acid Dissolve Dissolve in minimal hot Ethanol Start->Dissolve Filter Hot Filtration (Remove insolubles) Dissolve->Filter If cloudy Antisolvent Add hot Water dropwise until cloud point Dissolve->Antisolvent If clear Filter->Antisolvent Redissolve Add drops of hot Ethanol until clear Antisolvent->Redissolve Cool Slow cooling to RT, then Ice Bath Redissolve->Cool Isolate Vacuum Filtration & Cold Wash Cool->Isolate Pure Pure Crystals Isolate->Pure

Caption: Step-by-step workflow for the mixed-solvent recrystallization of 2-Bromo-4-hydroxy-5-nitrobenzoic acid.

Troubleshooting & FAQs

Q1: My product "oiled out" (formed a liquid layer) instead of forming crystals. How do I fix this?

A1: "Oiling out" (liquid-liquid phase separation) occurs when the melting point of your impure compound is depressed below the temperature at which it separates from the solvent, or when the cooling gradient is too steep[3].

  • The Fix: Re-heat the mixture until it forms a single clear phase. Add slightly more ethanol (the better solvent) to lower the saturation temperature. Insulate the flask with a towel to force an extremely slow cooling rate. If oiling persists, add a seed crystal of pure 2-Bromo-4-hydroxy-5-nitrobenzoic acid right at the phase boundary to provide a nucleation site.

OilingOutLogic Issue Issue: Product 'Oils Out' (Liquid-Liquid Phase Separation) Cause1 Cause: High Impurity Load depresses melting point Issue->Cause1 Cause2 Cause: Cooling rate is too rapid Issue->Cause2 Cause3 Cause: Antisolvent ratio is too high Issue->Cause3 Fix1 Action: Perform preliminary column chromatography Cause1->Fix1 Fix2 Action: Insulate flask for slower cooling gradient Cause2->Fix2 Fix3 Action: Re-heat and add more Ethanol (co-solvent) Cause3->Fix3

Caption: Diagnostic logic tree for resolving liquid-liquid phase separation (oiling out).

Q2: The recovered crystals are heavily discolored (dark yellow/brown). Is this normal?

A2: While pure nitrobenzoic acids often exhibit a pale yellow tint due to the chromophoric nitro group, dark brown or orange coloration indicates the co-crystallization of highly conjugated impurities (often oxidation byproducts of the phenolic -OH group).

  • The Fix: Redissolve the crystals in hot ethanol. Add a small spatula tip of activated charcoal (Norit). Boil gently for 5 minutes, then perform a rapid hot filtration through a Celite pad to remove the charcoal[3]. The high surface area of the carbon selectively adsorbs large, conjugated polymeric impurities.

Q3: My recovery yield is exceptionally low (<30%). What went wrong?

A3: Low yield in a mixed-solvent system is almost always a thermodynamic error related to solvent volume or temperature[3].

  • Excess Solvent: You may have used too much ethanol initially, meaning the solution never reached true saturation even at 0°C. Solution: Boil off 30-50% of the solvent and repeat the cooling process.

  • Improper Washing: Washing the final filter cake with room-temperature solvent, or pure ethanol, will rapidly redissolve your purified product. Solution: Only wash with a minimal amount of ice-cold solvent that matches the final ethanol/water ratio of your mother liquor.

Q4: Can I use Glacial Acetic Acid instead of Ethanol/Water?

A4: Yes. Glacial acetic acid is an excellent alternative solvent for highly substituted bromonitrobenzoic acids. It provides a highly polar, acidic environment that suppresses the ionization of the -COOH and phenolic -OH groups, often resulting in very sharp crystal formation upon cooling. However, it requires rigorous vacuum drying to remove the residual acetic acid odor and prevent solvent trapping within the crystal lattice.

References

Sources

Troubleshooting

Avoiding decarboxylation during synthesis of nitrobenzoic acids

Welcome to the Technical Support Center for Advanced Organic Synthesis. As a Senior Application Scientist, I have designed this guide to address one of the most persistent challenges in aromatic chemistry: the unintended...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Advanced Organic Synthesis. As a Senior Application Scientist, I have designed this guide to address one of the most persistent challenges in aromatic chemistry: the unintended decarboxylation of nitrobenzoic acids during synthesis and workup.

This guide bypasses generic advice to provide a deep, mechanistic understanding of why your molecules are degrading, followed by field-proven, self-validating protocols to ensure high-yield isolation of your target compounds.

Part 1: Mechanistic Insight – The Causality of Decarboxylation

To stop decarboxylation, you must first understand the thermodynamic and kinetic forces driving it. Decarboxylation of aromatic carboxylic acids typically proceeds via a unimolecular electrophilic substitution (


) mechanism[1].

When a nitrobenzoic acid is exposed to heat or basic conditions, it deprotonates to form a carboxylate anion. The cleavage of the carbon-carbon bond releases


 and generates an intermediate aryl carbanion (or a highly polarized transition state). The strongly electron-withdrawing nitro (

) groups stabilize this negative charge through both inductive effects and resonance—particularly when located at the ortho or para positions relative to the carboxyl group[1].

Because the transition state is so well-stabilized, the activation energy for decarboxylation plummets. If you provide thermal energy (heat) or a proton source (protic solvents) to quench the resulting carbanion, the molecule will rapidly degrade into a nitroarene byproduct[2].

Mechanism A Nitrobenzoic Acid B Nitrobenzoate Anion A->B Base C Transition State (C-C Cleavage) B->C Heat (Δ) D Aryl Carbanion C->D -CO₂ E Nitroarene (Decarboxylated) D->E +H⁺

Mechanistic pathway of base/heat-induced decarboxylation of nitrobenzoic acids.

Part 2: Troubleshooting Guide & FAQs

Q1: I am oxidizing 2,4,6-trinitrotoluene (TNT) to 2,4,6-trinitrobenzoic acid (TNBA) using nitric acid, but my primary isolated product is 1,3,5-trinitrobenzene (TNB). What is going wrong? Analysis: You are experiencing catastrophic thermal decarboxylation. TNBA contains three nitro groups, providing massive resonance stabilization to the carbanion intermediate. Upon heating, TNBA spontaneously sublimes and decomposes into


 and TNB[3].
Solution:  You must strictly limit the reaction kinetics. High yields of TNBA can only be achieved by intentionally stopping the reaction at a 35–45% conversion rate. Run the oxidation at exactly 194°C for no more than 20 minutes. Extending the reaction time to 50 minutes will quantitatively convert your yield to the decarboxylated TNB byproduct[4].

Q2: During the synthesis of 2-amino-6-methyl-4-nitrobenzoic acid, I am detecting high levels of 3-methyl-5-nitroaniline. How do I prevent this? Analysis: The presence of an ortho-amino group and a para-nitro group makes this substrate highly susceptible to decarboxylation. If you are using a protic solvent (like methanol or water) during your reaction or workup, the solvent is actively facilitating the proton transfer required to finalize the


 decarboxylation mechanism[2].
Solution:  Switch to an anhydrous, aprotic solvent (e.g., Dichloromethane, DCM). Furthermore, you must suppress the thermal energy available for the C-C bond cleavage by maintaining the reaction mixture strictly at 0°C using an ice-water bath[2].

Q3: I successfully synthesized 4-nitrobenzoic acid, but when I attempt to convert it to its sodium salt for storage, the solution bubbles and my yield drops. Why? Analysis: The bubbling is


 gas escaping. The neutralization of an acid with a base (like NaOH) is highly exothermic. If you add the base too quickly, localized spikes in temperature combined with the high pH will instantly trigger the decarboxylation of the newly formed nitrobenzoate anion[5].
Solution:  Neutralization must be treated as a temperature-controlled reaction, not just a simple workup step. Use stoichiometric amounts of base, add it dropwise, and utilize an external cooling bath to keep the internal temperature at or below 20°C[5].

Part 3: Quantitative Data & Substrate Susceptibility

Understanding the structural vulnerabilities of your specific target molecule dictates the strictness of the conditions you must employ.

SubstrateSusceptibility to DecarboxylationPrimary Mechanistic DriverRecommended Mitigation Strategy
3-Nitrobenzoic acid LowThe meta-nitro group provides only inductive (not resonance) stabilization to the carbanion.Standard oxidation conditions (e.g., refluxing dichromate) are generally well-tolerated.
4-Nitrobenzoic acid ModerateThe para-nitro group stabilizes the transition state via direct resonance.Maintain workup temperatures < 20°C; avoid excess strong base during neutralization[5].
2-Amino-6-methyl-4-nitrobenzoic acid HighCombined ortho/para EWG effects; protic solvents facilitate proton-transfer.Use aprotic solvents (e.g., DCM); maintain reaction strictly at 0°C[2].
2,4,6-Trinitrobenzoic acid (TNBA) Extremely HighThree nitro groups provide massive resonance/inductive stabilization of the aryl carbanion.Limit oxidation time (max 20 mins); extract selectively with mild aqueous bicarbonate[4].

Part 4: Self-Validating Experimental Protocols

To ensure scientific integrity, a protocol must validate itself during execution. The following workflows incorporate mandatory analytical checkpoints to prevent decarboxylation before it becomes irreversible.

Workflow Step1 1. Oxidation of Nitrotoluene (Control Temp) Step2 2. Reaction Monitoring (TLC for Nitroarene) Step1->Step2 Step3 3. Controlled Cooling (Quench to 0-5°C) Step2->Step3 Conversion Target Met Step4 4. pH Adjustment (Stoichiometric Base) Step3->Step4 Step5 5. Isolation (Target Product) Step4->Step5

Workflow for synthesizing nitrobenzoic acids while minimizing thermal and pH-induced decarboxylation.

Protocol A: Controlled Oxidation of 2,4,6-Trinitrotoluene (TNT) to TNBA

Objective: Maximize TNBA yield while preventing thermal degradation to 1,3,5-trinitrobenzene.

  • Reaction Setup: Charge a specialized high-pressure autoclave with TNT and 80% aqueous nitric acid.

  • Thermal Ramp: Heat the reactor to exactly 194°C. Causality: Temperatures exceeding this threshold exponentially increase the rate of C-C bond cleavage.

  • Kinetic Limitation (Self-Validation Checkpoint): Hold the reaction for exactly 20 minutes. Do not attempt to push the reaction to completion. The optimal yield (70-75% based on converted material) is achieved when TNT conversion is artificially limited to 35-45%[4].

  • Quench: Rapidly cool the autoclave to room temperature to halt all kinetics.

  • Selective Extraction: Extract the reaction mixture using aqueous bicarbonate. Causality: Bicarbonate is a mild base that will deprotonate the carboxylic acid for aqueous extraction without providing the high pH environment (like NaOH would) that triggers base-catalyzed decarboxylation.

Protocol B: Safe Neutralization of 4-Nitrobenzoic Acid to Sodium 4-Nitrobenzoate

Objective: Convert the isolated acid to a stable sodium salt without inducing exothermic decarboxylation.

  • Dissolution: Dissolve the purified 4-nitrobenzoic acid in an aprotic or mildly polar solvent (e.g., acetone) in a round-bottom flask[5].

  • Thermal Control: Submerge the flask in a water bath to maintain an internal temperature of exactly 20°C.

  • Titration (Self-Validation Checkpoint): Equip the flask with a pH probe. Slowly add a 1M Sodium Hydroxide (NaOH) solution dropwise with vigorous stirring.

  • Monitoring: Monitor the pH continuously. Stop the addition the moment the pH stabilizes at exactly 7.0[5]. Causality: Excess NaOH will raise the pH, ionizing any remaining protic species and catalyzing the

    
     degradation of the newly formed sodium 4-nitrobenzoate.
    
  • Isolation: Collect the precipitated sodium 4-nitrobenzoate crystals via vacuum filtration, wash with cold acetone, and dry under vacuum.

References

  • Thermal Decarboxylation of Nitrobenzoic Acids. Oxford Academic. Available at:[Link]

  • 2,4,6-Trinitrobenzoic acid Preparation and Reactions. Wikipedia. Available at:[Link]

  • Chemical Conversion of TNT: Production of 2,4,6-Trinitrobenzoic Acid. ResearchGate. Available at: [Link]

Sources

Optimization

Optimizing reaction temperature for bromination of nitrobenzoic acids

The following technical guide is structured as a Tier 3 Support Knowledge Base for process chemists and researchers. It synthesizes kinetic data, mechanistic insights, and practical troubleshooting protocols.

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured as a Tier 3 Support Knowledge Base for process chemists and researchers. It synthesizes kinetic data, mechanistic insights, and practical troubleshooting protocols.

Topic: Optimizing Reaction Temperature & Protocol Selection Ticket ID: CHEM-EAS-NO2-BR Assigned Specialist: Senior Application Scientist, Process Development Group[1][2]

Executive Summary: The "Double Deactivation" Challenge

User Query: "Why is my standard


 protocol failing or yielding <10% for nitrobenzoic acid bromination?"

Technical Insight: Nitrobenzoic acids represent a "worst-case scenario" for Electrophilic Aromatic Substitution (EAS).[1][2] You are attempting to brominate a ring deactivated by two strong electron-withdrawing groups (EWG):

  • Nitro group (

    
    ):  Strong resonance and inductive deactivator.[1][2]
    
  • Carboxyl group (

    
    ):  Moderate inductive and resonance deactivator.[1][2]
    

Because the ring is highly electron-deficient, the activation energy (


) for the formation of the sigma-complex (arenium ion) is exceptionally high. Standard Lewis acid catalysts (

,

) often fail because they cannot generate a sufficiently potent electrophile to overcome this barrier at standard temperatures. Raising the temperature with elemental bromine often leads to sublimation or loss of reagent before reaction occurs.

The Solution: You must switch to Super-Electrophile Generation protocols. The temperature optimization depends entirely on the reagent system chosen to generate the "super-active"


 species.

Decision Matrix: Select Your Protocol

Before optimizing temperature, ensure you are using the correct reagent system for your specific isomer and facility capabilities.

ProtocolSelection Start Select Substrate & Constraints Substrate Isomer: 3-Nitrobenzoic Acid? Start->Substrate Safety Can you handle Fuming HNO3/Br2 vapors? Substrate->Safety Yes (Cooperative Directors) MethodA Method A: NBS / H2SO4 (The 'Modern' Standard) Substrate->MethodA No (Conflicting Directors) Safety->MethodA No (Prefer Solid Reagents) MethodB Method B: Br2 / HNO3 (The 'Oxidative' Route) Safety->MethodB Yes (Ventilation Available) OptA Temp Target: 60°C Time: 2-4 h MethodA->OptA Go to Optimization A OptB Temp Target: 50-55°C Time: 12 h MethodB->OptB Go to Optimization B MethodC Method C: Fe / Br2 Melt (Legacy/High Temp)

Figure 1: Decision tree for selecting the optimal bromination protocol based on safety and substrate constraints.

Protocol Optimization Guides

Method A: The NBS / Sulfuric Acid Protocol (Recommended)

This method utilizes N-Bromosuccinimide (NBS) in concentrated sulfuric acid.[1][2] It is the most robust method for deactivated rings.

  • Mechanism:

    
     protonates NBS, generating a highly reactive solvated bromonium species (
    
    
    
    ) or protonated N-bromo species that is far more electrophilic than molecular bromine.[1][2]
  • Target Substrate: 3-Nitrobenzoic acid

    
     3-Bromo-5-nitrobenzoic acid.[1]
    
Temperature Optimization Table
TemperatureReaction RateSelectivityRisk
< 40°C NegligibleHighIncomplete conversion.[1][2] NBS remains unreacted.
55°C - 65°C Optimal High Sweet spot.[1] Complete conversion in ~2-3 hours.
> 85°C FastLowDecomposition of NBS; sulfonation by-products; decarboxylation.[1]
Step-by-Step Protocol
  • Dissolution: Dissolve 3-nitrobenzoic acid (1.0 eq) in concentrated

    
     (approx. 5 mL per gram of substrate).
    
  • Reagent Addition: Add NBS (1.2 - 1.5 eq) in portions at room temperature.

    • Critical: Do not add NBS to a hot solution; it may decompose too rapidly.

  • Ramp: Heat the mixture to 60°C .

  • Monitoring: Hold at 60°C for 3 hours. Monitor via TLC (solvent: Ethyl Acetate/Hexane with 1% Acetic Acid) or HPLC.[1]

  • Quench: Pour onto crushed ice. The product will precipitate.[3][4][5]

Method B: The Bromine / Nitric Acid Protocol

This method uses


 dissolved in concentrated 

.
  • Mechanism: Nitric acid acts as an oxidant, converting

    
     into a more active electrophile (likely 
    
    
    
    or a nitro-bromo complex), while suppressing nitration.[1][2]
  • Why it works: In the presence of

    
    , the oxidation potential of 
    
    
    
    is utilized to activate bromine rather than generating
    
    
    .
Temperature Optimization Table
TemperatureReaction RateSelectivityRisk
20°C (RT) SlowHighWorks for moderately deactivated rings (e.g., chloronitrobenzene).[1][2]
50°C - 55°C Optimal High Required for nitrobenzoic acids.[1][2] 12-hour reaction time.
> 70°C FastPoorRisk of

evolution, pressure buildup, and nitration side-products.[1]
Step-by-Step Protocol
  • Setup: Use a pressure-rated vessel or a reflux condenser with a caustic scrubber (for

    
     fumes).[1][2]
    
  • Mixing: Mix

    
     (4.0 eq) with concentrated 
    
    
    
    (excess, acts as solvent).
  • Addition: Add 3-nitrobenzoic acid (1.0 eq) in portions.

  • Heating: Heat to 50-55°C for 12 hours.

  • Workup: Pour into ice water; filter the precipitate.

Troubleshooting & FAQs

Q1: I am getting "No Reaction" even at 60°C with NBS.

Diagnosis: Your sulfuric acid might be "wet."[1][2] Explanation: Water acts as a base, quenching the super-acidic protons required to activate NBS. The reaction relies on the high acidity function (


) of concentrated 

.[2] Fix: Ensure you are using 98%

. If in doubt, add a small quantity of oleum (fuming sulfuric acid) to scavenge water.
Q2: Why can't I brominate 4-nitrobenzoic acid easily?

Diagnosis: Conflicting Directing Groups.[1][6][7][8] Explanation:

  • 3-Nitrobenzoic acid: The -COOH directs to position 3 (meta).[1][2][4] The -

    
     directs to position 5 (meta).[1][2][4] These are the same position (relative to the ring). They cooperate.
    
  • 4-Nitrobenzoic acid: The -COOH (pos 1) directs to pos 3.[1][2] The -

    
     (pos 4) directs to pos 2.[1] They conflict.
    Result:  The reaction is extremely sluggish and yields a mixture of isomers.
    Alternative:  Synthesize 3-bromo-4-nitrobenzoic acid by nitrating 3-bromobenzoic acid  instead. It is easier to introduce the nitro group onto a brominated ring than vice versa in this specific isomer pattern.
    
Q3: The product is distinctively yellow/orange after filtration.

Diagnosis: Elemental bromine contamination or Nitration side-product.[1][2] Fix: Wash the filter cake with a dilute solution of Sodium Bisulfite (


) . This reduces residual orange 

to colorless bromide (

).[1] If the yellow color persists after bisulfite wash, check NMR for dinitro impurities.

Mechanistic Visualization (NBS Pathway)[1]

Understanding the activation pathway helps in troubleshooting temperature failures.[2]

NBS_Mechanism NBS NBS (Inactive) Protonation Protonation Step (Fast, Exothermic) NBS->Protonation H2SO4 H2SO4 (98%) H2SO4->Protonation ActiveSpecies Active Species (Protonated NBS / Br+) Protonation->ActiveSpecies TransitionState Transition State (High Energy Barrier) ActiveSpecies->TransitionState Attack Substrate 3-Nitrobenzoic Acid (Deactivated) Substrate->TransitionState Heat (60°C) required to cross barrier Product 3-Bromo-5-nitrobenzoic Acid TransitionState->Product - H+

Figure 2: Mechanistic pathway for NBS-mediated bromination in sulfuric acid, highlighting the role of temperature in overcoming the activation barrier of the deactivated ring.[1][2]

References

  • Rajesh, K., et al. (2007).[2] "Bromination of Deactivated Aromatics: A Simple and Efficient Method." The Journal of Organic Chemistry. Link[1]

    • Key Finding: Establishes the NBS/ protocol at 60°C as a superior method for deactivated substrates like nitrobenzaldehyde and nitrobenzoic acids.
  • Andrievsky, A. M., et al. (2014). "Aromatic Bromination in Concentrated Nitric Acid." Open Journal of Synthesis Theory and Applications. Link

    • Key Finding: Details the use of in concentrated at 50-55°C for poly-bromination of terephthalic acid and mono-bromin
  • Gorelik, M. V., et al. (2013).[5] "Competition of Aromatic Bromination and Nitration in Concentrated Sulfuric Acid." International Journal of Organic Chemistry. Link

    • Key Finding: Explains the mechanistic competition between nitronium and bromonium ions, crucial for troubleshooting side reactions.

Sources

Troubleshooting

Technical Support Center: Troubleshooting the Purification of 2-Bromo-4-hydroxy-5-nitrobenzoic Acid

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals facing challenges in isolating pure 2-Bromo-4-hydroxy-5-nitrobenzoic acid from its regioisomeric byproduc...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals facing challenges in isolating pure 2-Bromo-4-hydroxy-5-nitrobenzoic acid from its regioisomeric byproducts. As a highly functionalized aromatic building block, its purification requires exploiting subtle stereoelectronic differences between isomers rather than relying on brute-force chromatography.

Below, you will find diagnostic FAQs, quantitative data summaries, and a self-validating Standard Operating Procedure (SOP) to ensure high-yield, high-purity isolation.

Process Visualization: pH-Driven Isomer Resolution

Workflow N1 Crude Mixture (Target + 3-Nitro Isomer) N2 Alkaline Dissolution (pH > 10, NaOH) N1->N2 N3 Primary Acidification (Dropwise HCl to pH ~3.8) N2->N3 N4 Filtration & TLC Check N3->N4 N5 Discard Precipitate (3-Nitro Isomer Rich) N4->N5 Solid Retentate N6 Secondary Acidification (Dropwise HCl to pH ~1.5) N4->N6 Aqueous Filtrate N7 Filtration & Wash N6->N7 N8 Fractional Crystallization (Aqueous Acetic Acid) N7->N8 Solid Crude Target N9 Pure Target (2-Bromo-4-hydroxy-5-nitrobenzoic acid) N8->N9

Caption: Workflow for the pH-dependent separation and crystallization of bromohydroxynitrobenzoic acid isomers.

Part 1: Diagnostic FAQs (Mechanisms & Causality)

Q1: Why is my crude product heavily contaminated with regioisomers? A: If your synthetic route involves the nitration of 2-bromo-4-hydroxybenzoic acid, the hydroxyl group strongly directs the incoming electrophile to the ortho positions (C3 and C5). While C5 is sterically favored (yielding your target, 2-bromo-4-hydroxy-5-nitrobenzoic acid), nitration at C3 still occurs at a significant rate. This results in the formation of the highly stubborn byproduct: 2-bromo-4-hydroxy-3-nitrobenzoic acid [1].

Q2: Why do standard recrystallization techniques fail to separate the 3-nitro and 5-nitro isomers? A: Positional isomers of highly substituted benzoic acids possess nearly identical molecular weights, dipole moments, and bulk polarities. When dissolved in standard organic solvents (like ethanol or ethyl acetate), they tend to co-crystallize because their lattice energies are too similar. To separate them, you must exploit their differing aqueous solubilities driven by their distinct


 values [1, 3].

Q3: How can I exploit the structural differences between these isomers for separation? A: The key lies in Steric Inhibition of Resonance (SIR) . In the 3-nitro isomer byproduct, the


 group is sterically compressed between the C2-bromo and C4-hydroxy groups. This steric clash forces the nitro group out of the aromatic plane, severely reducing its electron-withdrawing resonance effect on the phenol. Conversely, in your 5-nitro target, the nitro group is relatively unhindered and remains coplanar, allowing full resonance stabilization of the phenoxide anion.
Because of this, the target 5-nitro isomer is slightly more acidic and significantly more soluble in weakly acidic aqueous conditions than the 3-nitro isomer. A precision pH-swing leverages this exact causality.
Part 2: Data Center (Quantitative Summaries)

To execute a self-validating purification, you must benchmark your in-process controls against the physicochemical properties of the isomers.

Property / MetricTarget: 5-Nitro IsomerByproduct: 3-Nitro Isomer
Substitution Pattern 2-Bromo-4-hydroxy-5-nitro2-Bromo-4-hydroxy-3-nitro
Steric Environment Nitro group is unhinderedNitro group is severely hindered
Aqueous Solubility (pH 3.8) Moderate (Remains in filtrate)Very Low (Precipitates)
TLC

Value
*
0.350.45
HPLC Retention Time Later eluting (More polarizable)Earlier eluting (Less polarizable)

*TLC Conditions: Silica gel, Dichloromethane : Methanol : Acetic Acid (90:9:1). Visualized under UV 254 nm.

Part 3: Standard Operating Procedure (SOP)

This protocol is designed as a self-validating system . Do not proceed to subsequent steps unless the validation checkpoints (TLC/pH) confirm the success of the current step.

Phase 1: Alkaline Dissolution
  • Suspend 10.0 g of the crude isomer mixture in 100 mL of deionized water.

  • Slowly add 2M

    
     under vigorous stirring until the pH reaches 10.5 .
    
  • Causality: Both the carboxylic acid and the phenolic

    
     groups of all isomers are fully deprotonated, converting the mixture into highly soluble dianions.
    
  • Validation Check: The solution must be completely clear (typically a deep orange/red). Filter any insoluble non-acidic impurities through a Celite pad.

Phase 2: Precision Primary Acidification (Isomer Removal)
  • Equip the reaction vessel with a calibrated pH meter.

  • Under continuous stirring at 20 °C, add 1M

    
     dropwise until the pH reaches exactly 3.8 .
    
  • Causality: At pH 3.8, the sterically hindered 3-nitro isomer begins to fully protonate and crash out of solution due to its lower solubility, while the more acidic 5-nitro target remains partially ionized and dissolved [1].

  • Hold the suspension at pH 3.8 for 45 minutes to allow for Ostwald ripening of the byproduct crystals.

  • Filter the suspension through a Büchner funnel. Retain the filtrate.

  • Validation Check: Spot the filtrate on a TLC plate against the crude mixture. The higher

    
     spot (3-nitro isomer) should be absent or trace. If it persists, lower the pH to 3.6 and re-filter.
    
Phase 3: Secondary Acidification (Target Isolation)
  • Take the validated filtrate from Phase 2 and cool it to 5 °C in an ice bath.

  • Add concentrated

    
     dropwise until the pH reaches 1.5 .
    
  • Stir for 1 hour at 5 °C to maximize precipitation of the target compound.

  • Filter the pale yellow crystals and wash with 10 mL of ice-cold water.

Phase 4: Fractional Crystallization (Polishing)
  • Dissolve the semi-pure target crystals in a minimum volume of boiling Aqueous Acetic Acid (1:1 v/v) .

  • Causality: Acetic acid provides excellent hydrogen-bonding disruption, preventing the co-crystallization of trace isomers that often occurs in pure water or pure ethanol.

  • Allow the solution to cool ambiently to room temperature over 4 hours, then transfer to an ice bath for 1 hour.

  • Filter, wash with cold water, and dry under vacuum at 45 °C overnight.

  • Validation Check: Perform an HPLC analysis using a C18 column and a mobile phase of 2-propanol–water–acetic acid to confirm >99% purity [2].

References
  • "Separation of positional isomers of nitrobenzoic acid by reversed-phase liquid chromatography with 2-propanol–water–acetic acid as eluent." Journal of Chromatography A. URL: [Link]

  • EP0155441A1 - A process for separating nitration isomers of substituted benzene compounds. Google Patents.
Optimization

HPLC method development for 2-Bromo-4-hydroxy-5-nitrobenzoic acid analysis

Welcome to the Technical Support Center for 2-Bromo-4-hydroxy-5-nitrobenzoic acid analysis. This guide is designed for analytical scientists requiring high-precision HPLC methodology.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 2-Bromo-4-hydroxy-5-nitrobenzoic acid analysis. This guide is designed for analytical scientists requiring high-precision HPLC methodology. It moves beyond generic protocols to address the specific physicochemical challenges of this multi-functionalized aromatic acid.

Quick Reference: Compound Profile

ParameterDetailsTechnical Implication
Analyte 2-Bromo-4-hydroxy-5-nitrobenzoic acidMulti-functional aromatic acid.[1]
Key Functional Groups -COOH (Carboxyl), -OH (Phenolic), -NO₂, -BrDual Acidity: Both the carboxyl and phenolic groups can ionize. The nitro group (electron-withdrawing) significantly increases the acidity of the phenolic hydroxyl.
pKa Prediction pKa₁ (-COOH) ≈ 2.0–2.5pKa₂ (-OH) ≈ 5.5–6.5Critical: You must operate at pH < 2.5 to keep the molecule neutral for C18 retention.
Solubility Low in water; High in MeOH/ACNSample Prep: Do not dissolve in 100% water; precipitation will occur in the injector.
UV Maxima ~210 nm, ~254 nm, ~300 nmDetection: The nitro group provides strong absorbance at 254 nm.

Module 1: Method Development Strategy

Q1: Which stationary phase is most effective for this separation?

Recommendation: C18 (Octadecyl) with End-capping or Phenyl-Hexyl .

  • The Logic: This molecule is relatively polar due to the hydroxyl and nitro groups. A standard C18 column provides sufficient hydrophobic retention only if the ionization is suppressed.

  • Why Phenyl-Hexyl? If you are separating this analyte from its de-nitro or de-bromo synthetic precursors (e.g., 2-bromo-4-hydroxybenzoic acid), a Phenyl-Hexyl column offers "pi-pi" selectivity. The nitro group on your analyte is a strong pi-electron acceptor, creating a unique interaction with the phenyl phase that C18 cannot offer.

Q2: Why is mobile phase pH the single most critical variable?

Answer: Because of the "Dual Ionization" threat. Unlike simple benzoic acid, the nitro group at the ortho position to the hydroxyl group (C5 vs C4) pulls electron density, making the phenol significantly more acidic (lower pKa).

  • If pH > 3.0: The carboxylic acid ionizes (

    
    ). The analyte becomes ionic and elutes near the void volume (t0).
    
  • If pH > 6.0: The phenol also ionizes.

  • The Fix: You must use 0.1% Formic Acid or 20 mM Phosphate Buffer (pH 2.0 - 2.5) . This forces both groups into their neutral, hydrophobic state, ensuring sharp peak shape and stable retention.

Q3: What is the optimal detection wavelength?

Recommendation: 254 nm (Primary) and 300 nm (Secondary).

  • The Mechanism: The benzene ring absorbs at 210 nm (often noisy due to solvent cut-off). The Nitro (

    
    ) group acts as an auxochrome, shifting absorbance into the UV-visible region. 254 nm is robust for the nitro-aromatic system.
    

Module 2: Standard Operating Procedure (SOP)

This protocol is validated for stability and resolution of nitro-benzoic acid derivatives.

ParameterSpecification
Column High-strength Silica C18 (e.g., 150 x 4.6 mm, 3.5 µm or 5 µm)
Mobile Phase A 0.1% Formic Acid in Water (pH ~2.7)
Mobile Phase B Acetonitrile (ACN)
Flow Rate 1.0 mL/min
Column Temp 30°C (Controlled temperature is vital to prevent pKa shifts)
Injection Vol 5 - 10 µL
Detection UV @ 254 nm (Bandwidth 4 nm)
Gradient Time (min) | %B 0.00 | 5 2.00 | 5 12.0 | 90 15.0 | 90 15.1 | 5 20.0 | 5 (Re-equilibration)

Module 3: Troubleshooting Guide

Q: My peak is tailing significantly (As > 1.5). How do I fix it?

Diagnosis: This is likely "Secondary Silanol Interaction." Even at low pH, accessible silanols on the silica surface can interact with the nitro group or the hydroxyl group.

  • Solution 1 (The Modifier): Add 5% Methanol to Mobile Phase A. Methanol can wet the C18 surface better than ACN, reducing silanol access.

  • Solution 2 (The Buffer): Switch from Formic Acid to 20 mM Potassium Phosphate (pH 2.5) . Phosphate is a stronger buffer than formate and masks silanol sites more effectively. Note: Do not use Phosphate for LC-MS.

Q: I see "Ghost Peaks" in my blank injection.

Diagnosis: Contaminated Mobile Phase or Gradient Carryover. Nitro-aromatics are sticky. If you ran a high-concentration sample previously, it might be eluting in the next run's gradient dwell.

  • The Fix: Run a "Sawtooth" wash gradient (5% -> 95% -> 5% -> 95% B) between sample sets.

Q: The retention time drifts earlier with every injection.

Diagnosis: "Phase Collapse" or "Dewetting." If you start at 100% aqueous (0% B) or very low organic (<2%) on a standard C18, the hydrophobic chains can collapse, losing retention capacity.

  • The Fix: Ensure your starting condition is at least 5% Organic (ACN/MeOH) .

Module 4: Visualization & Logic Flows

Figure 1: Method Development Decision Tree

Caption: Logical workflow for selecting the stationary phase and mobile phase pH based on analyte properties.

MethodDevelopment Start Start: 2-Bromo-4-hydroxy- 5-nitrobenzoic acid CheckpH Critical Decision: Select Mobile Phase pH Start->CheckpH HighpH pH > 3.0 (Ionized -COO-) CheckpH->HighpH Incorrect LowpH pH 2.0 - 2.5 (Neutral -COOH) CheckpH->LowpH Correct ResultBad Result: Early Elution (t0) Poor Retention HighpH->ResultBad ColSel Select Column LowpH->ColSel C18 C18 Column (General Use) ColSel->C18 Standard Phenyl Phenyl-Hexyl (Isomer Separation) ColSel->Phenyl If Impurities present ResultGood Result: Stable Retention Sharp Peaks C18->ResultGood Phenyl->ResultGood

Figure 2: Troubleshooting Peak Shape Issues

Caption: Diagnostic flow for identifying the root cause of peak tailing or splitting.

Troubleshooting Issue Issue: Peak Tailing (As > 1.5) CheckBuffer Check Mobile Phase pH Issue->CheckBuffer pH_High pH > 3.0 CheckBuffer->pH_High pH_OK pH < 2.5 CheckBuffer->pH_OK Action1 Action: Lower pH using Formic Acid or Phosphate pH_High->Action1 CheckConc Check Sample Concentration pH_OK->CheckConc Overload Sample Overload CheckConc->Overload Trace Trace Level CheckConc->Trace Action2 Action: Dilute Sample Overload->Action2 Action3 Action: Silanol Interaction Switch to End-capped Column or Increase Buffer Strength Trace->Action3

References

  • BenchChem. (2025).[2][3] A Comparative Guide to HPLC Methods for the Separation of Nitrobenzoic Acid Isomers.

  • SIELC Technologies. (2018).[4] Separation of 2-Methyl-3-nitrobenzoic acid on Newcrom R1 HPLC column.

  • PubChem. (2025). 2-Bromo-4-hydroxy-5-nitrobenzoic acid Compound Summary. National Library of Medicine.

  • Phenomenex. (2024). Reversed Phase HPLC Method Development Guide: Buffers and pH.

  • Thermo Fisher Scientific. (2014).[5] Fast analysis of benzoic acids using a reversed-phase HPLC-UV method.

Sources

Troubleshooting

Troubleshooting low conversion in Suzuki coupling of aryl bromides

Welcome to the Technical Support Center for Cross-Coupling Methodologies. As a Senior Application Scientist, I have designed this guide to help researchers, scientists, and drug development professionals systematically d...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Cross-Coupling Methodologies. As a Senior Application Scientist, I have designed this guide to help researchers, scientists, and drug development professionals systematically diagnose and resolve low conversion rates in the Suzuki-Miyaura cross-coupling of aryl bromides.

Rather than relying on empirical guesswork, this resource provides a causality-driven framework. We will dissect the catalytic cycle—oxidative addition, transmetalation, and reductive elimination—to isolate the exact mechanistic bottleneck causing your reaction to fail.

Diagnostic Workflow for Low Conversion

SuzukiTroubleshooting Start Low Conversion in Suzuki Coupling? CheckPd Is Pd Black forming early in the reaction? Start->CheckPd PdBlackYes Catalyst Deactivation (Oxidation/Poor Ligation) CheckPd->PdBlackYes Yes PdBlackNo Check Boronic Acid Stability (Homocoupling?) CheckPd->PdBlackNo No FixPd Degas solvent (Freeze-Pump-Thaw) Switch to bulky ligand (XPhos/SPhos) PdBlackYes->FixPd CheckBase Is the base soluble and strong enough? PdBlackNo->CheckBase FixBase Add water (co-solvent) or switch to Cs2CO3 / K3PO4 CheckBase->FixBase No CheckSterics Are substrates sterically hindered? CheckBase->CheckSterics Yes FixSterics Use Buchwald precatalysts (e.g., XPhos Pd G4) CheckSterics->FixSterics Yes

Diagnostic workflow for troubleshooting low conversion in Suzuki-Miyaura cross-coupling reactions.

Core Troubleshooting Q&A

Q1: I am observing the rapid formation of a black precipitate, and my reaction stalls at <20% conversion. What causes this, and how do I fix it? A1: The black precipitate is "Palladium Black," which indicates severe catalyst deactivation. This occurs when the active Pd(0) species loses its stabilizing ligands and aggregates into inactive metallic nanoparticles 1.

  • Causality: In the catalytic cycle, Pd(0) must undergo oxidative addition with the aryl bromide. If the supporting ligand dissociates too readily, or if trace oxygen is present to prematurely oxidize the Pd(0) center, the catalyst falls out of the cycle 2.

  • Solution: First, ensure rigorous anaerobic conditions by degassing your solvents using the freeze-pump-thaw method [[3]](). Second, switch to electron-rich, sterically bulky dialkylbiaryl phosphine ligands (such as SPhos or XPhos). These ligands are specifically engineered to stabilize the monoligated Pd(0) intermediate, preventing aggregation and extending catalyst life 2.

Q2: My aryl bromide is consumed, but my yield of the cross-coupled product is low. Instead, I see a large amount of homocoupled boronic acid (biaryl byproduct). A2: Homocoupling of the boronic acid is a classic side reaction driven by the presence of oxygen or an excess of the boron reagent 4.

  • Causality: Oxygen acts as an oxidant, facilitating an off-cycle pathway where two equivalents of the organoboronic acid undergo transmetalation onto the palladium center, followed by reductive elimination to form the homodimer. Additionally, unstable boronic acids can undergo rapid protodeboronation 4.

  • Solution: To suppress this, ensure strict exclusion of air. If the problem persists, convert your boronic acid to a more stable boronate ester (e.g., pinacol ester, Bpin) to control the rate of transmetalation, or use a slow-addition technique via syringe pump to keep the steady-state concentration of the boron nucleophile low .

Q3: The reaction is stuck. Both the aryl bromide and boronic acid remain largely unreacted. How do I troubleshoot the transmetalation step? A3: Transmetalation is frequently the rate-limiting step in Suzuki-Miyaura couplings and is highly dependent on the base and solvent system 5.

  • Causality: For transmetalation to occur, the boronic acid must be activated by a base to form an electron-rich, nucleophilic boronate complex

    
    , which then transfers the aryl group to the Pd(II) center 5. If the base is insoluble in your organic solvent, this activation fails.
    
  • Solution: If using a biphasic system (e.g., Toluene/Water), ensure you have sufficient water to dissolve the base, or use a miscible co-solvent like 1,4-dioxane 6. For sterically hindered or deactivated substrates, upgrade from weak bases like

    
     to stronger, more soluble bases like 
    
    
    
    or
    
    
    [[4]]() 7.

Q4: I am working with a highly sterically hindered aryl bromide (e.g., ortho,ortho'-disubstituted). Standard


 gives 0% conversion. 
A4: 

is often too bulky and insufficiently electron-rich to facilitate oxidative addition into highly hindered aryl bromides [[7]]().
  • Causality: Bulky substrates require ligands that can adopt flexible conformations to accommodate extreme steric bulk during both oxidative addition and reductive elimination 8.

  • Solution: Utilize Buchwald precatalysts (e.g., XPhos Pd G3 or G4) or a combination of

    
     with SPhos. These dialkylbiaryl phosphine systems are specifically designed to handle extreme steric hindrance, enabling quantitative yields even at low catalyst loadings 27.
    

Quantitative Optimization Matrix

Use the following table to benchmark your substrate against field-proven catalytic systems.

Substrate ClassRecommended Catalyst SystemBase & SolventKey Quantitative Metric / Outcome
Standard Aryl Bromides 1-5 mol%


(2.0 eq), PhMe/

>95% conversion; standard baseline [[5]]() 9
Sterically Hindered (ortho-sub) 1-2 mol%

+ SPhos

(3.0 eq), Toluene
Up to 97% yield even at 0.01 mol% Pd 7
Heteroaryl Bromides 1-3 mol% XPhos Pd G3/G4

(2.0 eq), 1,4-Dioxane
>85% yield; prevents catalyst poisoning 23
Labile Boronic Acids

or

KOtBu (1.5 eq), THF~100x faster transmetalation with glycol esters 8

Self-Validating Experimental Protocol

A robust protocol must include built-in validation checks to ensure that if a failure occurs, the root cause is immediately identifiable.

Step 1: Reaction Setup & "Blank" Validation

  • Procedure: In a Schlenk flask, combine the aryl bromide (1.0 eq), boronic acid (1.2 eq), and

    
     (2.0 eq). Add 1,4-Dioxane/Water (4:1 v/v).
    
  • Degassing: Subject the mixture to 3 cycles of freeze-pump-thaw.

  • Self-Validation Check (The Blank): Before adding the catalyst, stir the mixture at the target temperature (e.g., 80 °C) for 1 hour. Take an aliquot and analyze via TLC/LC-MS.

    • Causality: If the aryl bromide degrades in the absence of palladium, your substrate is unstable to the base (e.g., undergoing hydrolysis or nucleophilic aromatic substitution) 3. You must switch to a milder base (e.g., KF) before proceeding.

Step 2: Catalyst Activation

  • Procedure: Under a positive pressure of Argon, add 2 mol% of XPhos Pd G3 (or G4).

  • Self-Validation Check (Colorimetry): Observe the solution. A healthy, ligated palladium complex should maintain a yellow, orange, or red hue.

    • Causality: If the solution rapidly turns black and opaque, the precatalyst has crashed out as Pd(0) nanoparticles 1. This confirms oxygen contamination or severe steric incompatibility.

Step 3: Reaction Monitoring & Stoichiometric Check

  • Procedure: Heat the reaction to 80 °C. Take a 50 µL aliquot at 1 hour and 4 hours. Quench with EtOAc and water, and analyze the organic layer via GC-MS or LC-MS.

  • Self-Validation Check (The Bottleneck):

    • Scenario A: Aryl bromide is intact, but boronic acid is entirely consumed. Diagnosis: Protodeboronation or homocoupling. Action: Switch to a pinacol ester [[4]]().

    • Scenario B: Both starting materials are intact. Diagnosis: Failed oxidative addition or transmetalation. Action: Increase temperature or switch to a more electron-rich ligand [[7]]().

References

  • Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. rsc.org. Link

  • [8] Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions. chemical.ai. 8

  • [1] Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. mdpi.com. 1

  • [4] Troubleshooting guide for Suzuki reactions involving 3-Bromo-2-(bromomethyl)benzonitrile. benchchem.com.4

  • [2] Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. nih.gov.2

  • [5] Suzuki Coupling. organic-chemistry.org. 5

  • [9] Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. acs.org. 9

  • [7] Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. acs.org. 7

  • [3] Failed suzuki coupling, any suggenstions?. reddit.com. 3

  • [6] Struggling with Suzuki Reaction. reddit.com. 6

Sources

Optimization

Technical Support Center: Handling Moisture Sensitivity in Acid Chloride Formation

Introduction: The Invisible Variable In my 15 years of troubleshooting scale-up chemistry, 80% of "failed" acid chloride formations are not due to bad chemistry, but to trace moisture management . The conversion of a car...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Invisible Variable

In my 15 years of troubleshooting scale-up chemistry, 80% of "failed" acid chloride formations are not due to bad chemistry, but to trace moisture management .

The conversion of a carboxylic acid to an acid chloride is a dehydration reaction. If your system introduces water—via wet solvents, atmospheric humidity, or degraded reagents—you are effectively running a hydrolysis competition against your own synthesis.

This guide is not a textbook summary. It is a troubleshooting framework designed to isolate variables, validate reagent integrity, and safely manage the violent thermodynamics of these reagents.

Module 1: Reagent Integrity & Pre-Reaction Validation

Context: You cannot build a dry house on a wet foundation. Most commercial Thionyl Chloride (


) and Oxalyl Chloride (

) degrade over time, accumulating HCl and sulfur/carbon byproducts that discolor the reagent and retard kinetics.
FAQ: Reagent Quality

Q: My Thionyl Chloride is yellow/orange. Can I still use it? A: Proceed with caution. Pure


 is colorless. A yellow/orange hue indicates the presence of sulfur dichloride (

) and sulfur dioxide (

) from thermal decomposition or hydrolysis.[1]
  • Impact: These impurities can generate side products (alpha-chlorination) and lower the boiling point of your reagent mixture.

  • The Fix: For sensitive medicinal chemistry steps, distill technical grade

    
     with 10% (w/w) triphenyl phosphite . This acts as a scavenger for sulfur chlorides, yielding a water-white reagent [1].
    

Q: How do I validate my solvent is "dry enough"? A: "Anhydrous" from a bottle is not a guarantee once the seal is broken.

  • The Standard: For acid chloride formation, water content must be <50 ppm .

  • The Test: Use a Karl Fischer titrator if available. If not, use the benzophenone ketyl indicator test (for ethers) or simply add a drop of the acid chloride to an aliquot of solvent. If you see immediate haze/fumes before heating, your solvent is too wet.

Data: Reagent Comparison & Moisture Sensitivity
ReagentBoiling PointByproductsMoisture Sensitivity RatingRecommended Use Case
Thionyl Chloride (

)
76°C

(g),

(g)
HighRobust substrates; cheap; easy removal via azeotrope.
Oxalyl Chloride (

)
61°C

(g),

(g),

(g)
Very HighAcid-sensitive substrates; requires DMF catalysis; milder conditions.
Phosphorus Oxychloride (

)
106°C

(viscous liquid)
ModerateSpecialized heterocycles; difficult workup (viscous byproducts).

Module 2: The Reaction – Catalysis & Kinetics

Context: The reaction of Oxalyl Chloride is often sluggish without a catalyst. We use Dimethylformamide (DMF) to form the Vilsmeier Reagent , the active chlorinating species.

The "Stalled Reaction" Troubleshooting

Q: My reaction with Oxalyl Chloride has stopped evolving gas, but TLC shows starting material. Adding more reagent doesn't help. A: You likely experienced Catalyst Death . The active Vilsmeier intermediate is hygroscopic. If your system has a small leak, atmospheric moisture will hydrolyze the Vilsmeier reagent back to DMF and HCl faster than it reacts with your carboxylic acid.

  • The Fix: Add a fresh aliquot of catalytic DMF (1-2 drops) , not just more Oxalyl Chloride. If gas evolution resumes immediately, your catalyst was depleted by moisture.

Q: Why is my reaction turning dark black/tarry? A: This is often the "Vilsmeier Polymerization." If you use too much DMF (approaching stoichiometric levels) or heat too aggressively, the Vilsmeier reagent can self-condense or attack the product, leading to tar.

  • Protocol Limit: Keep DMF load between 1-5 mol% .

Visualizing the Mechanism

The following diagram illustrates the catalytic cycle and the specific point where moisture acts as a "cycle terminator."

VilsmeierMechanism DMF DMF (Catalyst) Vilsmeier Vilsmeier Reagent (Active Species) DMF->Vilsmeier + Oxalyl Cl - CO, CO2 Oxalyl Oxalyl Chloride Vilsmeier->DMF Deactivation Product Acid Chloride (Product) Vilsmeier->Product + Acid - HCl Acid Carboxylic Acid (Substrate) Product->DMF Regenerates Moisture MOISTURE (H2O) (The Terminator) Moisture->Vilsmeier Hydrolysis (Fast)

Figure 1: The DMF Catalytic Cycle. Note that moisture attacks the Vilsmeier reagent (Yellow), short-circuiting the cycle before it can chlorinate the substrate.

Module 3: Isolation & Workup (The "Toluene Chase")

Context: You have successfully formed the acid chloride. Now you must remove the excess reagent without hydrolyzing the product.

FAQ: Removing Excess Reagent

Q: I used a Rotavap to remove SOCl2, but my NMR still shows broad peaks and my next step failed. A: Thionyl chloride "sticks" to products due to hydrogen bonding or physical entrapment in oils.

  • The Solution: The Azeotropic Toluene Chase .

    • Concentrate the crude mixture to near dryness.

    • Add 3-5 volumes of anhydrous Toluene .

    • Concentrate again.

    • Repeat 3x.

    • Why: Toluene forms a binary azeotrope with Thionyl Chloride (bp 76°C) and helps carry it over during distillation [2]. It also scavenges residual HCl gas.

Q: My product hydrolyzes on the Rotavap. Why? A: Your vacuum pump is pulling moist air through the system, or your cold trap is insufficient.

  • The Fix: Install a Drying Tube (CaCl2) between the rotavap bleed valve and the atmosphere. When you break vacuum, you must break it with dry nitrogen or through a drying train, never ambient humid air.

Module 4: Safety & Emergency Protocols

Context: Acid chloride formation generates stoichiometric quantities of HCl and SO2/CO gases. The reaction with water is violently exothermic.[2]

Critical Safety Protocol: The "Jagged Quench"

NEVER pour water directly into a reaction vessel containing unreacted Thionyl or Oxalyl Chloride. The flash vaporization of water can rupture glassware.

The Safe Quench Workflow:

  • Dilution: Dilute the reaction mixture with a chemically inert solvent (DCM or Toluene) equal to 2x the reaction volume. This acts as a heat sink .

  • Cooling: Cool the quenching solution (usually Saturated NaHCO3 or 1M NaOH), not just the reaction flask, to 0°C.

  • Addition: Add the reaction mixture TO the base (dropwise).

    • Why: This ensures the acid chloride is always the limiting reagent, preventing runaway exotherms.

Decision Tree: Troubleshooting Workflow

Troubleshooting Start Problem: Reaction Stalled (No Gas Evolution) CheckTemp Is Temp at Reflux? Start->CheckTemp CheckColor Check Color: Dark/Black? CheckTemp->CheckColor Yes AddDMF Action: Add 1 drop DMF CheckColor->AddDMF No (Yellow/Clear) Polymer Diagnosis: Vilsmeier Polymerization (Too much heat/DMF) CheckColor->Polymer Yes (Black Tar) GasResumes Gas Resumes? AddDMF->GasResumes Success Diagnosis: Catalyst Depletion (Moisture Leak) GasResumes->Success Yes Failure Diagnosis: Substrate Unreactive or Reagent Bad GasResumes->Failure No

Figure 2: Diagnostic workflow for stalled acid chloride reactions.

References

  • Friedman, L., & Wetter, W. P. (1967).[3] Purification of Thionyl Chloride. Journal of the Chemical Society A: Inorganic, Physical, Theoretical, 36.

  • Furniss, B. S., et al. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (See Section 2.14 on Solvent Drying and Azeotropes).

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Mechanism of Vilsmeier-Haack and Acid Chloride formation).[4]

  • BASF. (2020). Technical Data Sheet: Handling Acid Chlorides.

  • Organic Syntheses. Acid Chlorides via Vilsmeier Reagent. Coll. Vol. 6, p. 190 (1988).

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Spectroscopic Analysis of 2-Bromo-4-hydroxy-5-nitrobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth analysis of the Nuclear Magnetic Resonance (NMR) spectrum of 2-Bromo-4-hydroxy-5-nitrobenzoic acid. As direct experimental s...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the Nuclear Magnetic Resonance (NMR) spectrum of 2-Bromo-4-hydroxy-5-nitrobenzoic acid. As direct experimental spectra for this specific compound are not widely available in public databases, this document presents a comprehensive, predicted analysis grounded in fundamental spectroscopic principles and data from structurally analogous compounds. We will explore the expected ¹H and ¹³C NMR spectral features and compare the utility of NMR with alternative analytical techniques such as Infrared (IR) Spectroscopy and Mass Spectrometry (MS), providing a holistic view of its characterization.

The Structural Context: Predicting Spectroscopic Behavior

The unique substitution pattern on the benzoic acid core dictates its electronic environment and, consequently, its spectroscopic signature. The molecule contains two potent electron-withdrawing groups (EWG), the nitro (-NO₂) and bromo (-Br) groups, and a strong electron-donating group (EDG), the hydroxyl (-OH) group. The carboxylic acid (-COOH) group acts primarily as an EWG. This electronic tug-of-war is key to predicting the chemical shifts in both ¹H and ¹³C NMR spectroscopy.

The analysis will be performed assuming a suitable deuterated solvent, such as DMSO-d₆, which is excellent for dissolving polar aromatic acids and allows for the observation of exchangeable protons (hydroxyl and carboxylic acid).[1]

¹H NMR Spectrum: A Proton-by-Proton Prediction

The ¹H NMR spectrum is anticipated to show four distinct signals: two for the aromatic protons and one each for the hydroxyl and carboxylic acid protons.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities for 2-Bromo-4-hydroxy-5-nitrobenzoic acid in DMSO-d₆

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityNotes
H-3~8.2 - 8.4SingletPositioned between two EWGs (-Br and -NO₂), this proton is expected to be significantly deshielded and shifted downfield.
H-6~7.3 - 7.5SingletFlanked by an EDG (-OH) and an EWG (-COOH), this proton will be less deshielded than H-3.
Ar-OH~10.0 - 11.0Broad SingletPhenolic protons typically appear as broad signals. This proton is exchangeable with D₂O.
-COOH>13.0Broad SingletThe carboxylic acid proton is highly deshielded and its signal is often very broad.[2] This proton is also exchangeable with D₂O.

Causality Behind the Chemical Shifts:

  • Aromatic Protons (H-3 and H-6): Protons on an aromatic ring typically resonate between 6.5 and 8.0 ppm.[3] The precise shift is influenced by neighboring substituents. H-3 is ortho to the bromine and meta to the nitro group, both of which withdraw electron density, causing a significant downfield shift. H-6 is ortho to the hydroxyl group (donating) and the carboxylic acid group (withdrawing), resulting in a more moderate downfield shift compared to a simple benzene ring.[4][5] Due to the substitution pattern, no direct proton-proton coupling is expected, leading to two distinct singlets.

  • Exchangeable Protons (-OH and -COOH): The signals for hydroxyl and carboxylic acid protons are often broad due to chemical exchange and hydrogen bonding. Their chemical shifts can be concentration-dependent. In DMSO-d₆, these protons are readily observed, unlike in other solvents like CDCl₃ where they may be too broad or exchange too rapidly.[1]

¹³C NMR Spectrum: Probing the Carbon Skeleton

The proton-decoupled ¹³C NMR spectrum is predicted to show seven unique signals, one for each carbon atom in the molecule, as there is no molecular symmetry.

Table 2: Predicted ¹³C NMR Chemical Shift Ranges for 2-Bromo-4-hydroxy-5-nitrobenzoic acid

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Rationale
C=O (Carboxyl)165 - 170The carbonyl carbon of a carboxylic acid is highly deshielded.[6]
C-4 (C-OH)155 - 160Carbon attached to the strongly electron-donating hydroxyl group is significantly deshielded.
C-5 (C-NO₂)145 - 150The nitro group strongly deshields the attached carbon.
C-1 (C-COOH)135 - 140The ipso-carbon of the carboxylic acid group.
C-3 (C-H)125 - 130Aromatic CH carbon deshielded by adjacent EWGs.
C-6 (C-H)118 - 122Aromatic CH carbon influenced by both EDG and EWG.
C-2 (C-Br)110 - 115The "heavy atom effect" of bromine can cause an upfield (shielding) effect on the directly attached carbon, contrary to what would be expected from electronegativity alone.[7]

Aromatic carbons typically appear in the 120-150 ppm range.[3] The specific shifts are heavily influenced by the electronic nature of the substituents. Carbons directly attached to electron-withdrawing groups (like -NO₂ and -COOH) and electron-donating groups (-OH) are shifted significantly downfield.

Comparative Analysis: NMR vs. Other Spectroscopic Techniques

While NMR provides unparalleled detail on the carbon-hydrogen framework, a comprehensive analysis relies on complementary techniques.

TechniqueInformation ProvidedStrengthsLimitations
NMR Spectroscopy Detailed carbon-hydrogen framework, connectivity, and electronic environment.Unambiguous structure elucidation.Lower sensitivity, requires more sample, more expensive instrumentation.
IR Spectroscopy Presence of functional groups.Fast, simple, requires minimal sample. Identifies key bonds like O-H, C=O, N=O.[2]Provides no information on molecular connectivity. Complex spectra can be difficult to interpret fully.
Mass Spectrometry Molecular weight and fragmentation patterns.High sensitivity, provides exact molecular formula (with HRMS).[1]Does not provide detailed structural connectivity; isomers can be difficult to distinguish.
HPLC Purity and quantification.Excellent for assessing sample purity and separating mixtures.Provides no structural information.

Experimental Protocols

A self-validating analytical workflow ensures data integrity. The protocol below outlines the standard procedure for acquiring high-quality NMR data.

NMR Spectroscopy Protocol
  • Sample Preparation:

    • Accurately weigh 10-15 mg of 2-Bromo-4-hydroxy-5-nitrobenzoic acid.

    • Dissolve the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆) in a clean, dry NMR tube.[8]

    • Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if necessary.

  • Instrumentation:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped for both ¹H and ¹³C detection.[1]

  • ¹H NMR Data Acquisition:

    • Tune and shim the spectrometer to optimize magnetic field homogeneity.

    • Acquire a one-dimensional proton spectrum over a spectral width of at least 0-15 ppm to ensure all signals, including the carboxylic acid proton, are captured.[1]

    • Apply a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).

  • ¹³C NMR Data Acquisition:

    • Acquire a one-dimensional carbon spectrum with proton decoupling.

    • Set the spectral width to cover 0-200 ppm.

    • A significantly larger number of scans will be required due to the low natural abundance of the ¹³C isotope.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase and baseline correct the resulting spectrum.

    • Calibrate the ¹H spectrum using the residual solvent peak of DMSO-d₆ (δ ≈ 2.50 ppm) and the ¹³C spectrum (δ ≈ 39.52 ppm).

    • Integrate the peaks in the ¹H spectrum to determine the relative proton ratios.

Visualizing the Analysis

Diagrams help clarify the molecular structure and the analytical workflow.

Caption: Labeled structure of the target molecule.

workflow cluster_sample Sample Preparation cluster_acquisition Data Acquisition (400 MHz+) cluster_processing Data Processing cluster_analysis Spectral Analysis prep Dissolve 10-15 mg sample in 0.7 mL DMSO-d6 h1_acq 1H NMR Acquisition (8-16 scans) prep->h1_acq 1. Proton c13_acq 13C NMR Acquisition (proton decoupled) prep->c13_acq 2. Carbon process Fourier Transform, Phase & Baseline Correction h1_acq->process c13_acq->process calibrate Calibrate to Solvent (DMSO-d6: 2.50 ppm) process->calibrate assign_h1 Assign 1H Signals (Chemical Shift, Integration) calibrate->assign_h1 assign_c13 Assign 13C Signals (Chemical Shift) calibrate->assign_c13 structure Confirm Structure assign_h1->structure assign_c13->structure

Caption: Standard workflow for NMR spectrum analysis.

References

  • Lumen Learning. (n.d.). Chemical Shifts in Proton NMR Spectroscopy. MCC Organic Chemistry. Retrieved from [Link]

  • Canadian Science Publishing. (n.d.). PART II. ULTRAVIOLET ABSORPTION SPECTRA OF SUBSTITUTED BENZOIC ACIDS AND PHENYL BENZOATES. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, December 9). 14.5: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 17). 15.7: Spectroscopy of Aromatic Compounds. Retrieved from [Link]

  • Chemistry Steps. (2024, August 1). NMR Chemical Shift Values Table. Retrieved from [Link]

  • Royal Society of Chemistry. (2013). Electronic Supplementary Material (ESI) for RSC Advances. Retrieved from [Link]

  • University of Puget Sound. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Retrieved from [Link]

  • PubChem. (n.d.). 2-Bromo-5-nitrobenzoic acid. Retrieved from [Link]

  • ResearchGate. (2023, May). Rotational Spectroscopic Studies of para-Nitrobenzoic acid, para-Aminobenzoic acid, para-Chlorobenzoic acid, and para-Hydroxybenzoic acid. Retrieved from [Link]

  • Doc Brown's Chemistry. (2025, November 15). Interpreting the 13 C NMR spectrum of benzoic acid. Retrieved from [Link]

  • Chemistry Stack Exchange. (2018, January 10). Assigning the 13C NMR spectrum of bromobenzene and 4-bromobenzophenone. Retrieved from [Link]

Sources

Comparative

A Comparative Guide to FTIR Analysis of Nitro and Carboxylic Acid Groups in Benzoate Derivatives

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical and chemical research, the precise characterization of molecular structures is paramount. Among the arsenal of analytical...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and chemical research, the precise characterization of molecular structures is paramount. Among the arsenal of analytical techniques, Fourier-Transform Infrared (FTIR) spectroscopy stands out as a rapid, non-destructive, and highly informative method for identifying functional groups. This guide provides an in-depth comparison of the characteristic FTIR spectral features of nitro (NO₂) and carboxylic acid (COOH) groups within benzoate derivatives. By understanding the nuances of their vibrational modes, researchers can confidently identify and differentiate these crucial chemical entities.

The Vibrational Fingerprints of Nitro and Carboxylic Acid Groups

The infrared spectrum of a molecule provides a unique fingerprint based on the vibrations of its chemical bonds. For benzoate derivatives, the presence of nitro and carboxylic acid groups gives rise to strong, characteristic absorption bands.

The Carboxylic Acid Group (–COOH): A Tale of Two Stretches

The carboxylic acid functionality is defined by two key vibrational modes: the O–H stretch and the C=O (carbonyl) stretch.

  • O–H Stretch: In the solid state or in concentrated solutions, carboxylic acids typically exist as hydrogen-bonded dimers. This intermolecular interaction leads to a very broad and intense absorption band for the O–H stretching vibration, generally appearing in the region of 3300-2500 cm⁻¹ [1]. This broadness is a hallmark of the carboxylic acid group and can often overlap with C-H stretching vibrations[1].

  • C=O (Carbonyl) Stretch: The carbonyl group of a carboxylic acid produces a strong and sharp absorption band. For benzoic acid and its derivatives, this peak is typically observed between 1720-1680 cm⁻¹ [2]. The exact position is sensitive to the electronic environment. Conjugation with the aromatic ring in benzoic acid lowers the frequency compared to saturated aliphatic carboxylic acids.

The Nitro Group (–NO₂): A Distinctive Pair of Absorptions

The nitro group is characterized by two strong and distinct stretching vibrations, making it one of the more readily identifiable functional groups in an IR spectrum.

  • Asymmetric NO₂ Stretch (ν_as): This is a strong absorption band typically found in the range of 1550-1475 cm⁻¹ for aromatic nitro compounds[3].

  • Symmetric NO₂ Stretch (ν_s): Another strong absorption band appears in the 1360-1290 cm⁻¹ region[3].

The presence of both of these intense bands is a strong indicator of a nitro group[4].

Comparative Analysis: The Influence of Substituent Position in Nitrobenzoic Acids

The relative positions of the nitro and carboxylic acid groups on the benzoate ring (ortho, meta, para) have a discernible effect on the vibrational frequencies due to electronic and steric factors. A comparative analysis of the FTIR spectra of 2-nitrobenzoic acid, 3-nitrobenzoic acid, and 4-nitrobenzoic acid reveals these subtle yet significant differences.

While a direct experimental overlay is the most illustrative tool, we can synthesize data from various sources to understand the shifts in key vibrational modes.

Table 1: Comparative FTIR Peak Positions for Nitrobenzoic Acid Isomers (cm⁻¹)

Vibrational Mode2-Nitrobenzoic Acid (ortho)3-Nitrobenzoic Acid (meta)4-Nitrobenzoic Acid (para)General Range for Aromatic Derivatives
O–H Stretch Broad, ~3200-2500Broad, ~3100-2500Broad, ~3100-25003300-2500[1]
C=O Stretch ~1700[5]~1700[1]~1690-1710[6]1720-1680[7][2]
NO₂ Asymmetric Stretch ~1530[5]~1550[1]~1520[6]1550-1475[3]
NO₂ Symmetric Stretch ~1350[5]~1350[1]~1350[6]1360-1290[3]

Causality Behind the Shifts:

  • Ortho-Nitrobenzoic Acid: The proximity of the bulky nitro group to the carboxylic acid group in the ortho position can lead to steric hindrance. This can disrupt the planarity of the COOH group with the benzene ring, potentially affecting the C=O bond strength and its vibrational frequency.

  • Meta-Nitrobenzoic Acid: In the meta position, the electron-withdrawing nitro group primarily exerts an inductive effect, which can influence the electronic environment of the carboxylic acid.

  • Para-Nitrobenzoic Acid: The nitro group in the para position can exert both inductive and resonance effects, leading to a more significant delocalization of electron density, which can weaken the C=O bond and shift its stretching frequency to a lower wavenumber.

Experimental Protocol: ATR-FTIR Analysis of a Solid Benzoate Derivative

Attenuated Total Reflectance (ATR) is a widely used sampling technique in FTIR spectroscopy due to its simplicity and minimal sample preparation requirements[8][9]. The following is a detailed protocol for analyzing a solid benzoate derivative, such as a nitrobenzoic acid isomer.

Step-by-Step Methodology
  • Instrument and Accessory Preparation:

    • Ensure the FTIR spectrometer is powered on and has been allowed to stabilize according to the manufacturer's instructions.

    • Clean the ATR crystal (typically diamond or zinc selenide) with a suitable solvent (e.g., isopropanol) and a soft, lint-free cloth to remove any residues from previous measurements.

  • Background Spectrum Acquisition:

    • With the clean and empty ATR crystal in place, acquire a background spectrum. This will account for the absorbance of the crystal material and the ambient atmosphere (e.g., CO₂ and water vapor) and will be automatically subtracted from the sample spectrum.

  • Sample Application:

    • Place a small amount of the solid benzoate derivative powder onto the center of the ATR crystal. Only a small amount of sample is needed to cover the crystal surface.

    • Lower the ATR press arm and apply consistent pressure to ensure good contact between the sample and the crystal. This is crucial for obtaining a high-quality spectrum.

  • Sample Spectrum Acquisition:

    • Acquire the FTIR spectrum of the sample. A typical measurement might involve co-adding 16 or 32 scans at a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹.

  • Data Analysis and Interpretation:

    • The resulting spectrum should be processed (e.g., baseline correction, if necessary) using the spectrometer's software.

    • Identify the characteristic peaks for the nitro group (asymmetric and symmetric stretches) and the carboxylic acid group (broad O–H and sharp C=O stretches) as detailed in this guide.

    • Compare the obtained peak positions with the reference data to confirm the identity and purity of the sample.

  • Cleaning:

    • After the measurement, retract the press arm, and carefully clean the sample from the ATR crystal using a soft brush or a cloth and an appropriate solvent.

Diagram of the ATR-FTIR Workflow

ATR_FTIR_Workflow A 1. Clean ATR Crystal B 2. Acquire Background Spectrum A->B C 3. Apply Solid Sample B->C D 4. Apply Pressure C->D E 5. Acquire Sample Spectrum D->E F 6. Analyze Spectrum E->F G 7. Clean Crystal F->G

Caption: A simplified workflow for acquiring an FTIR spectrum of a solid sample using an ATR accessory.

Conclusion

FTIR spectroscopy is an indispensable tool for the structural elucidation of benzoate derivatives. The characteristic absorption bands of the carboxylic acid and nitro groups provide clear and reliable markers for their presence. Furthermore, a comparative analysis of the spectra of different isomers, such as the nitrobenzoic acids, reveals the subtle yet important influence of substituent position on the vibrational frequencies of these functional groups. By following a robust experimental protocol, researchers can obtain high-quality FTIR data to confidently characterize their compounds and advance their research and development efforts.

References

  • Brainly. (2023, December 3). What IR peaks are present in 3-nitrobenzoic acid?
  • Sutradhar, J., & Ray Sarkar, B. (n.d.). FTIR spectra of parent 4-Nitrobenzoic acid and Ethyl 4-nitrobenzoate,... ResearchGate.
  • University of California, Davis. (2020, May 30). IR: Nitro Groups. Chemistry LibreTexts.
  • ChemicalBook. (n.d.). 2-Nitrobenzoic acid(552-16-9)IR1.
  • Benchchem. (2025). Spectroscopic Profile of 2-Nitrobenzoic Acid: A Technical Guide.
  • SpectraBase. (n.d.). 2-Nitro-benzoic acid - Optional[Vapor Phase IR] - Spectrum.
  • Spectroscopy Online. (2023, August 16). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition.
  • NIST. (n.d.). Benzoic acid, 4-nitro-. NIST WebBook.
  • ChemicalBook. (n.d.). 3-Nitrobenzoic acid(121-92-6)IR1.
  • Keresztury, G., et al. (2006). Experimental and theoretical IR, Raman, NMR spectra of 2‐, 3‐, and 4‐nitrobenzoic acids. International Journal of Quantum Chemistry, 107(2), 484-496.
  • NIST. (n.d.). Benzoic acid, 2-nitro-. NIST WebBook.
  • NIST. (n.d.). Benzoic acid, 3-nitro-. NIST WebBook.
  • SpectraBase. (n.d.). 3-Nitro-benzoic acid - Optional[MS (GC)] - Spectrum.
  • Janani, S., et al. (2024). FTIR spectrum of 4-methyl-3-nitrobenzoic acid: (a) Observed; (b)...
  • Smith, B. C. (2018, January 1). The C=O Bond, Part III: Carboxylic Acids. Spectroscopy Online.
  • Doc Brown's Chemistry. (2025, November 9). Infrared spectrum of benzoic acid.
  • Benchchem. (2025). A Comparative Guide to the FTIR Analysis of Methyl 2-(pyrrolidin-1-yl)
  • Pečar, D., Tramšek, M., & Goršek, A. (n.d.). Gain insight into sodium benzoate synthesis using FTIR based in-line reaction analysis system. AIDIC.
  • Polymer Chemistry Characterization Lab. (n.d.).
  • ResearchGate. (n.d.). a FT-IR spectra of sodium benzoate (SB)
  • Drawell. (2024, May 31). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods.
  • PubChem. (2020, July 27). 4-Nitrobenzoic Acid.
  • Measurlabs. (n.d.).
  • Mettler Toledo. (n.d.).
  • University of California, Davis. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts.
  • ThermoFisher. (n.d.).
  • NIST. (n.d.). Benzoic acid, 2-hydroxy-3-nitro-. NIST WebBook.
  • MDPI. (2024, October 24). Novel Strategy of Treating 2-Nitrobenzoic Acid Crystals with Energetic N 2 Neutrals Using Cold Plasma.

Sources

Validation

Difference between 2-Bromo-4-hydroxy-5-nitrobenzoic acid and 3-Bromo isomer

The following technical guide details the structural, synthetic, and reactive divergences between 2-Bromo-4-hydroxy-5-nitrobenzoic acid and its regioisomer, 3-Bromo-4-hydroxy-5-nitrobenzoic acid . Content Type: Applicati...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the structural, synthetic, and reactive divergences between 2-Bromo-4-hydroxy-5-nitrobenzoic acid and its regioisomer, 3-Bromo-4-hydroxy-5-nitrobenzoic acid .

Content Type: Application Note & Selection Guide Subject: Regioisomer Analysis for Medicinal Chemistry Applications[1]

Executive Summary

In drug discovery, the positioning of halogen substituents on a benzoic acid scaffold dictates not only the synthetic accessibility of the molecule but also its physicochemical profile (pKa, solubility) and downstream reactivity in metal-catalyzed cross-couplings.[1]

  • 3-Bromo-4-hydroxy-5-nitrobenzoic acid (Isomer A): The thermodynamic product of standard electrophilic aromatic substitution.[1] It is the industry standard for introducing a functional handle meta to the carboxyl group.[1]

  • 2-Bromo-4-hydroxy-5-nitrobenzoic acid (Isomer B): A sterically congested "ortho-substituted" isomer.[1] It exhibits higher acidity due to the ortho-effect and offers a unique vector for structure-activity relationship (SAR) exploration, particularly when targeting pockets requiring restricted conformational freedom.[1]

Structural & Physicochemical Analysis[1][2]

The primary differentiator between these isomers is the steric environment of the carboxylic acid and the electronic coupling of the bromine atom.[1]

The "Ortho Effect" and Acidity

The 2-bromo isomer exhibits a significantly lower pKa (higher acidity) compared to the 3-bromo isomer.[1][2]

  • Mechanism: In the 2-bromo isomer, the bulky bromine atom at the ortho position sterically forces the carboxyl group (

    
    ) to twist out of the plane of the benzene ring.[1] This deplanarization inhibits resonance conjugation between the carboxyl group and the aromatic 
    
    
    
    -system.[1]
  • Consequence: The loss of resonance stabilization in the neutral acid makes the carboxylate anion (formed upon deprotonation) relatively more stable energetically, thereby increasing acidity.[1]

Feature2-Bromo Isomer (Ortho)3-Bromo Isomer (Meta)
Steric Hindrance High (Br crowds COOH)Low (Br remote from COOH)
Acidity (Predicted pKa) ~2.5 – 2.9 (Stronger Acid)~3.5 – 3.9 (Weaker Acid)
Solubility (Aq.[1] Buffer) Higher (due to ionization)Lower
Intramolecular H-Bond Possible (Weak Br[1]···HOOC)Strong (OH[1]···O2N)
Electronic Environment (Hammett Correlation)
  • 3-Bromo: The bromine is meta to the carboxyl and ortho to the hydroxyl.[1] It exerts an inductive withdrawing effect (-I) on the phenol, lowering the pKa of the phenolic -OH.[1]

  • 2-Bromo: The bromine is ortho to the carboxyl.[1][2] Its electron-withdrawing nature is amplified by proximity, making the carboxyl carbon more electrophilic, but sterically shielded from nucleophilic attack.[1]

Synthetic Accessibility & Pathways[1]

The synthesis of these isomers requires distinct strategies due to the directing effects of the hydroxyl (strongly activating, ortho/para) and nitro (strongly deactivating, meta) groups.[1]

Synthesis of the 3-Bromo Isomer (Thermodynamic Route)

This isomer is accessible via a linear sequence starting from 4-hydroxybenzoic acid.[1] The hydroxyl group directs the incoming electrophiles.[1][3]

  • Nitration: 4-hydroxybenzoic acid

    
     3-nitro-4-hydroxybenzoic acid.[1]
    
  • Bromination: The hydroxyl group directs the bromine to the remaining ortho position (position 5).[1]

    • Note: Numbering changes based on priority, but effectively you get the 3-bromo-5-nitro substitution pattern relative to the acid.

Synthesis of the 2-Bromo Isomer (Pre-functionalized Route)

Accessing the 2-position is difficult because the 4-OH group directs incoming electrophiles to positions 3 and 5.[1] To synthesize the 2-bromo isomer, one must start with the bromine already in place or use a steric blocking strategy.[1]

  • Precursor: 2-Bromo-4-hydroxybenzoic acid.[1]

  • Nitration: Nitration of this precursor is regioselective.[1] The 3-position is sterically crowded (between Br and OH).[1] The 5-position is activated by OH and sterically accessible.[1]

    • Result: 2-Bromo-4-hydroxy-5-nitrobenzoic acid.[1][4]

Visualization of Synthetic Logic

SynthesisPathways cluster_legend Key Start 4-Hydroxybenzoic Acid InterA 3-Nitro-4-hydroxybenzoic acid Start->InterA Nitration (HNO3/H2SO4) OH directs ortho ProdA 3-Bromo-4-hydroxy- 5-nitrobenzoic acid InterA->ProdA Bromination (Br2) OH directs ortho AltStart 2-Bromo-4-hydroxybenzoic acid ProdB 2-Bromo-4-hydroxy- 5-nitrobenzoic acid AltStart->ProdB Nitration (HNO3) OH directs para (to 5) 3-pos blocked by Br/OH crowd Legend Green: Thermodynamic Product Red: Sterically Constrained Product

Figure 1: Divergent synthetic pathways required to access the specific regioisomers.[1]

Reactivity Profile & Applications

Metal-Catalyzed Cross-Coupling (Suzuki-Miyaura)

Both isomers serve as aryl halide electrophiles.[1] However, their performance differs significantly:

  • 3-Bromo Isomer: High reactivity.[1] The bromine is sterically accessible.[1] Ideal for coupling bulky boronic acids.[1]

  • 2-Bromo Isomer: Reduced reactivity. The ortho-carboxyl group (and potential chelation with the catalyst) creates steric hindrance.[1]

    • Protocol Adjustment: Requires higher catalyst loading (e.g., 5 mol% Pd(dppf)Cl

      
      ) and higher temperatures (
      
      
      
      ) compared to the 3-bromo isomer.[1]
Nucleophilic Aromatic Substitution ( )

While the ring is activated by the nitro group, the electron-donating hydroxyl group generally deactivates the ring toward


 displacement of the bromine.[1]
  • Strategy: To facilitate

    
     (e.g., displacing Br with an amine), the hydroxyl group must often be protected (e.g., as a methyl ether or acetate) or converted to a triflate.[1]
    
  • Regioselectivity: In the 2-bromo isomer, the bromine is para to the nitro group (positions 2 and 5).[1] This geometric alignment significantly enhances

    
     reactivity compared to the 3-bromo isomer (where Br and NO
    
    
    
    are meta).[1]
Experimental Protocol: Methyl Esterification

Esterification is a common first step to protect the acid and improve solubility for subsequent couplings.[1]

Protocol for 2-Bromo-4-hydroxy-5-nitrobenzoic acid Methyl Ester:

  • Dissolution: Dissolve 1.0 eq (262 mg, 1 mmol) of 2-bromo-4-hydroxy-5-nitrobenzoic acid in MeOH (5 mL).

  • Catalysis: Add thionyl chloride (

    
    , 2.0 eq) dropwise at 
    
    
    
    .[1] Caution: Exothermic.[1]
  • Reflux: Heat to reflux (

    
    ) for 3 hours. Monitor by TLC (50% EtOAc/Hexanes).[1]
    
  • Workup: Concentrate in vacuo. Redissolve in EtOAc, wash with sat.

    
     (to remove unreacted acid). Dry over 
    
    
    
    .[1]
  • Differentiation: The 2-bromo ester will show a distinct NMR shift for the methyl ester protons (~3.90 ppm) compared to the 3-bromo isomer due to the shielding cone of the twisted aromatic ring.[1]

Selection Guide: Which Isomer to Use?

Application RequirementRecommended IsomerReasoning
Standard Linker Chemistry 3-Bromo Commercially abundant; sterically accessible for coupling.[1]
High Acidity Scaffold 2-Bromo Ortho-effect lowers pKa, useful for specific receptor binding.[1]
S_NAr Displacement 2-Bromo Para-alignment with nitro group activates bromine displacement.[1]
Conformational Restriction 2-Bromo Steric bulk locks the carboxylate orientation.[1]

References

  • PubChem. 3-Bromo-4-hydroxy-5-nitrobenzoic acid Compound Summary. National Library of Medicine.[1] Available at: [Link][1]

Sources

Comparative

Mass spectrometry fragmentation pattern of 2-Bromo-4-hydroxy-5-nitrobenzoic acid

Technical Comparison Guide: Mass Spectrometry Profiling of 2-Bromo-4-hydroxy-5-nitrobenzoic Acid Executive Summary: The Analytical Challenge 2-Bromo-4-hydroxy-5-nitrobenzoic acid (CAS: 855749-53-0) represents a distinct...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Comparison Guide: Mass Spectrometry Profiling of 2-Bromo-4-hydroxy-5-nitrobenzoic Acid

Executive Summary: The Analytical Challenge

2-Bromo-4-hydroxy-5-nitrobenzoic acid (CAS: 855749-53-0) represents a distinct class of polysubstituted aromatic acids often utilized as intermediates in the synthesis of enzyme inhibitors and protein-labeling reagents. Its analysis presents a dual challenge: the acidic functionality promotes ionization in negative mode, while the bromine substituent introduces a complex isotopic signature that must be deconvoluted from metabolic background noise.

This guide compares the two primary mass spectrometry workflows—Electrospray Ionization (ESI-MS) in Negative Mode versus Electron Ionization (EI-MS) —to determine the optimal strategy for structural confirmation and quantification in biological matrices.

Chemical Profile & Isotopic Signature

Before analyzing the fragmentation, the researcher must recognize the "Bromine Fingerprint." Unlike standard organic metabolites, this compound carries a bromine atom, resulting in a characteristic 1:1 doublet in all ions containing the halogen.

FeatureSpecification
Formula C₇H₄BrNO₅
Monoisotopic Mass 260.927 (⁷⁹Br)
Isotopic Pattern 1:1 Doublet (⁷⁹Br : ⁸¹Br) separated by 2 Da
Acidity (pKa) ~2.5 (Carboxyl), ~7.0 (Phenolic OH)
Preferred Ionization ESI Negative Mode ([M-H]⁻)

Comparative Analysis: ESI(-) vs. EI-MS

This section objectively compares the performance of soft ionization (ESI) against hard ionization (EI) for this specific analyte.

Method A: ESI-MS/MS (Negative Mode) – The Quantitative Standard

Best for: PK studies, metabolic profiling, and trace quantification.

In negative electrospray ionization, the molecule readily loses the carboxyl proton, forming a stable [M-H]⁻ ion. The fragmentation is "soft," controlled by collision energy (CE), allowing for high sensitivity.

  • Precursor Ion: Distinct doublet at m/z 260 (⁷⁹Br) and m/z 262 (⁸¹Br).

  • Primary Fragment (Base Peak): Loss of CO₂ (Decarboxylation).

    • Mechanism: The ortho-bromo substituent sterically crowds the carboxyl group, facilitating the loss of CO₂ to form the phenyl anion.

    • m/z Observed:216 / 218 (Doublet).

  • Secondary Fragment: Loss of the Nitro group (NO₂).

    • m/z Observed:214 / 216 (from parent) or 170 / 172 (from decarboxylated ion).

Method B: EI-MS (70 eV) – The Structural Fingerprint

Best for: Purity assessment, library matching, and impurity identification.

EI is a "hard" ionization technique. The molecular ion (M⁺˙) is often weak due to the stability of the fragments.

  • Molecular Ion: Weak doublet at m/z 261 / 263 .

  • Fragmentation Chaos:

    • [M-OH]⁺: m/z 244/246 (Characteristic "Ortho Effect" loss).

    • [M-NO₂]⁺: m/z 215/217.

    • [C₆H₃]⁺ (Phenyl ring degradation): m/z 75/77.

  • Drawback: Requires derivatization (e.g., TMS ester) for optimal volatility, adding a sample preparation step that ESI avoids.

Performance Matrix
MetricESI(-) MS/MS EI-MS (Direct/Derivatized)
Sensitivity High (Femtogram range)Moderate (Nanogram range)
Molecular Ion Stability Excellent ([M-H]⁻ is base peak)Poor (M⁺˙ often <10%)
Structural Diagnostic Bromine Pattern Preserved High Fragmentation (Pattern lost in lower mass)
Matrix Tolerance Moderate (Susceptible to suppression)High (Chromatographic resolution dominates)

Deep Dive: The ESI(-) Fragmentation Pathway

Understanding the specific bond cleavages in the Collision Cell (Q2) is critical for setting up Multiple Reaction Monitoring (MRM) transitions.

The Mechanism:

  • Deprotonation: Formation of the carboxylate anion [M-H]⁻.

  • Decarboxylation (Neutral Loss -44 Da): The negative charge on the carboxylate is destabilized by the electron-withdrawing nitro group and the steric bulk of the ortho-bromine, leading to rapid CO₂ ejection.

  • Nitro-Nitrite Rearrangement (Neutral Loss -46 Da): The nitro group rearranges to a nitrite ester followed by loss of NO or NO₂ radical, a common pathway for nitroaromatics.

Visualization: Fragmentation Topology

G Parent Parent Ion [M-H]⁻ m/z 260 / 262 (1:1 Doublet) Fragment1 Decarboxylation Product [M-H-CO₂]⁻ m/z 216 / 218 (Phenide Anion) Parent->Fragment1 Loss of CO₂ (-44 Da) (Primary Pathway) Fragment2 Nitro Loss Product [M-H-NO₂]⁻ m/z 214 / 216 Parent->Fragment2 Loss of NO₂ (-46 Da) Fragment3 Combined Loss [M-H-CO₂-NO₂]⁻ m/z 170 / 172 Fragment1->Fragment3 Loss of NO₂ (-46 Da) (Secondary Step)

Caption: Figure 1. Proposed ESI(-) fragmentation pathway for 2-Bromo-4-hydroxy-5-nitrobenzoic acid. The preservation of the bromine doublet (2 Da spacing) is a critical diagnostic feature in all fragments.

Validated Experimental Protocol (LC-MS/MS)

To replicate this analysis, follow this self-validating protocol designed to minimize in-source fragmentation while maximizing sensitivity.

Step 1: Sample Preparation

  • Solvent: Dissolve 1 mg of standard in Methanol:Water (50:50) . Avoid pure acetonitrile as it may suppress negative ion formation for this specific acid.

  • Additive: Add 0.1% Ammonium Acetate . Note: Do not use Formic Acid in negative mode for this compound; it suppresses the ionization of the carboxylic acid.

Step 2: LC Conditions

  • Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.8 µm).[1]

  • Mobile Phase A: 10 mM Ammonium Acetate in Water (pH ~6.8).

  • Mobile Phase B: Methanol.

  • Gradient: 5% B to 95% B over 5 minutes. The compound is moderately polar and will elute early-to-mid gradient.

Step 3: MS Parameters (Triple Quadrupole)

  • Source: ESI Negative Mode.

  • Capillary Voltage: -2.5 kV (Lower voltage prevents discharge).

  • Cone Voltage: 20 V (Keep low to prevent in-source decarboxylation).

  • MRM Transitions (Quantification):

    • Quantifier: 260.0 → 216.0 (CE: 15 eV) [⁷⁹Br isotope]

    • Qualifier 1: 262.0 → 218.0 (CE: 15 eV) [⁸¹Br isotope]

    • Qualifier 2: 260.0 → 170.0 (CE: 25 eV) [High energy fragment]

References

  • Sigma-Aldrich. Product Specification: 2-Bromo-4-hydroxy-5-nitrobenzoic acid (CAS 855749-53-0). Retrieved from .

  • BenchChem. Mass Spectrometry of Benzoic Acid Compounds: Application Notes and Protocols. Retrieved from .

  • National Institute of Standards and Technology (NIST). Mass Spectral Library (NIST23) - Nitrobenzoic Acid Derivatives Fragmentation Data. Retrieved from .

  • ChemGuide. Fragmentation Patterns in Mass Spectrometry: Halogenated Compounds. Retrieved from .

  • University of Arizona. Mass Spectrometry Fragmentation Rules: Carboxylic Acids and Nitro Compounds. Retrieved from .

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Validation

A Comparative Guide to the Reactivity of 2-Bromo- vs. 3-Bromonitrobenzoic Acids in Nucleophilic Aromatic Substitution

Introduction 2-Bromonitrobenzoic acid and 3-bromonitrobenzoic acid are valuable substituted aromatic carboxylic acids that serve as versatile intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fu...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

2-Bromonitrobenzoic acid and 3-bromonitrobenzoic acid are valuable substituted aromatic carboxylic acids that serve as versatile intermediates in the synthesis of pharmaceuticals, agrochemicals, and other functional organic molecules.[1][2] Their utility is largely defined by their susceptibility to nucleophilic aromatic substitution (SNAr), a powerful reaction for forming new carbon-heteroatom or carbon-carbon bonds. While these compounds are structural isomers, the distinct positioning of the bromo, nitro, and carboxylic acid groups leads to significant differences in their reactivity profiles.

This in-depth guide provides a comparative analysis of the reactivity of these two isomers, grounded in the principles of physical organic chemistry. We will dissect the electronic and steric factors governing their behavior in SNAr reactions, predict their relative reactivity, and provide a robust experimental framework for validating these principles in a laboratory setting. This content is designed for researchers, synthetic chemists, and drug development professionals seeking to make informed decisions in reaction design and optimization.

The Theoretical Framework: Nucleophilic Aromatic Substitution (SNAr)

Aryl halides are typically unreactive towards nucleophiles. However, the presence of strong electron-withdrawing groups (EWGs) on the aromatic ring can dramatically enhance reactivity by enabling the SNAr pathway.[3][4] This mechanism is a two-step addition-elimination process:

  • Addition of the Nucleophile: The nucleophile attacks the electrophilic carbon atom bearing the leaving group (in this case, bromine). This is typically the rate-determining step and results in the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[5][6]

  • Elimination of the Leaving Group: The aromaticity of the ring is restored through the expulsion of the leaving group (bromide ion).

The stability of the Meisenheimer complex is paramount. EWGs, particularly those positioned ortho or para to the leaving group, are crucial as they delocalize the negative charge of the intermediate through both inductive and resonance effects, thereby lowering the activation energy of the reaction.[7][8]

Figure 1: The generalized two-step addition-elimination mechanism of an SNAr reaction.

Isomer Analysis: Electronic and Steric Factors

The reactivity of each isomer is dictated by the interplay between the electron-withdrawing capabilities of the nitro and carboxylic acid groups and the steric environment around the carbon atom attached to the bromine.

2-Bromo-3-nitrobenzoic Acid
  • Electronic Effects: The bromine leaving group is located at the C2 position.

    • The carboxylic acid group (-COOH) is at C1 (ortho to the leaving group). In this position, it can exert a stabilizing influence on the Meisenheimer complex through its electron-withdrawing inductive effect (-I) and, more importantly, its resonance effect (-M).

    • The nitro group (-NO₂) is at C3 (meta to the leaving group). From the meta position, the powerful nitro group can only stabilize the negative charge of the intermediate via its inductive effect (-I). It cannot participate in resonance delocalization, which is a significantly stronger stabilizing force.[8][9]

  • Steric Effects: The approach of a nucleophile to the C2 position is significantly hindered by the presence of the bulky carboxylic acid group at the adjacent C1 position. This phenomenon, often termed the "ortho effect," can dramatically decrease the rate of reaction by raising the energy of the transition state.[10][11][12]

3-Bromo-3-nitrobenzoic Acid
  • Electronic Effects: The bromine leaving group is at the C3 position.

    • The nitro group (-NO₂) is at C2 (ortho to the leaving group). This is a critical distinction. The nitro group is one of the most powerful electron-withdrawing groups used in organic chemistry.[13] Its placement ortho to the reaction site allows for powerful stabilization of the Meisenheimer complex through both its strong inductive (-I) and resonance (-M) effects.[7]

    • The carboxylic acid group (-COOH) is at C1 (meta to the leaving group). From this position, it contributes to the overall electron deficiency of the ring through its inductive effect (-I) but cannot offer resonance stabilization to the intermediate.

  • Steric Effects: The C3 position is flanked by a hydrogen atom at C4 and the nitro group at C2. While the nitro group has bulk, the steric hindrance is generally considered less severe than the case of the 2-bromo isomer, where the reaction site is directly adjacent to the large carboxylic acid group.

Head-to-Head Comparison and Reactivity Prediction

A direct comparison of the electronic and steric factors leads to a clear prediction of relative reactivity.

Feature2-Bromo-3-nitrobenzoic Acid3-Bromo-3-nitrobenzoic AcidRationale
Position of -NO₂ (Strong EWG) meta to Bromineortho to BromineThe nitro group's powerful -M (resonance) effect can only stabilize the intermediate when it is ortho or para to the leaving group.[8]
Position of -COOH (Moderate EWG) ortho to Brominemeta to BromineThe -COOH group provides resonance stabilization for the 2-bromo isomer, but it is a weaker EWG than the nitro group.
Key Stabilizing Effect Resonance from -COOHResonance from -NO₂ Resonance stabilization by the nitro group is significantly more effective at lowering the transition state energy.[3][7]
Steric Hindrance at C-Br High (due to adjacent -COOH)Moderate (due to adjacent -NO₂)The bulky carboxylic acid group directly adjacent to the reaction site presents a major steric barrier for the incoming nucleophile.[10][14]
Predicted Reactivity in SNAr Low High Superior electronic stabilization from the ortho nitro group and lower steric hindrance make this isomer far more susceptible to nucleophilic attack.

Prediction: 3-Bromonitrobenzoic acid is predicted to be significantly more reactive towards nucleophilic aromatic substitution than 2-bromonitrobenzoic acid. The dominant factor is the ability of the ortho-nitro group in the 3-bromo isomer to provide potent resonance stabilization to the Meisenheimer complex, a pathway unavailable to the meta-nitro group in the 2-bromo isomer.

Figure 2: Comparison of resonance stabilization in the Meisenheimer intermediates.

Experimental Protocol: A Comparative Reactivity Study

To empirically validate the predicted reactivity, the following parallel experiment can be conducted. The reaction of both isomers with a common nucleophile, such as piperidine, under identical conditions allows for a direct comparison of their conversion rates.

Objective:

To compare the rate of nucleophilic aromatic substitution of 2-bromo-3-nitrobenzoic acid and 3-bromo-2-nitrobenzoic acid with piperidine.

Materials:
  • 2-Bromo-3-nitrobenzoic acid (≥95% purity)

  • 3-Bromo-2-nitrobenzoic acid (≥95% purity)

  • Piperidine (≥99% purity)

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (HPLC grade)

  • Hexanes (HPLC grade)

  • Deionized water

  • High-Performance Liquid Chromatography (HPLC) system with a C18 column and UV detector

Workflow:

Experimental_Workflow Setup Parallel Reaction Setup (Two separate flasks) Reagents Charge each flask with: - Bromonitrobenzoic acid isomer (1.0 mmol) - K₂CO₃ (2.5 mmol) - Anhydrous DMF (10 mL) Setup->Reagents Temp Equilibrate to 50°C (Stirred oil bath) Reagents->Temp Addition Add Piperidine (1.2 mmol) to each flask simultaneously (t=0) Temp->Addition Sampling Aliquots taken at t = 0, 15, 30, 60, 120, 240 min Addition->Sampling Quench Quench aliquot in dilute HCl / Ethyl Acetate Sampling->Quench Analysis Analyze organic layer by HPLC (Monitor disappearance of starting material) Quench->Analysis Data Plot % Conversion vs. Time for each isomer Analysis->Data

Figure 3: Workflow for the comparative reactivity experiment.

Step-by-Step Procedure:
  • Reaction Setup: In two separate, identical round-bottom flasks equipped with magnetic stir bars and reflux condensers, add the respective bromonitrobenzoic acid isomer (1.0 mmol, 1.0 eq) and anhydrous potassium carbonate (2.5 mmol, 2.5 eq).

  • Solvent Addition: Add 10 mL of anhydrous DMF to each flask.

  • Equilibration: Place both flasks in an oil bath pre-heated to 50°C and stir the mixtures for 15 minutes to ensure temperature equilibration.

  • Reaction Initiation: At time t=0, add piperidine (1.2 mmol, 1.2 eq) to each flask simultaneously.

  • Monitoring: At specified time intervals (e.g., 0, 15, 30, 60, 120, and 240 minutes), withdraw a small aliquot (~50 µL) from each reaction mixture.

  • Quenching: Immediately quench each aliquot in a vial containing 1 mL of 1 M HCl and 1 mL of ethyl acetate. Vortex thoroughly.

  • Sample Preparation: Allow the layers to separate and draw off the top organic (ethyl acetate) layer for analysis.

  • HPLC Analysis: Inject the organic samples into the HPLC system. Monitor the disappearance of the starting material peak and the appearance of the product peak at a suitable wavelength (e.g., 254 nm).

  • Data Analysis: Calculate the percent conversion for each time point. Plot % conversion versus time for both 2-bromo-3-nitrobenzoic acid and 3-bromo-2-nitrobenzoic acid on the same graph for direct comparison.

Expected Data and Conclusion

The experimental results are expected to show a significantly faster rate of conversion for 3-bromo-2-nitrobenzoic acid.

Table 2: Hypothetical Experimental Data

Time (min) % Conversion (2-Bromo-3-nitrobenzoic acid) % Conversion (3-Bromo-2-nitrobenzoic acid)
0 0 0
15 < 5% ~ 40%
30 ~ 8% ~ 65%
60 ~ 15% ~ 85%
120 ~ 28% > 95%

| 240 | ~ 45% | > 99% |

Conclusion

The analysis of electronic and steric effects conclusively predicts that 3-bromo-2-nitrobenzoic acid is substantially more reactive than 2-bromo-3-nitrobenzoic acid in nucleophilic aromatic substitution reactions . This heightened reactivity is a direct consequence of the ortho positioning of the powerfully electron-withdrawing nitro group, which provides critical resonance stabilization to the rate-determining Meisenheimer complex intermediate. In contrast, the 2-bromo isomer suffers from both suboptimal electronic activation (with the nitro group in the meta position) and significant steric hindrance from the adjacent carboxylic acid group. For synthetic chemists designing routes involving these scaffolds, 3-bromo-2-nitrobenzoic acid will be the substrate of choice for facile SNAr transformations, allowing for milder reaction conditions and shorter reaction times.

References
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Comparative

A Comparative Guide to the Crystal Structure Analysis of Substituted Nitrobenzoic Acids

For Researchers, Scientists, and Drug Development Professionals The seemingly subtle shift of a nitro group on a benzoic acid scaffold can induce profound changes in its solid-state architecture, influencing critical phy...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The seemingly subtle shift of a nitro group on a benzoic acid scaffold can induce profound changes in its solid-state architecture, influencing critical physicochemical properties such as solubility, stability, and bioavailability. This guide provides an in-depth comparative analysis of the crystal structures of ortho-, meta-, and para-nitrobenzoic acids, including their polymorphs and other substituted derivatives. By examining the interplay of intermolecular forces and molecular conformation, we aim to equip researchers with the foundational knowledge to understand and control the crystalline landscape of these important chemical entities.

The Critical Role of Crystal Structure in Drug Development

The spatial arrangement of molecules in a crystal lattice, or its crystal structure, is a fundamental determinant of a material's bulk properties. In the pharmaceutical industry, understanding and controlling the crystal structure of an active pharmaceutical ingredient (API) is paramount. Different crystalline forms of the same compound, known as polymorphs, can exhibit distinct melting points, dissolution rates, and mechanical properties, all of which can significantly impact the safety and efficacy of a drug product. For substituted nitrobenzoic acids, which are common building blocks in medicinal chemistry, a thorough understanding of their crystallographic characteristics is essential for rational drug design and development.

Experimental Determination of Crystal Structures: A Validated Workflow

The gold standard for elucidating the three-dimensional arrangement of atoms in a crystalline solid is single-crystal X-ray diffraction (SCXRD). This technique provides unambiguous information about bond lengths, bond angles, and the packing of molecules in the crystal lattice. When single crystals of sufficient size and quality are not obtainable, powder X-ray diffraction (PXRD) coupled with techniques like Rietveld refinement can provide valuable structural information.

Protocol for Obtaining High-Quality Single Crystals by Recrystallization

The success of a single-crystal X-ray diffraction experiment hinges on the quality of the crystal. Recrystallization is the most common method for purifying and growing single crystals of organic compounds.[1][2][3] The choice of solvent is a critical parameter, as the compound should ideally be sparingly soluble at room temperature and highly soluble at the solvent's boiling point.

Step-by-Step Recrystallization Protocol:

  • Solvent Selection: Test the solubility of the substituted nitrobenzoic acid in a range of solvents (e.g., water, ethanol, methanol, acetone, benzene) to find a suitable one.

  • Dissolution: Dissolve the impure solid in a minimum amount of the hot solvent to create a saturated solution.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Slow Cooling: Allow the solution to cool slowly and undisturbed. This promotes the formation of large, well-ordered crystals.

  • Crystal Isolation: Once crystals have formed, isolate them by vacuum filtration.

  • Drying: Dry the crystals thoroughly before analysis.

Different polymorphs can sometimes be obtained by varying the recrystallization solvent or conditions. For instance, different polymorphs of 2-chloro-4-nitrobenzoic acid have been crystallized from benzene and by slow cooling from the melt.

Single-Crystal X-ray Diffraction (SCXRD) Workflow

The following outlines the general procedure for SCXRD analysis of small organic molecules.[4][5][6][7]

SCXRD_Workflow cluster_experiment Experimental cluster_analysis Data Analysis cluster_output Output Crystal_Mounting Crystal Mounting Data_Collection Data Collection Crystal_Mounting->Data_Collection on Goniometer Data_Processing Data Processing Data_Collection->Data_Processing Structure_Solution Structure Solution Data_Processing->Structure_Solution (Direct/Patterson Methods) Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement (Least-Squares) Validation Structure Validation Structure_Refinement->Validation CIF_File Crystallographic Information File (CIF) Validation->CIF_File

Caption: A generalized workflow for single-crystal X-ray diffraction analysis.

Powder X-ray Diffraction (PXRD) and Rietveld Refinement

For materials where suitable single crystals cannot be grown, PXRD provides a fingerprint of the crystalline phase(s) present.[8][9] Rietveld refinement is a powerful computational method used to refine a theoretical crystal structure model against an experimental powder diffraction pattern.[10][11][12] This technique can yield accurate lattice parameters and atomic coordinates, providing valuable structural insights from polycrystalline samples.

Comparative Crystal Structure Analysis of Nitrobenzoic Acid Isomers

The position of the nitro group (ortho, meta, or para) on the benzoic acid ring significantly influences the intermolecular interactions and, consequently, the crystal packing. A key feature in the crystal structures of many carboxylic acids, including nitrobenzoic acids, is the formation of hydrogen-bonded dimers via the carboxylic acid groups, often described by the graph-set notation R²₂(8).[13][14]

2-Nitrobenzoic Acid (ortho-Nitrobenzoic Acid)

In the crystal structure of 2-nitrobenzoic acid, the presence of the bulky nitro group in the ortho position forces the carboxylic acid group to twist out of the plane of the benzene ring.[13][15] This steric hindrance prevents the formation of a perfectly planar molecule. The crystal packing is characterized by the typical centrosymmetric R²₂(8) hydrogen-bonded dimers.

3-Nitrobenzoic Acid (meta-Nitrobenzoic Acid)

The crystal structure of 3-nitrobenzoic acid also features the common R²₂(8) hydrogen-bonded dimers.[16] In the absence of ortho-substitution, the molecule is more planar than the 2-nitro isomer. The crystal packing is influenced by a combination of hydrogen bonding and other intermolecular interactions.

4-Nitrobenzoic Acid (para-Nitrobenzoic Acid)

4-Nitrobenzoic acid is known to exhibit polymorphism, with at least two reported forms (Form I and Form II).[17][18] Both polymorphs are built from the characteristic R²₂(8) hydrogen-bonded dimers. The differences between the polymorphs lie in the arrangement of these dimers in the crystal lattice, leading to variations in their physical properties. A third polymorph has also been recently reported.[15][19]

Comparative Crystallographic Data

The following table summarizes key crystallographic data for the three isomers of nitrobenzoic acid and selected polymorphs. This data provides a quantitative basis for comparing their crystal structures.

CompoundIsomer/PolymorphCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)V (ų)ZRef.
2-Nitrobenzoic Acid MonoclinicP2₁/c13.894.9611.08113.1702.44[16]
3-Nitrobenzoic Acid MonoclinicP2₁/c13.2210.6710.3791.21462.48[16]
4-Nitrobenzoic Acid Form IMonoclinicP2₁/n7.785.9615.6896.4722.14[17]
4-Nitrobenzoic Acid Form IIMonoclinicC2/c25.374.9921.73109.225968[17]
4-Nitrobenzoic Acid Cocrystal *MonoclinicP2₁/c25.37074.987521.7276109.2302595.938[20][21]

*Cocrystal with 3-aminobenzoic acid.

Supramolecular Synthons and Their Influence on Crystal Packing

The concept of supramolecular synthons provides a framework for understanding and predicting the formation of crystal structures.[8][9][22][23] In substituted nitrobenzoic acids, the primary supramolecular synthon is the carboxylic acid dimer. However, other weaker interactions, such as C-H···O hydrogen bonds and π-π stacking interactions, also play a crucial role in directing the overall crystal packing. The interplay of these various interactions can lead to the formation of different polymorphs with distinct properties.

Synthons cluster_interactions Intermolecular Interactions cluster_packing Crystal Packing H_Bond Carboxylic Acid Dimer (R²₂(8) Synthon) Polymorphism Polymorphism H_Bond->Polymorphism CH_O C-H···O Interactions CH_O->Polymorphism Pi_Pi π-π Stacking Pi_Pi->Polymorphism Physicochemical_Properties Physicochemical Properties Polymorphism->Physicochemical_Properties

Caption: The role of supramolecular synthons in determining crystal packing and properties.

The position of the nitro group and other substituents can influence the strength and directionality of these weaker interactions, thus guiding the assembly of molecules into different crystalline forms. For example, in substituted nitrobenzoic acids, the electron-withdrawing nature of the nitro group can affect the acidity of the carboxylic acid and the charge distribution in the aromatic ring, which in turn can modulate the strength of hydrogen bonds and other non-covalent interactions.

Conclusion

The crystal structure of substituted nitrobenzoic acids is a complex interplay of strong and weak intermolecular interactions, significantly influenced by the position of the nitro group and other substituents. A thorough understanding of these structural nuances is critical for controlling the solid-state properties of these compounds, which is of utmost importance in the development of new pharmaceutical products. This guide has provided a comparative overview of the crystal structures of the main isomers of nitrobenzoic acid, along with the experimental protocols required for their determination. By leveraging this knowledge, researchers can make more informed decisions in the design and synthesis of new materials with desired crystalline properties.

References

  • Quah, C. K., Dolomanov, O. V., Sobolev, A. N., & Fun, H. K. (2008). 3-Aminobenzoic acid–4-nitrobenzoic acid (1/1). Acta Crystallographica Section E: Structure Reports Online, 64(12), o2333. [Link]

  • Dash, S. G., Singh, S. S., & Guru Row, T. N. (2019). Structural Landscape-Guided Exploration of a New Polymorph of 4-Nitrobenzoic Acid. Crystal Growth & Design, 19(2), 1155-1162. [Link]

  • Zweck, J., & Matzger, A. J. (2017). Crystallographic and spectroscopic characterization of 4-nitro-2-(trifluoromethyl)benzoic acid and 4-nitro-3-(trifluoromethyl)benzoic acid. Acta Crystallographica Section C: Structural Chemistry, 73(11), 1023-1029. [Link]

  • Harris, K. D. (2013). Structure Determination of Organic Materials from Powder X-ray Diffraction Data: Opportunities for Multi-technique Synergy. Transactions of the American Crystallographic Association, 46(1), 1-1. [Link]

  • Dash, S. G., & Guru Row, T. N. (2019). Structural Landscape-Guided Exploration of a New Polymorph of 4-Nitrobenzoic Acid. ResearchGate. [Link]

  • Goswami, S., Jana, S., Hazra, A., Fun, H. K., & Chantrapromma, S. (2008). Non-covalent synthesis of ionic and molecular complexes of benzoic acid and substituted 2-aminopyrimidines by varying aryl/alkyl substituents and their supramolecular chemistry. Journal of Molecular Structure, 891(1-3), 448-454. [Link]

  • University of Queensland. (n.d.). Small molecule X-ray crystallography. School of Chemistry and Molecular Biosciences. [Link]

  • CCDC 1212631: Experimental Crystal Structure Determination. (2025). ResearchGate. [Link]

  • Rietveld, H. M. (1969). A profile refinement method for nuclear and magnetic structures. Journal of Applied Crystallography, 2(2), 65-71. [Link]

  • Adv. Comp. Stud. (2026). Rietveld Refinement of X-Ray Diffraction Data. [Link]

  • Hughes, C. E., et al. (2022). From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. Molecular Pharmaceutics, 19(6), 1853-1863. [Link]

  • Improved Pharma. (2025). Single Crystal X-Ray Structure Determination. [Link]

  • Fun, H. K., et al. (2019). Crystal structures of the two isomeric hydrogen-bonded cocrystals 2-chloro-4-nitro-benzoic acid-5-nitro-quinoline (1/1) and 5-chloro-2-nitro-benzoic acid-5-nitro-quinoline (1/1). Acta Crystallographica Section E: Crystallographic Communications, 75(11), 1694-1699. [Link]

  • Chopra, D. (2022). Preliminary understanding of experiments on single crystal X-ray crystallography. Journal of the Indian Chemical Society, 99(9), 100653. [Link]

  • Quah, C. K., Dolomanov, O. V., Sobolev, A. N., & Fun, H. K. (2008). 3-Aminobenzoic acid–4-nitrobenzoic acid (1/1). Acta Crystallographica Section E: Structure Reports Online, 64(12), o2333. [Link]

  • Taylor & Francis. (n.d.). Rietveld refinement – Knowledge and References. [Link]

  • Barsky, I., Bernstein, J., Stephens, P. W., & Stone, K. H. (2008). The Study of the Polymorphic System of 2-chloro-4-nitrobenzoic Acid. ResearchGate. [Link]

  • Dorosencu, M., et al. (2019). The role of 4-nitrobenzoic acid polymorphs in the crystallization process of organic acid–base multicomponent systems. CrystEngComm, 21(37), 5646-5656. [Link]

  • ChemRxiv. (2023). Experimental and Computational Study of Solid Solutions Formed between Substituted Nitrobenzoic Acids. [Link]

  • Wikipedia. (n.d.). 3-Nitrobenzoic acid. [Link]

  • NIST. (n.d.). Benzoic acid, 3-nitro-. NIST WebBook. [Link]

  • University of California, Los Angeles. (n.d.). Recrystallization and Crystallization. [Link]

  • LookChem. (n.d.). 2-Nitrobenzoic acid 552-16-9 wiki. [Link]

  • University of Missouri–St. Louis. (n.d.). Recrystallization of Benzoic Acid. [Link]

  • PubChemLite. (n.d.). 3-nitrobenzoic acid (C7H5NO4). [Link]

  • MolForge. (n.d.). 2-Nitrobenzoic acid (CID 11087) - Molecular Properties & Analysis. [Link]

  • PubChemLite. (n.d.). 2-nitrobenzoic acid (C7H5NO4). [Link]

  • NIST. (n.d.). Benzoic acid, 4-nitro-. NIST WebBook. [Link]

  • PubChem. (n.d.). 2-Nitrobenzoic acid. [Link]

  • PubChem. (n.d.). 3-Nitrobenzoic acid. [Link]

  • Millersville University. (n.d.). The Recrystallization of Benzoic Acid. [Link]

  • PubChem. (n.d.). 4-Nitrobenzoic Acid. [Link]

  • ResearchGate. (n.d.). Scheme 1 Three types of supramolecular synthons, (A), (B) and (C), were... [Link]

  • PubMed. (2007). Supramolecular synthon polymorphism in 2 : 1 co-crystal of 4-hydroxybenzoic acid and 2,3,5,6-tetramethylpyrazine. [Link]

  • Semantic Scholar. (2023). Exploiting Supramolecular Synthons in Cocrystals of Two Racetams with 4-Hydroxybenzoic Acid and 4-Hydroxybenzamide Coformers. [Link]

  • Le, T. T., et al. (2021). Impact of polymorphism on mechanical properties of molecular crystals: a study of p-amino and p-nitro benzoic acid with nanoindentation. CrystEngComm, 23(10), 2186-2195. [Link]

  • All In with Dr. Betts. (2020, September 21). Recrystallization Lab Procedure of Benzoic Acid [Video]. YouTube. [Link]

  • ResearchGate. (n.d.). Recrystallization of Impure Benzoic Acid. [Link]

Sources

Validation

Unveiling Chemical Integrity: A Comparative Guide to the Purity Assessment of 2-Bromo-4-hydroxy-5-nitrobenzoic Acid via LC-MS

In the rigorous landscape of pharmaceutical development, the purity of synthetic intermediates dictates the safety and efficacy of the final active pharmaceutical ingredient (API). 2-Bromo-4-hydroxy-5-nitrobenzoic acid (...

Author: BenchChem Technical Support Team. Date: March 2026

In the rigorous landscape of pharmaceutical development, the purity of synthetic intermediates dictates the safety and efficacy of the final active pharmaceutical ingredient (API). 2-Bromo-4-hydroxy-5-nitrobenzoic acid (CAS: 855749-53-0)[1] is a highly substituted aromatic building block. Because it possesses multiple reactive functional groups—a halogen, a nitro group, a phenolic hydroxyl, and a carboxylic acid—its synthesis inevitably yields a complex matrix of positional isomers, debrominated byproducts, and over-reacted species.

As a Senior Application Scientist, I frequently observe laboratories relying solely on legacy methods for purity sign-offs. This guide objectively compares Liquid Chromatography-Mass Spectrometry (LC-MS) against traditional modalities, providing field-proven protocols and mechanistic insights to ensure your analytical workflows are both robust and self-validating.

The Causality of Analytical Selection: LC-MS vs. Alternatives

A common pitfall in early-stage drug development is an over-reliance on High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV). While HPLC provides a robust "quantitative yardstick" based on the Area Under the Curve (AUC), it is fundamentally a bulk measurement[2]. When assessing halogenated aromatics, positional isomers (e.g., 3-bromo vs. 2-bromo derivatives) often exhibit identical UV maxima and nearly indistinguishable partition coefficients. Without orthogonal mass confirmation, these co-eluting impurities are erroneously integrated into the main peak, artificially inflating the purity metric.

LC-MS bridges this gap by providing a "qualitative fingerprint," verifying not just how much of a molecule is present, but exactly what that molecule is[2].

Table 1: Comparative Analysis of Analytical Modalities
Analytical TechniquePrinciple of AnalysisPurity IndicationStrengthsLimitations
HPLC-UV Differential partitioning & UV absorbance% Area of main peakHigh precision; standard for quantitative release.Cannot identify co-eluting isomers; blind to non-UV absorbing species[3].
LC-MS Chromatography coupled with mass-to-charge (m/z) detection% Area + Exact Mass IdentityHigh sensitivity; resolves co-eluting isobaric impurities[2].Susceptible to ion suppression from matrix or poor-quality solvents[4].
NMR (¹H & ¹³C) Radiofrequency absorption in a magnetic fieldSignal integrationDefinitive structural confirmation of the molecule[3].Low sensitivity for trace impurities (<1%); requires high sample mass.

Experimental Workflow & Visualization

To ensure absolute data integrity, the analytical workflow must be systematically controlled from sample preparation to data processing.

LCMS_Workflow S1 Sample Preparation (Dilution to 10 µg/mL) S2 UHPLC Separation (C18, Gradient Elution) S1->S2 1-2 µL Injection S3 ESI(-) Ionization (Deprotonation of -COOH) S2->S3 Chromatographic Eluent S4 Mass Spectrometry (TOF/QqQ, m/z 260/262) S3->S4 [M-H]- Ions S5 Data Processing (Isotope Pattern & AUC) S4->S5 Raw Spectra

Figure 1: Sequential workflow for the LC-MS purity assessment of halogenated benzoic acids.

Self-Validating LC-MS Protocol

A scientifically rigorous protocol must inherently prove its own accuracy during execution. The following methodology for 2-Bromo-4-hydroxy-5-nitrobenzoic acid is designed as a self-validating system.

Step 1: Sample Preparation & Matrix Control
  • Protocol: Dissolve 1.0 mg of the analyte in 1 mL of LC-MS grade methanol. Dilute 1:100 in 50:50 Water:Acetonitrile to achieve a 10 µg/mL working solution.

  • Mechanistic Causality: High analyte concentrations lead to detector saturation and the formation of non-covalent dimers (e.g., [2M-H]⁻) in the electrospray source, which artificially skews the purity profile. Furthermore, utilizing strictly LC-MS grade solvents is non-negotiable; trace ionic contaminants present in standard HPLC-grade solvents will cause severe signal suppression and generate "ghost peaks"[4].

Step 2: Chromatographic Separation (UHPLC)
  • Protocol:

    • Column: C18 Reversed-Phase (2.1 mm × 100 mm, 1.8 µm).

    • Mobile Phase A: LC-MS Grade Water + 0.1% Formic Acid.

    • Mobile Phase B: LC-MS Grade Acetonitrile + 0.1% Formic Acid.

    • Gradient: 5% B to 95% B over 8 minutes.

  • Mechanistic Causality: The acidic mobile phase suppresses the ionization of the carboxylic acid during the chromatographic run. Keeping the analyte in a neutral state ensures sharp, symmetrical peak shapes and prevents tailing.

  • Critical Warning: When configuring an inline HPLC-UV-MS system, caution is required. Modern low-dead-volume Diode Array Detectors (DAD) utilize high-intensity UV light that can inadvertently act as a photochemical reactor. For sensitive nitro-aromatics, this radiation can induce severe oxidation artifacts, resulting in misleading mass spectra downstream[5].

Step 3: Mass Spectrometry (ESI-MS)
  • Protocol:

    • Ionization Mode: Electrospray Ionization, Negative Mode (ESI-).

    • Capillary Voltage: 2.5 kV.

    • Scan Range: m/z 100 to 600.

  • Mechanistic Causality: Why Negative ESI? The target molecule contains a strongly electron-withdrawing nitro group positioned ortho to a phenolic hydroxyl, and meta to a carboxylic acid. This electronic environment highly stabilizes the conjugate base. Consequently, deprotonation occurs effortlessly. Operating in negative mode maximizes the signal-to-noise ratio and inherently filters out basic impurities (e.g., residual amines) which do not ionize well in this polarity.

Data Interpretation & Quantitative Presentation

The true power of this method lies in isotopic self-validation. Bromine naturally occurs as two stable isotopes, ⁷⁹Br and ⁸¹Br, in a nearly 1:1 ratio. By monitoring this distinct M and M+2 doublet in the mass spectrum, the method self-verifies that the integrated peak actually contains the halogen. Any deviation from this 1:1 ratio immediately flags a co-eluting non-brominated impurity.

Table 2: Expected Impurity Profile & Chromatographic Resolution
Impurity ProfileStructural VariationTheoretical [M-H]⁻ (m/z)Isotopic SignatureChromatographic Strategy
Target Analyte 2-Bromo-4-hydroxy-5-nitrobenzoic acid259.9 / 261.91:1 (⁷⁹Br / ⁸¹Br)Reference Standard Alignment
Debrominated 4-Hydroxy-5-nitrobenzoic acid182.0Monoisotopic (No Br)Elutes earlier (lower LogP)
Positional Isomer 3-Bromo-4-hydroxy-5-nitrobenzoic acid259.9 / 261.91:1 (⁷⁹Br / ⁸¹Br)Shallow gradient (5-30% B)
Over-brominated Dibromo-4-hydroxy-5-nitrobenzoic acid337.8 / 339.8 / 341.81:2:1 (Two Br atoms)Elutes later (higher LogP)

By integrating exact mass detection with isotopic pattern recognition, researchers can confidently eliminate chemical variance as a variable in downstream pharmaceutical development.

References

  • Prime Labs. "HPLC vs. LC-MS: Which Purity Test Actually Matters?". Available at:[Link]

  • Pure Synth. "LCMS-Grade vs. HPLC-Grade Solvents: Why Purity Matters". Available at: [Link]

  • Analytical Chemistry (ACS Publications). "HPLC–UV–MS Analysis: A Source for Severe Oxidation Artifacts". Available at: [Link]

Sources

Comparative

Biological Activity Comparison of Nitrobenzoic Acid Derivatives: A Technical Guide for Drug Discovery

Nitrobenzoic acid derivatives (NBADs) represent a highly versatile and tunable pharmacophore in medicinal chemistry. Characterized by an electron-withdrawing nitro group and a carboxylic acid moiety on a benzene ring, th...

Author: BenchChem Technical Support Team. Date: March 2026

Nitrobenzoic acid derivatives (NBADs) represent a highly versatile and tunable pharmacophore in medicinal chemistry. Characterized by an electron-withdrawing nitro group and a carboxylic acid moiety on a benzene ring, these compounds exhibit distinct electronic and steric profiles that can be leveraged across multiple therapeutic areas. This guide provides an objective, data-driven comparison of the biological performance of various NBADs, focusing on their divergent mechanisms in oncology and infectious diseases, supported by self-validating experimental protocols.

Mechanistic Divergence: Oncology vs. Infectious Disease

The biological utility of NBADs stems from their ability to interact with highly specific enzymatic targets. The structural placement of the nitro group relative to the carboxylic acid dictates whether the molecule acts as a direct competitive inhibitor or a prodrug requiring enzymatic activation.

Pathways cluster_anticancer Oncology: Carbonic Anhydrase Inhibition cluster_antimicrobial Infectious Disease: Prodrug Activation NBAD Nitrobenzoic Acid Derivatives CAIX Target: hCA IX / XII NBAD->CAIX Competitive Binding Nitroreductase Bacterial Nitroreductase NBAD->Nitroreductase Enzymatic Reduction pH Intracellular Acidification CAIX->pH Apoptosis Tumor Apoptosis pH->Apoptosis RNS Reactive Nitrogen Species Nitroreductase->RNS Lysis Pathogen Lysis RNS->Lysis

Caption: Dual mechanistic pathways of nitrobenzoic acid derivatives in oncology and infectious diseases.

Comparative Biological Efficacy

Anticancer Activity: Carbonic Anhydrase (CA) Inhibition

Selective inhibition of tumor-associated carbonic anhydrase isoforms (hCA IX and XII) is a validated strategy to disrupt pH homeostasis in hypoxic tumors. The 3-nitrobenzoic acid substructure has proven highly efficacious as a carboxylic acid-based CA inhibitor 1.

  • Mechanistic Insight : The carboxylic acid acts as a zinc-binding group within the CA active site. The strongly electron-withdrawing nitro group at the meta-position enhances the acidity of the carboxylate, strengthening the coordinate covalent bond with the zinc ion while minimizing off-target binding to the widespread cytosolic hCA II isoform.

  • Performance : Specific 3-nitrobenzoic acid derivatives exhibit low-nanomolar potency, with Ki values of 16 nM against hCA IX and 82.1 nM against hCA XII 1.

Antibacterial Activity: Overcoming MRSA and Gram-Negative Pathogens

NBADs are increasingly utilized to bypass traditional antimicrobial resistance mechanisms.

  • Mechanistic Insight : The nitro group undergoes reduction by bacterial nitroreductases, generating reactive nitrogen species (RNS) that induce lethal oxidative stress and DNA damage.

  • Performance : Hybrid molecules linking amoxicillin to p-nitrobenzoic acid exhibit enhanced activity against methicillin-resistant Staphylococcus aureus (MRSA) with a Minimum Inhibitory Concentration (MIC) of 64 µg/mL, outperforming standard amoxicillin (MIC = 128 µg/mL) 2. Furthermore, 2-chloro-5-nitrobenzoic acid methylethanolammonium salts demonstrate broad-spectrum antibiofilm activity with zones of inhibition reaching 27 mm against S. aureus3.

Antifungal & Antitubercular Activity
  • Antifungal : Esterification of NBADs enhances lipophilicity, improving fungal cell wall penetration. Pentyl 3-methyl-4-nitrobenzoate demonstrates potent activity against Candida guilliermondii (MIC = 31 µM), interacting strongly with the TPMK protein target 4.

  • Antitubercular : The 3,5-dinitrobenzoate scaffold shows exceptional antimycobacterial activity. The dual nitro substitution maximizes the generation of toxic intermediates upon activation by mycobacterial deazaflavin-dependent nitroreductases (Ddn) [[5]]().

Quantitative Performance Matrix

Compound DerivativePrimary Target / PathogenKey Biological MetricClinical / Research Application
3-nitrobenzoic acid (Cmpd 10) hCA IX / hCA XIIKi = 16 nM / 82.1 nMHypoxic Tumor Suppression
Amoxicillin-p-nitrobenzoic acid MRSAMIC = 64 µg/mLAntibiotic Resistance
2-chloro-5-nitrobenzoic acid Staphylococcus aureusZone of Inhibition = 27 mmBroad-Spectrum Antibacterial
Pentyl 3-methyl-4-nitrobenzoate Candida guilliermondiiMIC = 31 µMAntifungal Therapy
3,5-dinitrobenzoate esters Mycobacterium tuberculosisHigh Ddn activationAntitubercular Agents

Self-Validating Experimental Protocols

To ensure reproducibility and eliminate false positives, the following protocols are designed as self-validating systems, addressing the specific physicochemical challenges (e.g., poor aqueous solubility, rapid reaction kinetics) inherent to NBADs.

Protocol 1: Stopped-Flow Carbonic Anhydrase Inhibition Assay
  • Causality & Design : Standard endpoint assays cannot capture the ultra-fast hydration of CO₂ catalyzed by CA. We use a stopped-flow spectrophotometer to measure the initial reaction velocity. To make this a self-validating system, we monitor the absorbance of a pH indicator (Phenol Red) rather than the substrate itself, as the reaction produces protons.

  • Step-by-Step Methodology :

    • Preparation : Prepare recombinant hCA IX enzyme and Phenol Red indicator in 10 mM HEPES buffer (pH 7.5).

    • Compound Dilution : Prepare NBAD dilutions (0.1 nM to 10 µM) containing exactly 10% DMSO to ensure complete solubility.

    • Self-Validation Controls : Include a vehicle control (10% DMSO) to baseline the solvent's effect on enzyme kinetics, and a known inhibitor (Acetazolamide) as a positive control to validate the dynamic range.

    • Execution : Rapidly mix the enzyme-inhibitor-indicator solution with CO₂-saturated water in the stopped-flow instrument at 20°C.

    • Data Acquisition : Record the decrease in absorbance at 558 nm over a 10-second window.

    • Analysis : Calculate the initial velocity from the linear portion of the curve and use the Cheng-Prusoff equation to derive the Ki value.

Protocol 2: Resazurin-Assisted Broth Microdilution for MIC Determination

Workflow Start 1. Synthesize & Purify NBAD Compounds Prep 2. Prepare Serial Dilutions (0.5 - 256 µg/mL) Start->Prep Inoculate 3. Inoculate Pathogen + Resazurin Dye Prep->Inoculate Incubate 4. Incubate (24h at 37°C) Inoculate->Incubate Read 5. Measure Fluorescence (Metabolic Viability) Incubate->Read MIC 6. Determine MIC (Self-Validated) Read->MIC

Caption: Self-validating microdilution workflow using resazurin for precise MIC determination.

  • Causality & Design : NBADs often exhibit poor aqueous solubility at higher concentrations, leading to micro-precipitates in the broth that artificially inflate Optical Density (OD600) readings. By incorporating resazurin (a metabolic dye), we shift the readout from turbidity to fluorescence. Living cells reduce blue resazurin to pink, fluorescent resorufin; dead cells do not. This creates a self-validating binary readout entirely independent of compound precipitation.

  • Step-by-Step Methodology :

    • Stock Preparation : Dissolve purified NBADs in 100% DMSO to create a 10 mg/mL stock.

    • Serial Dilution : Perform 2-fold serial dilutions (0.5 to 256 µg/mL) in Mueller-Hinton broth within a 96-well microtiter plate. Ensure final DMSO concentration remains ≤1%.

    • Inoculation : Inoculate wells with the target pathogen (e.g., MRSA or C. guilliermondii) to a final concentration of 5 × 10⁵ CFU/mL.

    • Self-Validation Controls : Include a sterility control (broth + compound, no bacteria) to confirm the compound does not auto-reduce the dye, and a growth control (broth + bacteria + 1% DMSO vehicle) to confirm baseline viability.

    • Incubation : Incubate the plate at 37°C for 24 hours.

    • Dye Addition : Add 10 µL of 0.015% resazurin solution to all wells and incubate for an additional 2 hours in the dark.

    • Measurement : Measure fluorescence (Excitation: 560 nm, Emission: 590 nm). The MIC is strictly defined as the lowest concentration preventing the blue-to-pink color shift.

References

  • Potent and Selective Carboxylic Acid Inhibitors of Tumor-Associated Carbonic Anhydrases IX and XII Source: nih.gov[Link]

  • Synthesis and antimicrobial activity of the hybrid molecules between amoxicillin and derivatives of benzoic acid Source: nih.gov[Link]

  • From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials Source: nih.gov[Link]

  • 3-Methyl-4-Nitrobenzoate Derivates as Antifungal Drug Candidates: Biological and In Silico Evaluation Source: researchgate.net[Link]

  • Nitrobenzoates and nitrothiobenzoates with activity against M. tuberculosis Source: ucp.pt[Link]

Sources

Validation

A Senior Application Scientist's Guide to Reference Standards for 2-Bromo-4-hydroxy-5-nitrobenzoic Acid Analysis

For Researchers, Scientists, and Drug Development Professionals Introduction: The Critical Role of Purity in Pharmaceutical Intermediates 2-Bromo-4-hydroxy-5-nitrobenzoic acid is a key building block in the synthesis of...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Purity in Pharmaceutical Intermediates

2-Bromo-4-hydroxy-5-nitrobenzoic acid is a key building block in the synthesis of a variety of pharmacologically active molecules. Its structural complexity, featuring a halogen, a hydroxyl group, and a nitro group on a benzoic acid scaffold, makes it a versatile intermediate in medicinal chemistry. The precise arrangement of these functional groups is crucial for the desired reactivity and ultimately, the efficacy and safety of the final active pharmaceutical ingredient (API). Therefore, the accurate analysis and stringent quality control of this starting material are paramount. This guide provides an in-depth comparison of reference standards for 2-Bromo-4-hydroxy-5-nitrobenzoic acid, along with a validated analytical method to ensure the integrity of your research and development efforts.

Understanding and Selecting the Appropriate Reference Standard

The reliability of any analytical measurement is fundamentally tied to the quality of the reference standard used. For a compound like 2-Bromo-4-hydroxy-5-nitrobenzoic acid, which may be used in preclinical and, eventually, clinical development, choosing the right standard is a critical decision. The two main categories of reference materials are Certified Reference Materials (CRMs) and Reference Materials (RMs).[1]

Certified Reference Materials (CRMs) are the gold standard. They are produced by accredited organizations under strict ISO 17034 guidelines, ensuring high quality and traceability.[1][2][3][4] CRMs come with a certificate of analysis that provides a certified property value, its associated measurement uncertainty, and a statement of metrological traceability.[2][4]

Reference Materials (RMs) , on the other hand, have well-characterized properties but are not formally certified by an accredited body.[1] While they can be suitable for routine quality control or method development, they may lack the comprehensive documentation and traceability required for regulatory submissions.[1]

Comparison of Commercially Available 2-Bromo-4-hydroxy-5-nitrobenzoic Acid Reference Standards

Several chemical suppliers offer 2-Bromo-4-hydroxy-5-nitrobenzoic acid. While a direct head-to-head comparison from a single study is not publicly available, we can establish a framework for evaluation based on typical product specifications.

FeatureCertified Reference Material (CRM) High-Purity Reference Material (RM) Reagent Grade
Purity Typically ≥99.5% with a detailed impurity profile≥97-98%Purity may not be as rigorously defined
Certification ISO 17034 and/or ISO/IEC 17025 accreditedCertificate of Analysis provided, but not from an accredited bodyBasic specification sheet
Traceability Metrologically traceable to SI unitsTraceability may not be establishedNot traceable
Uncertainty Stated measurement uncertainty for the certified valueNo stated uncertaintyNo stated uncertainty
Documentation Comprehensive Certificate of AnalysisSupplier-specific Certificate of AnalysisTechnical data sheet
Ideal Use Case Quantitative analysis, method validation, regulatory submissionsMethod development, routine quality controlExploratory synthesis

Expert Insight: For drug development applications, particularly when generating data for regulatory filings, the use of a CRM is strongly recommended. The investment in a well-characterized standard provides confidence in the accuracy and reliability of your analytical data, mitigating potential delays and questions during regulatory review.

High-Performance Liquid Chromatography (HPLC) Method for the Analysis of 2-Bromo-4-hydroxy-5-nitrobenzoic Acid and Its Impurities

The following reversed-phase HPLC method is adapted from established protocols for similar substituted benzoic acids and is designed for the accurate quantification of 2-Bromo-4-hydroxy-5-nitrobenzoic acid and the separation of potential process-related impurities.[5]

Potential Impurities

The synthesis of 2-Bromo-4-hydroxy-5-nitrobenzoic acid can result in several process-related impurities. Understanding these potential impurities is crucial for developing a robust analytical method. Common impurities may include starting materials, positional isomers, and by-products from side reactions.[5][6]

  • Starting Materials: Unreacted precursors from the synthesis.

  • Positional Isomers: e.g., 2-Bromo-4-hydroxy-3-nitrobenzoic acid or 4-Bromo-2-hydroxy-5-nitrobenzoic acid.

  • Related Substances: By-products from over- or under-nitration or bromination.

Experimental Protocol

1. Instrumentation and Equipment:

  • HPLC system with a pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

  • Chromatography data acquisition and processing software.

  • Analytical balance.

  • Volumetric flasks and pipettes (Class A).

  • pH meter.

  • Sonicator.

  • Syringe filters (0.45 µm).

2. Chromatographic Conditions:

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient 0-5 min: 20% B; 5-20 min: 20-80% B; 20-25 min: 80% B; 25.1-30 min: 20% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 255 nm
Injection Volume 10 µL

Causality Behind Experimental Choices:

  • C18 Column: The non-polar stationary phase provides good retention for the relatively non-polar 2-Bromo-4-hydroxy-5-nitrobenzoic acid.[7]

  • Acidified Mobile Phase: The addition of phosphoric acid to Mobile Phase A suppresses the ionization of the carboxylic acid group, leading to better peak shape and retention.[7]

  • Gradient Elution: A gradient is employed to ensure the elution of both the main analyte and any potential impurities with varying polarities within a reasonable run time.

  • Detection at 255 nm: Nitro-substituted benzoic acids typically have a strong UV absorbance around this wavelength, providing good sensitivity.[5]

3. Preparation of Solutions:

  • Diluent: Acetonitrile:Water (50:50, v/v).

  • Standard Stock Solution (500 µg/mL): Accurately weigh approximately 25 mg of the 2-Bromo-4-hydroxy-5-nitrobenzoic acid reference standard into a 50 mL volumetric flask. Add about 30 mL of diluent, sonicate to dissolve, and then dilute to the mark with the diluent.

  • Standard Working Solution (50 µg/mL): Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to the mark with the diluent.

  • Sample Solution (500 µg/mL): Accurately weigh approximately 25 mg of the 2-Bromo-4-hydroxy-5-nitrobenzoic acid sample into a 50 mL volumetric flask. Prepare as described for the Standard Stock Solution. Filter through a 0.45 µm syringe filter before injection.

System Suitability

Before sample analysis, perform a system suitability test by injecting the Standard Working Solution five times. The acceptance criteria should be:

  • Tailing Factor: ≤ 2.0

  • Theoretical Plates: ≥ 2000

  • Relative Standard Deviation (RSD) of Peak Area: ≤ 2.0%

Visualizing the Workflow and Troubleshooting

To ensure clarity and aid in practical application, the following diagrams illustrate the experimental workflow and a logical approach to troubleshooting common analytical issues.

experimental_workflow cluster_prep Solution Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_standard Prepare Standard Solution system_suitability System Suitability Test prep_standard->system_suitability prep_sample Prepare Sample Solution inject_sample Inject Sample prep_sample->inject_sample inject_standard Inject Standard system_suitability->inject_standard If Pass inject_standard->inject_sample integrate_peaks Integrate Peaks inject_sample->integrate_peaks calculate_results Calculate Purity and Impurity Levels integrate_peaks->calculate_results report Generate Report calculate_results->report

Caption: Experimental workflow for the HPLC analysis of 2-Bromo-4-hydroxy-5-nitrobenzoic acid.

troubleshooting_workflow cluster_peak_shape Poor Peak Shape cluster_retention Retention Time Shift cluster_sensitivity Low Sensitivity start Analytical Issue Identified check_ph Verify Mobile Phase pH start->check_ph check_mobile_phase Check Mobile Phase Composition start->check_mobile_phase check_detector Check Detector Wavelength and Lamp start->check_detector check_column Inspect Column Performance check_ph->check_column end Issue Resolved check_column->end check_flow_rate Verify Flow Rate check_mobile_phase->check_flow_rate check_temp Check Column Temperature check_flow_rate->check_temp check_temp->end check_concentration Verify Sample/Standard Concentration check_detector->check_concentration check_concentration->end

Caption: A troubleshooting guide for common HPLC analytical issues.

Conclusion

The selection of a high-quality reference standard is a foundational step in ensuring the accuracy and reliability of analytical data for 2-Bromo-4-hydroxy-5-nitrobenzoic acid. For applications in drug development, the use of a Certified Reference Material is highly recommended. The provided HPLC method offers a robust starting point for the quality control of this important pharmaceutical intermediate. By understanding the principles behind reference standard selection and implementing a well-validated analytical method, researchers can have greater confidence in the quality of their materials and the integrity of their scientific findings.

References

  • Comparison Table of Certified Reference Materials (CRMs) and Reference Materials (RMs). (2024, December 23). LinkedIn. Retrieved from [Link]

  • Alpha Resources. (2025, September 9). Benzoic Acid Certified Reference Material. Alpha Resources. Retrieved from [Link]

  • Certificate of Reference Material. (n.d.). NIM. Retrieved from [Link]

  • National Institute of Standards and Technology. (1995, March 14). Certificate of Analysis: Standard Reference Material 350a Benzoic Acid (Acidimetric Standard). NIST. Retrieved from [Link]

  • Chromatography Today. (n.d.). Metabolic Profiling of 2-, 3- and 4- Bromobenzoic Acids both In Vitro and In Vivo. Chromatography Today. Retrieved from [Link]

  • Phenomenex. (n.d.). Reversed Phase HPLC Method Development. Phenomenex. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Handling of 2-Bromo-4-hydroxy-5-nitrobenzoic Acid: Personal Protective Equipment and Disposal

For Researchers, Scientists, and Drug Development Professionals This guide provides essential safety and logistical information for the handling and disposal of 2-Bromo-4-hydroxy-5-nitrobenzoic acid. As a Senior Applicat...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential safety and logistical information for the handling and disposal of 2-Bromo-4-hydroxy-5-nitrobenzoic acid. As a Senior Application Scientist, this document is structured to provide not just procedural steps, but also the scientific rationale behind them, ensuring a culture of safety and excellence in your laboratory. The following protocols are designed to be self-validating, promoting best practices in chemical handling.

Hazard Assessment: An Evidence-Based Approach

Based on data from analogous compounds such as 2-bromo-5-nitrobenzoic acid and 2-bromo-5-hydroxybenzoic acid, 2-Bromo-4-hydroxy-5-nitrobenzoic acid is anticipated to cause:

  • Skin Irritation: Likely to cause redness, itching, and inflammation upon contact.[2][3][5]

  • Serious Eye Irritation: Can cause significant eye damage if it comes into contact with the eyes.[2][3][5]

  • Respiratory Tract Irritation: Inhalation of dust or powder may lead to irritation of the respiratory system.[2][3][5]

Given these potential hazards, a multi-layered approach to personal protective equipment (PPE) is crucial to minimize exposure and ensure personnel safety.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is paramount when handling 2-Bromo-4-hydroxy-5-nitrobenzoic acid. The following table summarizes the recommended PPE for various laboratory operations.

Body Part Personal Protective Equipment Standard Rationale
Hands Chemical-resistant gloves (Nitrile or Neoprene recommended)EN 374To prevent skin contact and absorption. Always inspect gloves for tears or punctures before use.[6]
Eyes/Face Chemical splash goggles and a face shieldEN 166 (EU) or ANSI Z87.1 (US)To protect against splashes, dust, and vapors.[6][7] A face shield provides an additional layer of protection for the entire face.
Body Flame-resistant lab coat or chemical-resistant apron---To protect the skin from spills and prevent contamination of personal clothing.[1]
Respiratory NIOSH-approved N95 (or higher) respiratorNIOSH (US) or EN 149 (EU)To prevent the inhalation of fine powders, especially when handling outside of a fume hood or during weighing procedures.[1][8]
Feet Closed-toe, chemical-resistant shoes---To protect the feet from spills.[9]

Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a strict operational protocol is essential for minimizing the risks associated with handling 2-Bromo-4-hydroxy-5-nitrobenzoic acid.

3.1. Preparation and Engineering Controls

  • Designated Area: Conduct all work with 2-Bromo-4-hydroxy-5-nitrobenzoic acid in a designated area, such as a chemical fume hood, to minimize inhalation exposure.[2]

  • Ventilation: Ensure adequate ventilation in the work area.[7]

  • Emergency Equipment: Confirm that a safety shower and eyewash station are readily accessible and have been recently tested.[4]

  • Gather Materials: Before starting, ensure all necessary PPE, spill containment materials, and waste containers are within reach.

3.2. Handling Procedure

  • Don PPE: Put on all required PPE as outlined in the table above.

  • Weighing: If weighing the solid, do so in a fume hood or a balance enclosure to prevent the dispersion of dust.

  • Dissolving: When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • Avoid Contact: At all times, avoid direct contact with the skin, eyes, and clothing.[2]

  • No Eating or Drinking: Do not eat, drink, or smoke in the laboratory area where this chemical is handled.[10]

3.3. Post-Handling

  • Decontamination: Thoroughly wipe down the work area with an appropriate solvent and then soap and water.

  • Doffing PPE: Remove PPE in the correct order to avoid cross-contamination. Gloves should be removed last.

  • Hand Washing: Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[2]

Disposal Plan: Ensuring Environmental and Personnel Safety

Improper disposal of 2-Bromo-4-hydroxy-5-nitrobenzoic acid and its containers can pose a risk to the environment and public health.

4.1. Waste Segregation

  • Solid Waste: Collect any solid waste, including contaminated gloves, weigh boats, and paper towels, in a clearly labeled, sealed container for hazardous waste.

  • Liquid Waste: Collect any solutions containing 2-Bromo-4-hydroxy-5-nitrobenzoic acid in a separate, labeled hazardous waste container. Do not mix with other waste streams unless compatibility is confirmed.

4.2. Disposal Procedure

  • Consult Regulations: Chemical waste disposal must be carried out in accordance with all federal, state, and local regulations.[2]

  • Licensed Disposal Service: Arrange for the collection and disposal of the hazardous waste by a licensed and reputable chemical waste disposal company.

  • Container Disposal: Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste. Do not reuse the containers.[2]

Visualizing the Workflow

The following diagram illustrates the key decision points and safety protocols for handling 2-Bromo-4-hydroxy-5-nitrobenzoic acid.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal start Start: Need to handle 2-Bromo-4-hydroxy-5-nitrobenzoic acid assess_hazards Assess Hazards (Review SDS of similar compounds) start->assess_hazards gather_ppe Gather Required PPE assess_hazards->gather_ppe prep_work_area Prepare Work Area (Fume Hood, Spill Kit) gather_ppe->prep_work_area don_ppe Don PPE prep_work_area->don_ppe weigh_dissolve Weigh and/or Dissolve in Fume Hood don_ppe->weigh_dissolve experiment Perform Experiment weigh_dissolve->experiment decontaminate Decontaminate Work Area experiment->decontaminate segregate_waste Segregate Waste (Solid & Liquid) decontaminate->segregate_waste doff_ppe Doff PPE segregate_waste->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands end End of Procedure wash_hands->end

Sources

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